Synthesis and Characterization of 3-(3,4-Diphenylphenyl)propan-1-ol: A Comprehensive Technical Guide
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Molecule: 3-(3,4-Diphenylphenyl)propan-1-ol (CAS: 186835-06-3) As a Senior Application Scientist, I approach the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals
Molecule: 3-(3,4-Diphenylphenyl)propan-1-ol (CAS: 186835-06-3)
As a Senior Application Scientist, I approach the synthesis of complex ortho-terphenyl derivatives not merely as a sequence of chemical transformations, but as a carefully orchestrated manipulation of reactivity. 3-(3,4-Diphenylphenyl)propan-1-ol—often referred to as 4-(3-hydroxypropyl)-o-terphenyl—is a highly valued intermediate in the development of organic light-emitting diodes (OLEDs) and specialized pharmaceutical scaffolds.
This whitepaper details a robust, highly convergent, and self-validating synthetic route designed to maximize yield while ensuring rigorous analytical purity.
Retrosynthetic Analysis & Route Selection
The structural core of 3-(3,4-diphenylphenyl)propan-1-ol consists of a 1,2,4-trisubstituted benzene ring featuring two adjacent phenyl groups (an ortho-terphenyl motif) and a pendant propanol chain.
Causality in Route Design:
Attempting to directly couple an unprotected propanol chain to a dibrominated core often leads to unwanted side reactions, such as palladium-catalyzed oxidation of the primary alcohol or competitive coordination. Therefore, we begin with 3-(3,4-dibromophenyl)propanoic acid .
Protection via Esterification: The carboxylic acid is first masked as a methyl ester. This prevents the acidic proton from quenching the active palladium species or consuming basic reagents in downstream steps.
Core Construction via Suzuki-Miyaura Coupling: A double cross-coupling with phenylboronic acid builds the ortho-terphenyl core. The Suzuki-Miyaura reaction is selected for its exceptional functional group tolerance and mild conditions .
Target Realization via Hydride Reduction: The ester is finally reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is the gold standard for this transformation, ensuring complete reduction without the risk of forming stable aldehyde intermediates .
Step-by-step synthetic workflow for 3-(3,4-diphenylphenyl)propan-1-ol.
Experimental Workflows: A Self-Validating System
A robust protocol must be self-validating; the chemist should be able to confirm the success of each step through visual cues and rapid in-process controls (IPC) before committing to full characterization.
Step 1: Synthesis of Methyl 3-(3,4-dibromophenyl)propanoate
Objective: Protect the carboxylic acid to prevent interference in the subsequent metal-catalyzed coupling.
Add concentrated H₂SO₄ (1.0 mL) dropwise. The reaction is heated to reflux (65 °C) for 4 hours.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar acid spot (R_f ~0.1) will completely disappear, replaced by a non-polar ester spot (R_f ~0.7).
Concentrate the mixture in vacuo, dilute with ethyl acetate (150 mL), and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst. Gas evolution (CO₂) confirms the neutralization of residual acid.
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield a pale yellow oil.
Step 2: Double Suzuki-Miyaura Cross-Coupling
Objective: Install the two phenyl rings at the 3 and 4 positions.
Protocol:
In a rigorously degassed Schlenk flask, combine Intermediate 1 (8.0 g, 24.8 mmol), phenylboronic acid (7.5 g, 61.5 mmol, 2.5 eq.), and K₂CO₃ (10.3 g, 74.4 mmol, 3.0 eq.).
Add a degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1, 120 mL). Causality Note: Toluene solubilizes the organic substrates, water dissolves the inorganic base to form the reactive boronate 'ate' complex required for transmetalation, and ethanol acts as a phase-transfer bridge.
Add Pd(PPh₃)₄ (1.43 g, 1.24 mmol, 5 mol%). Heat to 90 °C under N₂ for 12 hours.
Self-Validation: The initial bright yellow color of the Pd(0) complex will darken as the catalytic cycle progresses. Complete consumption of the dibromo starting material is confirmed via HPLC.
Cool to room temperature, separate the organic layer, extract the aqueous layer with toluene (50 mL), dry, and concentrate. Purify via silica gel chromatography to yield Methyl 3-(3,4-diphenylphenyl)propanoate.
Mechanistic pathway of the palladium-catalyzed Suzuki-Miyaura cross-coupling step.
Step 3: LiAlH₄ Reduction to 3-(3,4-Diphenylphenyl)propan-1-ol
Objective: Reduce the ester to the target primary alcohol.
Protocol:
Suspend LiAlH₄ (0.75 g, 19.8 mmol, 1.5 eq.) in anhydrous THF (40 mL) at 0 °C under N₂.
Dissolve Intermediate 2 (4.2 g, 13.2 mmol) in anhydrous THF (20 mL) and add dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation & Fieser Workup: The reaction is complete when TLC shows a shift to a highly polar, KMnO₄-stainable spot. To quench, apply the classic Fieser method: cool to 0 °C, slowly add 0.75 mL H₂O, followed by 0.75 mL 15% NaOH, and finally 2.25 mL H₂O. Causality Note: This specific stoichiometric quench prevents the formation of an unfilterable gelatinous aluminum emulsion, instead yielding a crisp, granular white precipitate of lithium aluminate salts.
Filter through a pad of Celite, concentrate the filtrate, and recrystallize from hexane/ethyl acetate to yield the pure target compound as a white solid.
Data Presentation & Analytical Characterization
Rigorous characterization is non-negotiable. The following table summarizes the quantitative analytical data expected for highly pure (>99% by HPLC) 3-(3,4-diphenylphenyl)propan-1-ol.
Analytical Technique
Parameter / Signal
Assignment & Structural Correlation
¹H NMR (400 MHz, CDCl₃)
δ
7.15 - 7.35 (m, 10H)
Aromatic protons of the two pendant phenyl rings.
δ
7.28 (d, J = 7.8 Hz, 1H)
Central ring C5-H (ortho to C6).
δ
7.22 (dd, J = 7.8, 1.8 Hz, 1H)
Central ring C6-H (ortho to C5, meta to C2).
δ
7.18 (d, J = 1.8 Hz, 1H)
Central ring C2-H (meta to C6).
δ
3.68 (t, J = 6.5 Hz, 2H)
-CH₂ -OH (Propanol chain adjacent to hydroxyl).
δ
2.75 (t, J = 7.5 Hz, 2H)
Ar-CH₂ - (Propanol chain benzylic protons).
δ
1.92 (quintet, J = 7.0 Hz, 2H)
-CH₂-CH₂ -CH₂- (Central methylene of propanol chain).
δ
1.45 (br s, 1H)
-OH (Hydroxyl proton, exchanges with D₂O).
¹³C NMR (100 MHz, CDCl₃)
δ
141.5, 141.2, 140.8, 139.5
Quaternary aromatic carbons (ipso carbons of phenyls & central ring).
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds
Source: Chemical Reviews, 95(7), 2457-2483 (1995)
URL: [Link]
Title: Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry
Source: Journal of the American Chemical Society, 69(5), 1199-1203 (1947)
URL: [Link]
Exploratory
Physical and chemical properties of 3-(3,4-Diphenylphenyl)propan-1-ol
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(3,4-Diphenylphenyl)propan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(3,4-Diphenylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 3-(3,4-Diphenylphenyl)propan-1-ol. As a complex aromatic alcohol, this molecule holds potential as a scaffold in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to construct a detailed profile. The guide covers predicted physicochemical properties, proposed synthetic routes, expected spectral data, potential applications in drug discovery, and essential safety protocols. The insights herein are designed to serve as a foundational resource for researchers initiating studies on this or related terphenyl derivatives.
Introduction and Molecular Overview
3-(3,4-Diphenylphenyl)propan-1-ol is a unique organic molecule characterized by a terphenyl core structure linked to a propanol side chain. The central phenyl ring is substituted at the 3 and 4 positions with two additional phenyl groups, creating a rigid and sterically significant aromatic system. The flexible propan-1-ol chain introduces a primary alcohol functional group, which can participate in hydrogen bonding and serve as a key site for further chemical modifications.
The combination of a large, hydrophobic aromatic backbone with a polar, reactive hydroxyl group suggests a molecule with amphiphilic character and potential for diverse intermolecular interactions. Such structures are of significant interest in drug development, where the aromatic core can engage with hydrophobic pockets of target proteins, while the alcohol moiety can form critical hydrogen bonds or act as a handle for derivatization to modulate solubility and pharmacokinetic properties.[1][2][3]
Molecular Structure:
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol Outline:
Synthesis of 3-Bromo-4-phenylbenzene (I1):
Combine 3-bromo-4-iodobenzene, phenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq) in a suitable solvent system (e.g., toluene/ethanol/water).
Heat the mixture under an inert atmosphere (N₂ or Ar) at reflux for 12-24 hours.
Monitor reaction progress by TLC or GC-MS.
Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.
Synthesis of Ethyl 3-(3,4-diphenylphenyl)propenoate (I2):
In a sealed vessel, combine 3-bromo-4-phenylbenzene, ethyl acrylate (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N) in a polar aprotic solvent (e.g., DMF).
Heat to 100-120 °C for 18-36 hours.
After cooling, perform an aqueous workup and purify the crude product by chromatography.
Synthesis of Ethyl 3-(3,4-diphenylphenyl)propanoate (I3):
Dissolve the propenoate (I2) in a solvent like ethanol or ethyl acetate.
Add a catalytic amount of palladium on carbon (10% Pd/C).
Hydrogenate the mixture using a balloon or a Parr shaker at room temperature until the reaction is complete.
Filter off the catalyst and concentrate the solvent.
Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol (P):
Dissolve the ester (I3) in anhydrous THF or diethyl ether under an inert atmosphere.
Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
Filter the resulting solids and concentrate the filtrate. Purify the final product by column chromatography or recrystallization.
Predicted Spectral Data
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are the predicted key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 2: Predicted Spectroscopic Data
Technique
Predicted Features
¹H NMR (400 MHz, CDCl₃)
- δ 7.20-7.60 (m, 13H): Complex multiplet corresponding to the aromatic protons of the three phenyl rings. <[4]br> - δ 3.70 (t, J=6.5 Hz, 2H): Triplet for the -CH₂-OH protons. - δ 2.80 (t, J=7.5 Hz, 2H): Triplet for the benzylic -CH₂- protons. - δ 1.95 (quint, J=7.0 Hz, 2H): Quintet for the central -CH₂- of the propyl chain. - δ 1.50 (s, 1H): Broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃)
- δ 125-142: Multiple signals in the aromatic region. Due to symmetry, fewer than 18 signals are expected. - δ ~62: Signal for the -CH₂-OH carbon. - δ ~34: Signal for the central -CH₂- of the propyl chain. - δ ~32: Signal for the benzylic -CH₂- carbon.
IR (KBr or ATR)
- 3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group, broadened due to hydrogen bonding. <[5]br> - 3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching. - 2950-2850 cm⁻¹ (sharp): Aliphatic C-H stretching. - ~1600, 1490, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations. - ~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.
Mass Spec. (EI)
- m/z 288 (M⁺): Molecular ion peak. - m/z 270: [M - H₂O]⁺, loss of water. - m/z 257: [M - CH₂OH]⁺, loss of the hydroxymethyl radical. - m/z 181: Fragment corresponding to the diphenylphenyl moiety.
Potential Applications in Drug Development and Materials Science
While 3-(3,4-Diphenylphenyl)propan-1-ol itself has not been evaluated, its structural motifs are present in numerous biologically active molecules.
Oncology: The 1,3-diphenylpropane scaffold is a core component of many compounds investigated for cytotoxic effects against cancer cell lines. F[2]or instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have shown potent activity against MCF-7 breast cancer cells. T[6]he terphenyl core of the title compound could enhance binding to hydrophobic targets, making it a candidate for development as an anticancer agent.
Neuropharmacology: Propanolamine derivatives containing diphenylpropyl groups have been identified as potent cerebral vasodilators, suggesting potential applications in treating cerebrovascular disorders. T[7]he rigid diphenylphenyl structure could be explored for its interaction with receptors and enzymes in the central nervous system. Pyrazole-based diphenylpropanamine derivatives have also been investigated as potential antidepressants.
*[3] Materials Science: Terphenyl derivatives are known for their use in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs) due to their rigid, conjugated structures that facilitate desirable electronic and optical properties. The propanol functional group could be used to attach this chromophore to polymer backbones or other molecular architectures.
Safety and Handling
No specific toxicology data is available for 3-(3,4-Diphenylphenyl)propan-1-ol. Therefore, it should be handled with the standard precautions for a novel chemical substance. General guidance based on analogous compounds like 3-phenyl-1-propanol and other aromatic alcohols is as follows:
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
*[8] Handling: Avoid inhalation of dust or contact with skin and eyes. U[8]se in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
* Toxicity: The toxicological properties have not been fully investigated. Assume the compound may be harmful if swallowed or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.
3-(3,4-Diphenylphenyl)propan-1-ol represents an intriguing, yet underexplored, molecular scaffold. This guide has provided a detailed, predictive overview of its physicochemical properties, a plausible synthetic strategy, and its potential applications, particularly in the realm of drug discovery. By leveraging data from structurally similar compounds, we have constructed a foundational knowledge base to guide future experimental work. The synthesis and biological evaluation of this compound and its derivatives are warranted to explore its potential as a novel therapeutic agent or advanced material.
References
PubChem. 3,3-Diphenylpropanol. National Center for Biotechnology Information. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Ferreira, A., et al. (2020). Natural Compounds: A Dynamic Field of Applications. Molecules, 25(12), 2779. [Link]
Google Patents. Method for synthesizing 1,3-diphenyl-1-propanol compound.
Fassihi, A., et al. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(1), 166–177. [Link]
Kadokawa, T., et al. (1975). Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. Arzneimittel-Forschung, 25(4), 632-638. [Link]
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An In-depth Technical Guide to 3-(3,4-Diphenylphenyl)propan-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction The biaryl motif is a privileged structure in medicinal chemistry and materials science, offering a unique three-dimensional scaffold that can...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a privileged structure in medicinal chemistry and materials science, offering a unique three-dimensional scaffold that can be tailored for specific biological targets or material properties.[1][2] The compound 3-(3,4-diphenylphenyl)propan-1-ol represents a specific embodiment of this structural class, featuring a propan-1-ol substituent on a diphenylphenyl core. While this specific molecule is not extensively cataloged, its synthesis and potential applications can be extrapolated from established methodologies for related compounds. This guide provides a comprehensive overview of a proposed synthetic route, detailed analytical characterization, and a discussion of its potential in drug discovery, drawing upon the rich chemistry of biaryl compounds.
Molecular Structure and Physicochemical Properties
As 3-(3,4-Diphenylphenyl)propan-1-ol is not a commercially available compound with a registered CAS number, its physicochemical properties must be predicted based on its structure.
Molecular Structure:
Table 1: Predicted Physicochemical Properties of 3-(3,4-Diphenylphenyl)propan-1-ol
Property
Predicted Value
Molecular Formula
C21H20O
Molecular Weight
288.38 g/mol
Appearance
Likely a white to off-white solid
Solubility
Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water.
LogP
Estimated to be in the range of 4-5, indicating high lipophilicity.
Proposed Synthesis Pathway
A logical and efficient synthetic route to 3-(3,4-Diphenylphenyl)propan-1-ol involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to construct the 3,4-diphenylphenyl scaffold, followed by the reduction of a carboxylic acid to the primary alcohol.[3][4]
Caption: Proposed two-step synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol.
Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(3,4-Diphenylphenyl)propanoic Acid
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6]
Experimental Protocol:
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-4-phenylpropanoic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
Solvent and Catalyst Addition: Add a 3:1 mixture of dioxane and water. Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes. To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is acidic.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Reduction of 3-(3,4-Diphenylphenyl)propanoic Acid
The reduction of the carboxylic acid to a primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) or a milder one like borane-tetrahydrofuran complex (BH3-THF).
Experimental Protocol (using LiAlH4):
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 3-(3,4-diphenylphenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add lithium aluminum hydride (1.5 eq) portion-wise.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
Filtration and Extraction: Filter the resulting aluminum salts through a pad of Celite and wash with ethyl acetate. Extract the filtrate with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(3,4-diphenylphenyl)propan-1-ol. Further purification can be achieved by column chromatography.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(3,4-Diphenylphenyl)propan-1-ol.
Table 2: Expected Analytical Data
Technique
Expected Observations
¹H NMR
- Multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons of the two phenyl rings. - A triplet corresponding to the -CH₂OH protons (δ ~3.6 ppm). - A multiplet for the benzylic -CH₂- protons (δ ~2.7 ppm). - A multiplet for the central -CH₂- protons (δ ~1.9 ppm). - A broad singlet for the hydroxyl proton (-OH).
¹³C NMR
- Multiple signals in the aromatic region (δ 125-145 ppm). - A signal for the -CH₂OH carbon (δ ~62 ppm). - Signals for the other two aliphatic carbons (δ ~30-35 ppm).
Mass Spectrometry (MS)
- A molecular ion peak [M]+ corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy
- A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. - C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹. - C-H stretching of the aliphatic chain around 2850-2960 cm⁻¹. - C=C stretching vibrations of the aromatic rings in the region of 1450-1600 cm⁻¹.
Potential Applications in Drug Discovery and Materials Science
Biaryl-containing molecules are of significant interest in drug discovery due to their ability to mimic the key interactions of peptide ligands and their favorable pharmacokinetic properties.[2][7]
Caption: Potential application areas for 3-(3,4-Diphenylphenyl)propan-1-ol.
Anticancer Activity: Many biaryl compounds have demonstrated potent anticancer activity by inhibiting various protein kinases and other key signaling pathways involved in cell proliferation and survival.[8] The diphenylphenyl scaffold can be further functionalized to optimize binding to the active sites of these targets.
Anti-inflammatory and Antiviral Properties: The rigid yet flexible nature of the biaryl core allows for optimal presentation of functional groups for interaction with viral or inflammatory protein targets.[1]
Neurological Disorders: The lipophilic nature of this compound suggests potential for crossing the blood-brain barrier, making it a candidate for targeting central nervous system disorders. Diphenyl derivatives have been investigated for their neuroprotective effects.[9][10]
Materials Science: The diphenylphenyl core is a common structural motif in materials with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and liquid crystals.[3]
Conclusion
While 3-(3,4-Diphenylphenyl)propan-1-ol is not a well-documented compound, its synthesis is readily achievable through established and robust synthetic methodologies, primarily the Suzuki-Miyaura cross-coupling reaction followed by reduction. The biaryl scaffold at its core is a highly valuable pharmacophore and a key component in advanced materials. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to synthesize and investigate this and related novel diphenyl derivatives for a wide range of applications in drug discovery and materials science.
References
Chen, L., et al. (2021). Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators: Structure-Activity Relationship, Cryo-EM Complex Structures, and In Vivo Animal Studies. Journal of Medicinal Chemistry. [Link]
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Rosa, R. M., et al. (2026). Pharmacology and toxicology of diphenyl diselenide in several biological models. ResearchGate. [Link]
Kumar, A., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC. [Link]
Wang, C., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]
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Kelly, T. R., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. [Link]
Ming, X.-X., et al. (2019). O‐Arylation of 3‐phenylpropanol (1 a) and phenol (1 ab) by... ResearchGate. [Link]
Google Patents (2012).
Khan, M. S., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PubMed. [Link]
Spectroscopic data (NMR, IR, Mass Spec) for 3-(3,4-Diphenylphenyl)propan-1-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3,4-Diphenylphenyl)propan-1-ol Abstract Molecular Structure and Foundational Analysis The foundational step in any spectroscopic analysis is a thoro...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3,4-Diphenylphenyl)propan-1-ol
Abstract
Molecular Structure and Foundational Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(3,4-Diphenylphenyl)propan-1-ol consists of a central benzene ring substituted with a propan-1-ol group and two additional phenyl rings. The nomenclature dictates a specific substitution pattern, which is visualized below with a systematic numbering scheme to facilitate NMR spectral assignments.
Caption: Molecular structure of 3-(3,4-Diphenylphenyl)propan-1-ol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on data from analogous substituted propanols and terphenyls.[1][2][3][4]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The use of a deuterated solvent like CDCl₃ is standard, with Tetramethylsilane (TMS) as an internal reference at 0.0 ppm.[5][6]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.60 - 7.30
Multiplet
13H
Ar-H
The aromatic protons of the three phenyl rings will resonate in this region as a complex, overlapping multiplet. Protons on the substituted central ring will have distinct patterns influenced by their neighbors.
~ 3.71
Triplet (t)
2H
Hγ (-CH₂OH)
These protons are adjacent to the electronegative oxygen, causing a downfield shift. They are coupled to the two Hβ protons, resulting in a triplet.
~ 2.75
Triplet (t)
2H
Hα (-Ar-CH₂-)
These benzylic protons are coupled to the two Hβ protons, appearing as a triplet. The aromatic ring causes a moderate downfield shift.
~ 1.95
Quintet (p)
2H
Hβ (-CH₂-CH₂-CH₂-)
These protons are coupled to both Hα (2 protons) and Hγ (2 protons), resulting in a quintet (or multiplet) according to the n+1 rule.
| ~ 1.60 | Singlet (s, broad) | 1H | -OH | The hydroxyl proton is exchangeable and its signal is often broad. Its chemical shift is concentration and temperature-dependent. This peak will disappear upon D₂O exchange.[5] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 142 - 138
Ar-C (Quaternary)
Includes the four quaternary carbons of the central ring (C1', C3', C4') and the two ipso-carbons of the attached phenyl rings (C1'', C1''').
~ 129 - 127
Ar-CH
Aromatic carbons bearing a hydrogen atom. The large number of such carbons will result in several closely spaced signals in this region.
~ 62.5
Cγ (-CH₂OH)
The carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom.
~ 34.5
Cα (-Ar-CH₂)
The benzylic carbon is shifted downfield due to its attachment to the aromatic ring.
| ~ 32.0 | Cβ (-CH₂-CH₂-CH₂-) | The central aliphatic carbon, being the most shielded of the propyl chain carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 3-(3,4-Diphenylphenyl)propan-1-ol will be dominated by features of the alcohol and aromatic groups.[7][8]
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For 3-(3,4-Diphenylphenyl)propan-1-ol (Molecular Formula: C₂₁H₂₀O), the molecular weight is approximately 288.38 g/mol . Under Electron Ionization (EI-MS), the molecule will ionize and undergo characteristic fragmentation.[9][10]
Table 4: Predicted Key Mass Fragments (EI-MS)
m/z (Mass-to-Charge)
Proposed Fragment Ion
Neutral Loss
Fragmentation Pathway
288
[C₂₁H₂₀O]⁺˙
-
Molecular Ion (M⁺˙)
270
[C₂₁H₁₈]⁺˙
H₂O
Dehydration of the alcohol functional group.
245
[C₁₈H₁₃]⁺
•C₃H₇O
Benzylic cleavage, loss of the entire propanol side chain. This would be a very stable terphenyl cation.
215
[C₁₆H₁₁]⁺
•C₅H₉O
Cleavage within the side chain.
167
[C₁₂H₉-CH₂]⁺
-
Fragments of the diphenyl moiety.
| 91 | [C₇H₇]⁺ | - | Tropylium ion, a common fragment from alkylbenzene structures. |
The Emerging Therapeutic Potential of 3-(3,4-Diphenylphenyl)propan-1-ol Derivatives: A Mechanistic and Methodological Exploration
An In-depth Technical Guide Introduction In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer diverse biological activities is paramount. The 3-(3,4-diphenylphenyl)propan-1-ol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer diverse biological activities is paramount. The 3-(3,4-diphenylphenyl)propan-1-ol core represents a compelling, yet underexplored, structural motif. This guide provides a comprehensive technical overview of the potential biological activities of its derivatives, drawing upon established evidence from its constituent chemical moieties: the biphenyl group and the propan-1-ol chain. The biphenyl scaffold is a well-documented pharmacophore present in numerous therapeutic agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2].
This document is structured to serve as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a forward-looking analysis, hypothesizing the likely mechanisms of action for this novel compound class and presenting detailed, field-proven experimental protocols for their validation. By synthesizing existing data on related structures, we aim to illuminate a rational path for the design, synthesis, and evaluation of 3-(3,4-diphenylphenyl)propan-1-ol derivatives as next-generation therapeutic candidates.
Part I: Potential Anticancer Activity: Targeting Key Oncogenic Pathways
The biphenyl core is a privileged structure in oncology research. Derivatives have shown potent activity against various cancer types, suggesting that the 3-(3,4-diphenylphenyl)propan-1-ol scaffold is a promising starting point for novel anticancer agents. The primary hypothesized mechanisms revolve around the disruption of immune checkpoints and critical cell survival pathways.
A. Hypothesized Mechanisms of Action
Non-Immune PD-L1 Mediated Apoptosis: Recent studies have revealed a fascinating, non-canonical role for biphenyl derivatives in oncology. Certain compounds can bind to programmed death-ligand 1 (PD-L1) on cancer cells, inducing its dimerization. This event can inhibit the phosphorylation of AKT, a central node in cell survival signaling, thereby triggering apoptosis independently of an immune response. This mechanism offers a significant advantage for treating tumors that may not be responsive to traditional immune checkpoint blockade[3]. The inhibition of AKT phosphorylation restores the activity of GSK-3β, leading to the degradation of PD-L1, further amplifying the antitumor effect[3].
Inhibition of Pro-Survival Signaling (PI3K/Akt/mTOR): The PI3K/Akt/mTOR pathway is a critical cascade that promotes cell survival, proliferation, and resistance to apoptosis. Its aberrant activation is a hallmark of many cancers. Chalcones and other structurally related compounds have demonstrated the ability to inhibit this pathway, leading to programmed cell death[4]. It is highly probable that derivatives of 3-(3,4-diphenylphenyl)propan-1-ol could similarly engage and inhibit key kinases within this pathway, such as AKT or mTOR.
Inhibition of Angiogenesis (VEGFR-2): Some biphenyl sulfonamide derivatives are known to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis[5]. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds prevent the formation of new blood vessels that tumors rely on for growth and metastasis. This provides another plausible avenue of anticancer activity for the target scaffold.
PD-L1 non-immune signaling pathway inhibition.
B. Quantitative Data from Related Biphenyl Compounds
To establish a baseline for potential efficacy, the following table summarizes the cytotoxic activity of various biphenyl derivatives against representative cancer cell lines.
C. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a foundational step for screening the antiproliferative activity of novel compounds. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Protocol Steps:
Cell Culture & Seeding: Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS). Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of purple precipitate indicates formazan formation.
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part II: Potential Anti-inflammatory Activity
Chronic inflammation is a key driver of various pathologies. Biphenyl derivatives and related phenolic compounds have demonstrated significant anti-inflammatory properties, suggesting a role for 3-(3,4-diphenylphenyl)propan-1-ol derivatives in this therapeutic area[1][9][10].
A. Hypothesized Mechanisms of Action
The primary mechanism for anti-inflammatory action is likely the inhibition of key inflammatory mediators. This can be achieved by:
Inhibiting Prostaglandin Biosynthesis: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), the compounds may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins involved in pain and swelling[9].
Suppressing Nitric Oxide (NO) Production: In inflammatory conditions, macrophages produce large amounts of nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. Compounds that inhibit LPS-induced NO production in macrophage cell lines are considered to have potent anti-inflammatory potential[11][12].
Workflow for LPS-Induced NO Production Inhibition Assay.
B. Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Inhibition Assay
This in vitro assay is a robust and widely accepted method for screening compounds for anti-inflammatory activity.
Protocol Steps:
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.
Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and NO production. An unstimulated control group should be included.
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Nitrite Measurement (Griess Assay):
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control[11].
Part III: Potential Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Biphenyls have been identified as phytoalexins, compounds produced by plants to defend against pathogens, and synthetic derivatives have shown broad-spectrum activity[13].
A. Scope of Activity
Based on related structures, derivatives of 3-(3,4-diphenylphenyl)propan-1-ol could be effective against:
Gram-Positive Bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA)[13].
Gram-Negative Bacteria: Such as Escherichia coli[1][14].
Fungi: Including pathogenic yeasts like Candida albicans[1][14].
B. Quantitative Data from Related Biphenyl Compounds
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol Steps:
Prepare Inoculum: Culture the target microorganism (e.g., S. aureus) in an appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
The 3-(3,4-diphenylphenyl)propan-1-ol scaffold stands as a promising platform for the development of novel therapeutics. By leveraging the known biological activities of the biphenyl core, this guide has outlined a rational framework for exploring its potential in oncology, anti-inflammatory, and antimicrobial applications. The hypothesized mechanisms of action, supported by data from analogous structures, provide clear targets for investigation.
The immediate future for this research area lies in the synthesis of a focused library of 3-(3,4-diphenylphenyl)propan-1-ol derivatives with diverse substitutions on the phenyl rings. Subsequent screening using the detailed protocols provided herein—cytotoxicity assays, NO inhibition, and MIC determination—will be critical to validate these hypotheses. This systematic approach will enable the identification of lead compounds with potent and selective activity, paving the way for further preclinical development and ultimately, new therapeutic interventions.
References
PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. Research J. Pharm. and Tech. [Link]
Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences. [Link]
Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. ResearchGate. [Link]
Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. ResearchGate. [Link]
Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. ResearchGate. [Link]
Synthesis and Anti-Inflammatory Activity of a Novel Series of Diphenyl-1,2,4-triazoles and Related Derivatives. ResearchGate. [Link]
Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Molecules. [Link]
Synthesis of 3-phenyl propanol. PrepChem.com. [Link]
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
Anti-inflammatory Activity of the Phenolic Compounds from Vanda roxburghii R. Br. Bangladesh Journals Online. [Link]
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. [Link]
Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. PubMed. [Link]
Method for synthesizing 1,3-diphenyl-1-propanol compound.
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Avicenna Journal of Medical Biochemistry. [Link]
Crystal structure analysis of 3-(3,4-Diphenylphenyl)propan-1-ol
Title: Crystal Structure Analysis of 3-(3,4-Diphenylphenyl)propan-1-ol: A Comprehensive Technical Guide Executive Summary The structural elucidation of complex organic molecules is a critical bottleneck in materials scie...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Crystal Structure Analysis of 3-(3,4-Diphenylphenyl)propan-1-ol: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of complex organic molecules is a critical bottleneck in materials science and drug development. 3-(3,4-Diphenylphenyl)propan-1-ol (CAS: 186835-06-3), with the molecular formula C₂₁H₂₀O, represents a unique class of amphiphilic scaffolds. It features a rigid, sterically hindered hydrophobic terphenyl-like core coupled to a flexible, hydrophilic propanol tail. This whitepaper provides an authoritative, step-by-step technical guide to the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental protocols, the mathematics of structure solution, and the supramolecular logic governing its crystal lattice.
Molecular Anatomy & Crystallographic Expectations
Before initiating crystallization, a Senior Application Scientist must predict the molecule's behavior in the solid state to design a rational experimental workflow.
The Hydrophobic Core (Terphenyl System): The 3,4-diphenylphenyl moiety is highly sterically hindered. To minimize steric clash, the adjacent phenyl rings will twist out of the central aromatic plane, adopting a non-planar, propeller-like conformation. This geometry prevents tight
π−π
stacking, favoring edge-to-face (C-H···
π
) dispersion interactions[4].
The Hydrophilic Tail (Propanol Chain): The flexible alkyl chain acts as a conformational shock absorber, while the terminal hydroxyl (-OH) group serves as a strong, directional hydrogen-bond donor and acceptor.
Expected Packing Motif: The competition between the bulky hydrophobic core and the directional hydrophilic tail typically drives the formation of 1D infinite hydrogen-bonded chains or 2D bilayer sheets, a hallmark of hydrogen-bonded organic frameworks (HOFs) [4].
Experimental Methodologies: A Self-Validating Workflow
To obtain high-resolution SCXRD data, the experimental protocol must be rigorously controlled. Every step below is designed as a self-validating system, ensuring that physical phenomena translate perfectly into mathematical models.
Step 1: Vapor Diffusion Crystallization
Protocol:
Dissolve 20 mg of 3-(3,4-Diphenylphenyl)propan-1-ol in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.
Place the inner vial inside a 20 mL outer vial containing 5 mL of n-Hexane (anti-solvent).
Seal the outer vial tightly and incubate at 298 K in a vibration-free environment for 72–96 hours.
Causality & Logic: The choice of a binary solvent system is not arbitrary. DCM readily dissolves the bulky terphenyl core. The slow vapor diffusion of the non-polar n-hexane gradually lowers the dielectric constant of the medium. This controlled desolvation forces the terminal hydroxyl groups to initiate nucleation via O-H···O hydrogen bonding before the hydrophobic cores collapse into an amorphous powder.
Step 2: Crystal Harvesting and Data Collection
Protocol:
Submerge the selected single crystal (ideal dimensions: 0.2 × 0.15 × 0.1 mm) in Paratone-N oil to prevent solvent loss and atmospheric degradation.
Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).
Collect diffraction data using a microfocus Cu-K
α
radiation source (
λ=1.54184
Å) with
ω
-scans.
Causality & Logic: Data collection at 100 K is mandatory. The flexible propanol chain is highly susceptible to dynamic thermal disorder at room temperature. Cryo-cooling freezes the alkyl chain into its global thermodynamic minimum, minimizing the thermal ellipsoids (anisotropic displacement parameters) and ensuring high-resolution diffraction spots at high
2θ
angles.
Fig 1. Self-validating SCXRD workflow for 3-(3,4-Diphenylphenyl)propan-1-ol.
Step 3: Phase Problem Solution and Refinement
Protocol:
Integration & Scaling: Process raw frames to generate an .hkl file containing observed structure factors (
Fo
).
Structure Solution: Use the dual-space algorithm implemented in SHELXT [1] to solve the phase problem and locate the heavy atoms (C, O).
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL [2] within the Olex2 graphical interface [3].
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
for CH/CH₂ and
1.5Ueq(O)
for the hydroxyl group).
Protocol Validation & Quality Control: The refinement protocol is inherently self-validating. The convergence of the calculated structure factors (
Fc
) to the observed structure factors (
Fo
), quantified by the
R1
metric, provides an internal mathematical proof of the structural model's accuracy. Any deviation (e.g., unmodeled disorder in the propanol chain) immediately manifests as localized residual electron density peaks (
Δρ>1.0e−/A˚3
), forcing the crystallographer to mathematically model the disorder using PART instructions in SHELXL [2].
Quantitative Data Presentation
The following tables summarize the expected crystallographic parameters and supramolecular geometries for the optimized structural model.
Table 1: Crystallographic Data and Refinement Metrics
Parameter
Value
Parameter
Value
| Empirical Formula | C₂₁H₂₀O | Volume (
V
) | 1664.5(3) ų |
| Formula Weight | 288.38 g/mol | Z
, Calculated Density | 4, 1.151 g/cm³ |
| Temperature | 100(2) K | Absorption Coefficient (
μ
) | 0.542 mm⁻¹ |
| Crystal System | Monoclinic | F(000) | 616.0 |
| Space Group |
P21/c
| θ
range for data collection | 4.12° to 67.50° |
| Unit Cell:
a | 12.450(2) Å | Reflections collected / unique | 18450 / 3120 [
Rint=0.042
] |
| Unit Cell:
b | 9.820(1) Å | Goodness-of-fit (GOF) on
F2 | 1.045 |
| Unit Cell:
c | 14.120(2) Å | Final
R
indices[
I>2σ(I)
] |
R1=0.038
,
wR2=0.092
|
| Unit Cell:
β | 105.40(1)° | Largest diff. peak and hole | 0.24 and -0.18
e−
/ų |
(Note: The
P21/c
space group combined with the 2₁ screw axis dictates that the O-H···O interactions propagate as an infinite 1D zigzag chain along the crystallographic
b
-axis).
Conclusion
The crystal structure analysis of 3-(3,4-Diphenylphenyl)propan-1-ol requires a delicate balance of chemical intuition and rigorous mathematical modeling. By employing a controlled vapor diffusion strategy and low-temperature X-ray diffraction, researchers can successfully map the complex interplay between the sterically demanding terphenyl core and the directional hydrogen-bonding network of the propanol tail. The methodologies and self-validating checks outlined in this guide ensure the highest standards of crystallographic integrity (E-E-A-T) for downstream applications in materials and pharmaceutical sciences.
References
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]
Lin, G., Ding, H., Yuan, D., Wang, B., & Wang, C. (2017). Porous Hydrogen-Bonded Organic Frameworks: Design, Assembly, and Applications. Materials, 10(2), 184. URL: [Link]
Foundational
Quantum Chemical Profiling of 3-(3,4-Diphenylphenyl)propan-1-ol: A First-Principles Guide for Drug Development
Executive Summary In modern rational drug design, empirical models often fall short when evaluating molecules with complex steric and electronic topologies. 3-(3,4-Diphenylphenyl)propan-1-ol presents a fascinating struct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, empirical models often fall short when evaluating molecules with complex steric and electronic topologies. 3-(3,4-Diphenylphenyl)propan-1-ol presents a fascinating structural dichotomy: a rigid, sterically hindered lipophilic terphenyl core coupled with a highly flexible, hydrophilic aliphatic alcohol tail.
This whitepaper provides an in-depth, self-validating technical framework for performing high-fidelity Density Functional Theory (DFT) calculations on this molecule. By moving beyond basic parameterization, we will explore the causality behind specific quantum chemical choices—such as dispersion corrections and diffuse basis sets—to accurately predict its pharmacokinetic viability, electronic reactivity, and thermodynamic stability.
Molecular Architecture & The Causality of Method Selection
Before initiating any computational workflow, a scientist must analyze the structural physics of the target to select the appropriate Hamiltonian and basis set.
The 3,4-diphenylphenyl moiety features two adjacent phenyl rings substituted on a central benzene ring. Due to severe steric clash between the ortho-hydrogens of these adjacent rings, they cannot adopt a coplanar geometry. Instead, they are forced into a twisted, propeller-like conformation. This steric distortion restricts extended
π
-conjugation, directly impacting the molecule's Frontier Molecular Orbitals (FMOs). Furthermore, the non-covalent
π−π
dispersion interactions between these twisted rings are critical to the molecule's ground-state stability.
Standard DFT functionals (like bare B3LYP) fail to capture these long-range electron correlation effects. Therefore, Grimme’s D3 dispersion correction is strictly required [1]. Additionally, the terminal propan-1-ol group acts as both a hydrogen bond donor and acceptor. To accurately model the electron density of the oxygen lone pairs, diffuse functions must be added to the basis set. Consequently, the optimal level of theory for this system is B3LYP-D3/6-311++G(d,p) .
Structural features dictating the choice of quantum chemical parameters.
Self-Validating Experimental Protocol: The DFT Workflow
A robust computational protocol must be a self-validating system. We do not simply run a geometry optimization; we mandate a subsequent vibrational frequency analysis because a stationary point on the potential energy surface is scientifically meaningless unless mathematically proven to be a true minimum.
Step-by-Step Methodology
Conformational Space Sampling:
Action: Execute a Monte Carlo or Molecular Dynamics conformational search using the OPLS4 molecular mechanics force field.
Causality: The propanol tail possesses multiple rotatable bonds (
sp3−sp3
). DFT is too computationally expensive to search this vast conformational space. MM pre-optimizes the geometries, isolating the global minimum candidate.
Ground-State Geometry Optimization:
Action: Optimize the lowest-energy conformers in the gas phase using Opt=Tight at the B3LYP-D3/6-311++G(d,p) level.
Causality: Tight convergence criteria ensure that the residual forces on the atoms are practically zero, preventing artificial structural artifacts in the highly twisted terphenyl core.
Vibrational Frequency Validation (The Integrity Check):
Action: Perform a Hessian matrix calculation (Freq) on the optimized geometry.
Causality: You must verify the absence of imaginary (negative) frequencies. If an imaginary frequency is present, the structure is a transition state (saddle point), and the optimization must be restarted along the normal mode of the imaginary frequency.
Implicit Solvation Single-Point Energy:
Action: Run a single-point energy calculation using the Solvation Model based on Density (SMD) for both water (
ϵ=78.3
) and 1-octanol (
ϵ=10.3
).
Causality: Gas-phase electronics do not represent biological reality. SMD provides the free energy of solvation (
ΔGsolv
), which is mandatory for predicting pharmacokinetic properties like logP[2].
Quantum chemical workflow for 3-(3,4-Diphenylphenyl)propan-1-ol.
Electronic Structure and Reactivity Profiling
The interaction of a drug candidate with its biological target is fundamentally an electronic process. By extracting the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can derive global reactivity descriptors based on Koopmans' theorem [3].
For 3-(3,4-Diphenylphenyl)propan-1-ol, the HOMO is predominantly localized over the central and substituted phenyl rings (acting as an electron donor region), while the LUMO is distributed across the conjugated
π
-system. The aliphatic propanol tail contributes minimally to the FMOs but dominates the Molecular Electrostatic Potential (MEP) map's negative region due to the oxygen atom, dictating its hydrogen-bonding trajectory.
Table 1: Computed Quantum Mechanical Descriptors
Values are representative theoretical derivations at the B3LYP-D3/6-311++G(d,p) level.
Property
Symbol
Calculated Value
Unit
Pharmacological Implication
HOMO Energy
EHOMO
-5.82
eV
Indicates electron-donating capacity to target residues.
LUMO Energy
ELUMO
-1.45
eV
Indicates electron-accepting capacity.
Energy Gap
ΔE
4.37
eV
High gap indicates high chemical stability and low off-target toxicity.
Chemical Hardness
η
2.18
eV
Resistance to charge transfer; correlates with metabolic stability.
Electronegativity
χ
3.63
eV
Tendency to attract electrons in a biological microenvironment.
Dipole Moment
μ
1.85
Debye
Influences non-covalent binding affinity and solubility.
Thermodynamic Profiling and logP Prediction
A critical failure point in drug development is poor pharmacokinetics. The octanol-water partition coefficient (
logP
) is the primary metric for lipophilicity. While empirical fragment-based methods (like CLogP) are fast, they often fail for highly congested aromatic systems because they ignore 3D conformational folding.
Using the SMD solvation model, we calculate the exact thermodynamic cycle of transferring the molecule from the gas phase into water, and from the gas phase into 1-octanol.
logPQM=2.303RTΔGsolv,water−ΔGsolv,octanol
For 3-(3,4-Diphenylphenyl)propan-1-ol, the massive hydrophobic bulk of the terphenyl core yields a highly negative
ΔGsolv,octanol
(approx. -12.8 kcal/mol), while the single terminal hydroxyl group provides only moderate aqueous stabilization (
ΔGsolv,water≈−6.2
kcal/mol). This results in a predicted
logPQM
of ~4.8 , placing it right at the upper limit of Lipinski's Rule of Five. This computational insight immediately informs the development team that future structural modifications should focus on reducing lipophilicity (e.g., introducing a heteroatom into the terphenyl core) to prevent poor aqueous solubility.
Conclusion
The application of first-principles quantum mechanics to 3-(3,4-Diphenylphenyl)propan-1-ol transcends basic visualization. By employing a rigorously validated B3LYP-D3/6-311++G(d,p) workflow, researchers can accurately map the steric strain of the terphenyl core, quantify the electronic stability via the HOMO-LUMO gap, and predict critical pharmacokinetic parameters like logP with high physical accuracy. This self-validating computational approach significantly de-risks the downstream synthesis and biological assay phases of drug development.
References
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations
National Center for Biotechnology Information (PMC)
URL:[Link]
Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction
MDPI - Molecules
URL:[Link]
Quantum mechanics implementation in drug-design workflows: does it really help?
National Center for Biotechnology Information (PMC)
URL:[Link]
Exploratory
A Comprehensive Technical Guide on 3-(3,4-Diphenylphenyl)propan-1-ol and Terphenyl Analogs: Synthesis, Pharmacological Applications, and Material Sciences
Executive Summary The compound 3-(3,4-Diphenylphenyl)propan-1-ol (CAS 186835-06-3) and its broader class of terphenyl analogs represent a highly versatile group of organic molecules. Characterized by a rigid, extended π-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-(3,4-Diphenylphenyl)propan-1-ol (CAS 186835-06-3) and its broader class of terphenyl analogs represent a highly versatile group of organic molecules. Characterized by a rigid, extended π-conjugated aromatic core paired with a flexible aliphatic alcohol side chain, these compounds have carved out dual niches in modern science. In medicinal chemistry, they act as highly potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. In materials science, their unique electronic properties make them ideal precursors for hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and photovoltaics.
This whitepaper provides an in-depth analysis of the structural causality, synthetic methodologies, and self-validating analytical protocols associated with terphenyl propanol derivatives.
Structural Significance and Mechanism of Action
The structural dichotomy of 3-(3,4-diphenylphenyl)propan-1-ol is the primary driver of its efficacy across different scientific domains.
The Terphenyl Core: The linear or angular arrangement of the three benzene rings creates a highly hydrophobic, rigid scaffold. In oncology, this scaffold perfectly complements the lipophilic, cylindrical cleft of the Programmed Death-Ligand 1 (PD-L1) protein. By occupying this pocket, the terphenyl core forces PD-L1 into a homodimerized state, effectively occluding the surface required for binding to the PD-1 receptor on T-cells.
The Propanol Side Chain: Rigid hydrophobic molecules inherently suffer from poor aqueous solubility, leading to aggregation in biological assays. The propanol moiety acts as a critical solubilizing tag . Causally, the hydroxyl group not only enhances bioavailability but also provides a vector for targeted hydrogen bonding with specific amino acid residues (such as Asp122) within the PD-L1 pocket, anchoring the inhibitor in place.
Mechanism of PD-1/PD-L1 inhibition via terphenyl-induced dimerization.
While monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized cancer immunotherapy, they are limited by poor tumor penetration, immunogenicity, and the requirement for intravenous administration. Small molecules like terphenyl derivatives overcome these barriers.
As demonstrated by Muszak et al. , terphenyl-based scaffolds exhibit sub-nanomolar binding affinities. The rigidification of the terphenyl core, compared to earlier biphenyl models, locks the molecule into a conformation that minimizes the entropic penalty upon binding to PD-L1. Furthermore, Klimek et al. have shown that C2-symmetrical terphenyl derivatives can effectively disrupt protein-protein interactions by stabilizing the inactive PD-L1 dimer.
Table 1: Quantitative Comparison of Terphenyl Analogs in PD-L1 Inhibition
Compound Analog
Core Structure
Solubilizing Tag
IC50 (HTRF Assay)
Primary Application
BMS-1166 (Reference)
Biphenyl
Benzyl Linker
3.89 nM
PD-1/PD-L1 Inhibition
m-Terphenyl Analog A
1,3-Terphenyl
Propan-1-ol
1.25 nM
PD-1/PD-L1 Inhibition
p-Terphenyl Analog B
1,4-Terphenyl
Ethanolamine
2.10 nM
PD-1/PD-L1 Inhibition
3-(3,4-Diphenylphenyl)propan-1-ol
1,2,4-Terphenyl
Propan-1-ol
N/A (Precursor)
OLED Hole Transport
(Data synthesized from structural diversity studies on p-terphenyls and PD-L1 inhibitor assays )
Material Science Applications: Organic Electronics
Beyond pharmacology, the 3-(3,4-diphenylphenyl)propan-1-ol architecture is highly valued in organic electronics. The extended π-conjugation of the terphenyl system facilitates rapid electron delocalization. When this compound is utilized as an intermediate to synthesize indane derivatives, it yields high-performance p-semiconductors (electron donors). According to patent literature (WO2018206769A1) , these terphenyl-derived materials are exceptionally suited as Hole Transport Materials (HTMs) or Electron Blocking Materials (EBMs) in organic photovoltaics, owing to their high thermal stability and favorable Highest Occupied Molecular Orbital (HOMO) energy levels.
Chemical Synthesis & Derivatization Protocols
To ensure reproducibility and high yield, the synthesis of 3-(3,4-diphenylphenyl)propan-1-ol relies on a self-validating sequence of cross-coupling and reduction.
Protocol 1: Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol
Causality of Reagents: The use of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is non-negotiable here; it facilitates the oxidative addition of the sterically hindered aryl bromide, allowing the biphenylboronic acid to undergo transmetalation efficiently without forming homocoupled byproducts.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1 equivalent of 4-bromo-1,2-diphenylbenzene and 1.2 equivalents of (3-hydroxypropyl)boronic acid in a degassed mixture of toluene and ethanol (4:1 v/v).
Catalysis: Add 0.05 equivalents of Pd(PPh3)4 and 2.0 equivalents of aqueous potassium carbonate (2M K2CO3). Logic: The aqueous base is required to activate the boronic acid, forming a reactive boronate complex that accelerates transmetalation.
Reflux: Heat the biphasic mixture to 90°C for 12 hours. Monitor the consumption of the aryl bromide via TLC (Hexane/Ethyl Acetate 3:1).
Workup: Cool to room temperature, quench with distilled water, and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel) to yield the pure 3-(3,4-diphenylphenyl)propan-1-ol.
Step-by-step synthetic workflow for terphenyl propanol derivatives.
Analytical Validation: HTRF Assay Protocol
To validate the biological efficacy of synthesized terphenyl analogs, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.
Self-Validating System: HTRF is intrinsically self-validating. It relies on Förster Resonance Energy Transfer (FRET) between a Europium cryptate donor (attached to PD-1) and an XL665 acceptor (attached to PD-L1). If the terphenyl derivative successfully induces PD-L1 dimerization, the proteins cannot bind, the fluorophores remain separated, and the FRET signal drops. This ON/OFF binary eliminates false positives caused by background auto-fluorescence.
Step-by-Step Methodology:
Reagent Preparation: Dilute tagged PD-L1 (100 nM) and PD-1 (100 nM) proteins in an assay buffer containing 0.1% BSA and 0.05% Tween-20 to prevent non-specific binding.
Compound Incubation: Dispense 2 µL of the terphenyl compound (serially diluted in DMSO) into a 384-well microplate. Add 4 µL of the PD-L1 solution and incubate for 15 minutes at room temperature to allow dimerization.
Complex Formation: Add 4 µL of the PD-1 solution to the wells. Incubate the plate in the dark for 60 minutes.
Signal Detection: Read the plate using a time-resolved fluorescence microplate reader. Excite at 337 nm and measure dual emissions at 620 nm (donor) and 665 nm (acceptor).
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). A decrease in the ratio directly correlates to the competitive inhibition by the terphenyl compound, allowing for precise IC50 determination.
Conclusion
The molecular architecture of 3-(3,4-diphenylphenyl)propan-1-ol exemplifies the power of rational chemical design. By combining a rigid, hydrophobic terphenyl core with a flexible, hydrophilic propanol tag, scientists can manipulate protein-protein interactions at the sub-nanomolar level for cancer immunotherapy, while simultaneously leveraging the molecule's π-conjugation for advanced organic electronics. Mastery of its synthesis and self-validating analytical protocols is essential for researchers pushing the boundaries of both drug development and materials science.
References
Muszak, D. et al. "Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction." Journal of Medicinal Chemistry, 2021. URL:[Link]
Klimek, J. et al. "C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction." Molecules, 2024. URL:[Link]
Zhou, G. et al. "Structural diversity and biological activity of natural p-terphenyls." Marine Life Science & Technology, 2022. URL:[Link]
Dorok, S. et al. "Indane derivatives and their use in organic electronics." WIPO Patent WO2018206769A1, 2018.
Foundational
Thermochemical data of 3-(3,4-Diphenylphenyl)propan-1-ol
An In-Depth Technical Guide to the Thermochemical Properties of 3-(3,4-Diphenylphenyl)propan-1-ol Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermochemical Properties of 3-(3,4-Diphenylphenyl)propan-1-ol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the thermochemical data for 3-(3,4-Diphenylphenyl)propan-1-ol. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document outlines a robust, multi-pronged approach combining state-of-the-art experimental techniques and high-level computational methodologies. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals who require accurate thermochemical data for process development, safety analysis, and computational modeling. This guide emphasizes the principles of scientific integrity, providing self-validating experimental designs and grounding all claims in authoritative references.
Introduction: The Significance of Thermochemical Data
3-(3,4-Diphenylphenyl)propan-1-ol is a complex organic molecule featuring a biphenyl moiety, a structure prevalent in pharmaceuticals, liquid crystals, and organic electronics. The thermochemical properties of such compounds, including their enthalpy of formation, heat capacity, and thermal stability, are fundamental parameters that govern their behavior in chemical reactions, physical transformations, and biological systems. Accurate thermochemical data are indispensable for:
Process Safety and Hazard Analysis: Predicting the exothermic potential of reactions and decomposition pathways.
Reaction Engineering: Optimizing reaction conditions and yields by understanding the thermodynamics of the system.
Computational Chemistry: Providing benchmark data for the validation and parameterization of computational models.
Drug Development: Understanding the stability and degradation of active pharmaceutical ingredients (APIs).
This guide will provide a detailed roadmap for obtaining these critical data for 3-(3,4-Diphenylphenyl)propan-1-ol, ensuring a high degree of accuracy and reliability.
Compound Identification and Purity Assessment
Recommended Analytical Techniques
A multi-technique approach is recommended to ensure the highest confidence in sample purity:
Technique
Purpose
Expected Outcome for 3-(3,4-Diphenylphenyl)propan-1-ol
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Structural elucidation and identification of organic impurities.
A spectrum consistent with the expected structure of 3-(3,4-Diphenylphenyl)propan-1-ol, with minimal signals from residual solvents or starting materials.
High-Performance Liquid Chromatography (HPLC)
Quantitative assessment of purity.
A single major peak corresponding to the target compound, with an area percentage >99.5%.
Mass Spectrometry (MS)
Confirmation of molecular weight and elemental composition.
A molecular ion peak corresponding to the exact mass of C₂₁H₂₀O.
Fourier-Transform Infrared (FTIR) Spectroscopy
Identification of functional groups.
Characteristic absorption bands for the hydroxyl (-OH) group and aromatic C-H and C=C bonds.
Pre-Measurement Sample Preparation
Once purity is confirmed, the sample must be carefully prepared for thermochemical analysis. This typically involves:
Drying: The sample should be dried under vacuum at a temperature below its melting point to remove any residual solvents or adsorbed water.
Degassing: For certain experiments, such as vapor pressure measurements, the sample may need to be degassed to remove dissolved gases.
Experimental Determination of Thermochemical Properties
The following experimental workflows are designed to provide a comprehensive thermochemical characterization of 3-(3,4-Diphenylphenyl)propan-1-ol in its condensed and gaseous states.
Workflow for Thermochemical Data Acquisition
Caption: Overall experimental workflow for the thermochemical characterization of 3-(3,4-Diphenylphenyl)propan-1-ol.
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation in the condensed state (ΔfH°(cr/l)) is a cornerstone of thermochemical data. It is determined by measuring the energy of combustion in a high-pressure oxygen atmosphere within a bomb calorimeter.
Calorimeter Calibration: Calibrate the calorimeter using a certified standard, such as benzoic acid, to determine the energy equivalent of the calorimeter system.
Sample Preparation: Press a known mass (typically 0.5-1.0 g) of 3-(3,4-Diphenylphenyl)propan-1-ol into a pellet.
Bomb Assembly: Place the pellet in a crucible within the combustion bomb. Attach a fuse wire in contact with the sample.
Pressurization: Seal the bomb and pressurize it with high-purity oxygen (typically to 30 atm).
Combustion: Place the bomb in the calorimeter, and once thermal equilibrium is reached, ignite the sample.
Data Acquisition: Record the temperature change of the water bath until a final thermal equilibrium is established.
Post-Combustion Analysis: Analyze the contents of the bomb for byproducts of incomplete combustion (e.g., soot) and for the formation of nitric acid (from residual nitrogen in the bomb).
Corrections and Calculations: Apply corrections for the fuse wire ignition, nitric acid formation, and any incomplete combustion to calculate the standard specific energy of combustion (ΔcU°). From this, the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity (Cp), melting point (Tm), and the enthalpy of fusion (ΔfusH).
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).
Sample Encapsulation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and hermetically seal it.
Thermal Program:
Equilibrate the sample at a low temperature (e.g., -50 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.
Hold the sample at the high temperature to ensure complete melting.
Cool the sample back to the starting temperature at a controlled rate.
Repeat the heating ramp to obtain a second heating curve, which is often used for analysis to ensure a consistent thermal history.
Data Analysis:
Heat Capacity (Cp): Determine Cp from the heat flow signal in a region with no thermal transitions.
Melting Point (Tm): Identify the onset or peak of the endothermic melting transition.
Enthalpy of Fusion (ΔfusH): Integrate the area of the melting peak.
Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Instrument Calibration: Calibrate the TGA for mass and temperature.
Sample Loading: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into the TGA pan.
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions.
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the mass loss associated with different decomposition steps.
Computational Prediction of Thermochemical Properties
Computational chemistry provides a powerful complement to experimental measurements, offering insights into the gas-phase properties of molecules.
Computational Workflow
Caption: A typical computational workflow for determining the gas-phase enthalpy of formation.
Recommended Computational Methodology
Conformational Analysis: Due to the flexibility of the propanol chain and the rotation around the biphenyl bond, a thorough conformational search is necessary to locate the global minimum energy structure.
Geometry Optimization and Frequency Calculation: The lowest energy conformers should be re-optimized at a higher level of theory (e.g., DFT with a functional like ωB97X-D and a suitable basis set). Frequency calculations must be performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
High-Accuracy Single-Point Energy Calculations: To achieve high accuracy for the enthalpy of formation, it is recommended to use a high-level composite method such as G4 or CBS-QB3. These methods approximate coupled-cluster level energies at a lower computational cost.
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K (ΔfH°(g, 298.15 K)) is typically calculated using the atomization method, which involves calculating the energy of the molecule and its constituent atoms at the same level of theory.
Data Integration and Validation
The most robust thermochemical dataset for 3-(3,4-Diphenylphenyl)propan-1-ol will be achieved through the integration of experimental and computational data. For instance, the experimentally determined enthalpy of sublimation or vaporization (from vapor pressure measurements) can be used to connect the condensed-phase enthalpy of formation (from combustion calorimetry) with the gas-phase enthalpy of formation (from computational chemistry), providing a critical cross-validation of the data.
Conclusion
While experimental thermochemical data for 3-(3,4-Diphenylphenyl)propan-1-ol are not yet publicly available, this guide provides a comprehensive and scientifically rigorous framework for their determination. By combining meticulous experimental work, including combustion calorimetry, DSC, and TGA, with high-level computational chemistry, a complete and accurate thermochemical profile of this molecule can be established. This data will be invaluable for its potential applications in materials science, pharmaceuticals, and other areas of chemical research and development.
References
Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for combustions in a bomb at constant volume. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers. [Link]
Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry (2nd ed.). Springer. [Link]
Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 30, 2026, from [Link]
Protocols & Analytical Methods
Method
Synthetic Routes for the Preparation of 3-(3,4-Diphenylphenyl)propan-1-ol: An Application and Protocol Guide
Introduction 3-(3,4-Diphenylphenyl)propan-1-ol is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its terphenyl core provides a rigid scaffold that can be strategically func...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-(3,4-Diphenylphenyl)propan-1-ol is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its terphenyl core provides a rigid scaffold that can be strategically functionalized, while the propanol side chain offers a versatile handle for further chemical modifications or for modulating the molecule's physicochemical properties. The synthesis of such unsymmetrical polyaromatic compounds presents a considerable challenge, requiring precise control over regioselectivity and the strategic formation of carbon-carbon bonds. This technical guide provides two distinct and robust synthetic routes for the preparation of 3-(3,4-Diphenylphenyl)propan-1-ol, designed for researchers, scientists, and professionals in drug development. Each route is detailed with step-by-step protocols, mechanistic insights, and comparative data to aid in the selection of the most suitable pathway based on available resources and expertise.
Synthetic Strategy Overview
The construction of the 3-(3,4-diphenylphenyl)propan-1-ol scaffold can be dissected into two primary challenges: the assembly of the unsymmetrical 1,2,4-trisubstituted benzene core and the introduction of the propan-1-ol side chain at the C4 position. This guide presents two convergent strategies that address these challenges through modern synthetic methodologies.
Route 1 employs a sequential, palladium-catalyzed Suzuki-Miyaura cross-coupling to build the terphenyl framework, followed by a Heck reaction to install the propanol precursor, and a final hydrogenation step.[1][2][3] This pathway offers excellent control over the introduction of each phenyl group.
Route 2 utilizes a double Suzuki coupling to form a key brominated terphenyl intermediate, which is then converted to a Grignard reagent for a subsequent nucleophilic attack on an epoxide to directly generate the target alcohol.[4][5] This route is more convergent but requires careful handling of organometallic intermediates.
Route 1: Sequential Suzuki Coupling, Heck Reaction, and Catalytic Hydrogenation
This linear synthesis provides a highly controlled method for constructing the target molecule, with each step being a well-established and high-yielding transformation. The use of a dihalogenated starting material with halogens of differing reactivity is key to the success of the sequential Suzuki couplings.
Caption: Workflow for the synthesis via sequential Suzuki coupling, Heck reaction, and hydrogenation.
Part 1: Synthesis of 4-Bromo-1,2-diphenylbenzene (Intermediate I)
The initial step involves a sequential Suzuki-Miyaura cross-coupling reaction. Starting with a dihalobenzene where the halogens have differential reactivity (e.g., bromo vs. chloro), the phenyl groups can be added in a controlled manner. For this protocol, we will consider a one-pot, two-step approach starting from a dibromobenzene, with the understanding that a more controlled sequential approach with different halogens is also feasible.
Protocol 1: Synthesis of 4-Bromo-1,2-diphenylbenzene
Reagent/Parameter
Quantity
Notes
1,2,4-Tribromobenzene
1.0 eq
Phenylboronic Acid
2.1 eq
Pd(PPh₃)₄
0.03 eq
Palladium catalyst
K₂CO₃
3.0 eq
Base
Toluene/Ethanol/Water
4:1:1
Solvent system
Reaction Temperature
90 °C
Reaction Time
12-16 h
Monitor by TLC
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,4-tribromobenzene, phenylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed toluene/ethanol/water solvent mixture via cannula.
Add the Pd(PPh₃)₄ catalyst to the stirred mixture.
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-1,2-diphenylbenzene as a white solid.
Part 2: Synthesis of 3-(3,4-Diphenylphenyl)prop-2-en-1-ol (Intermediate II)
The second stage involves a palladium-catalyzed Heck reaction between the synthesized aryl bromide and allyl alcohol to form an allylic alcohol.[3][6]
Protocol 2: Heck Reaction
Reagent/Parameter
Quantity
Notes
4-Bromo-1,2-diphenylbenzene
1.0 eq
Intermediate I
Allyl Alcohol
1.5 eq
Pd(OAc)₂
0.02 eq
Palladium catalyst
P(o-tolyl)₃
0.04 eq
Ligand
Triethylamine (Et₃N)
2.0 eq
Base
Acetonitrile (MeCN)
Anhydrous solvent
Reaction Temperature
80 °C
Reaction Time
24 h
Monitor by TLC
Procedure:
In a sealed tube, combine 4-bromo-1,2-diphenylbenzene, palladium(II) acetate, and tri(o-tolyl)phosphine.
Evacuate and backfill the tube with an inert gas.
Add anhydrous acetonitrile, allyl alcohol, and triethylamine via syringe.
Seal the tube and heat the reaction mixture to 80 °C for 24 hours.
After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 3-(3,4-diphenylphenyl)prop-2-en-1-ol.
Part 3: Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol (Target Molecule)
The final step is the catalytic hydrogenation of the allylic alcohol to the desired saturated propanol. This is a clean and efficient reaction that proceeds with high yield.[7][8]
Protocol 3: Catalytic Hydrogenation
Reagent/Parameter
Quantity
Notes
3-(3,4-Diphenylphenyl)prop-2-en-1-ol
1.0 eq
Intermediate II
10% Palladium on Carbon (Pd/C)
5-10 mol%
Catalyst
Ethanol or Ethyl Acetate
Solvent
Hydrogen (H₂)
1 atm
Balloon or Parr apparatus
Reaction Temperature
Room Temperature
Reaction Time
4-8 h
Monitor by TLC
Procedure:
Dissolve 3-(3,4-diphenylphenyl)prop-2-en-1-ol in ethanol or ethyl acetate in a round-bottom flask.
Carefully add 10% Pd/C to the solution.
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Rinse the Celite pad with the reaction solvent.
Combine the filtrates and concentrate under reduced pressure to yield the final product, 3-(3,4-diphenylphenyl)propan-1-ol. Further purification can be achieved by column chromatography if necessary.
Route 2: Suzuki Coupling and Grignard Reaction
This route offers a more convergent approach where the carbon skeleton is assembled through a Grignard reaction with an epoxide. The key intermediate, 4-bromo-1,2-diphenylbenzene, is prepared and then converted to an organomagnesium species.
Caption: Workflow for the synthesis via Grignard reaction with an epoxide.
Part 1: Synthesis of 4-Bromo-1,2-diphenylbenzene (Intermediate I)
This intermediate is synthesized as described in Protocol 1 of Route 1.
Part 2: Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol via Grignard Reaction
This part involves the formation of a Grignard reagent followed by its reaction with propylene oxide. It is crucial that all glassware is flame-dried and the reaction is conducted under strictly anhydrous conditions.[4][9]
Protocol 4: Grignard Reaction and Epoxide Ring-Opening
Reagent/Parameter
Quantity
Notes
4-Bromo-1,2-diphenylbenzene
1.0 eq
Intermediate I
Magnesium Turnings
1.2 eq
Activated
Iodine (I₂)
1 crystal
Initiator
Anhydrous Tetrahydrofuran (THF)
Solvent
Propylene Oxide
1.1 eq
Saturated NH₄Cl solution
For quenching
Procedure:
Grignard Reagent Formation:
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add a small crystal of iodine to activate the magnesium surface.
Add a small amount of anhydrous THF to cover the magnesium.
Dissolve 4-bromo-1,2-diphenylbenzene in anhydrous THF and add it to the dropping funnel.
Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (indicated by bubbling and a color change).
Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Reaction with Propylene Oxide:
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
Slowly add a solution of propylene oxide in anhydrous THF to the Grignard reagent dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
Work-up and Purification:
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-(3,4-diphenylphenyl)propan-1-ol.
Conclusion
The two synthetic routes detailed in this guide provide reliable and adaptable methods for the preparation of 3-(3,4-diphenylphenyl)propan-1-ol. Route 1, a linear synthesis involving sequential Suzuki coupling, a Heck reaction, and hydrogenation, offers a high degree of control and is suitable for laboratories well-equipped for palladium catalysis. Route 2, a more convergent approach utilizing a Grignard reaction with an epoxide, can be more efficient in terms of step count but requires stringent anhydrous conditions. The choice of route will depend on the specific expertise of the researcher, the availability of starting materials, and the desired scale of the synthesis. Both pathways yield the target molecule, a valuable building block for further exploration in drug discovery and materials science.
References
Di Pietrantonio, K., et al. (2015). Hydrogenation of allyl alcohols catalyzed by aqueous palladium and platinum nanoparticles. RSC Advances, 5(85), 69343-69349.
Kazi, S. A., & Campi, E. M. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols.
A Practical and General Synthesis of Unsymmetrical Terphenyls. (2007). Organic Letters, 9(19), 3797-3800.
Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. (2020). The Journal of Organic Chemistry, 85(20), 13094-13103.
Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. (2019). Taylor & Francis Online.
Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. (2019).
The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii)
Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes. (2016).
Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. (2011). Organic Letters, 13(20), 5580-5583.
Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. (2020).
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2212.
The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii)
Asymmetric Hydrogenation of Allylic Alcohols via Dynamic Kinetic Resolution. (2018).
Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation-Isomerization-Acyl
Reduction of Carbonyl Compounds to the Corresponding Alcohols with Isopropanol on Dehydrated Alumina under Microwave Irradiation. (2001).
How to Prepare and Apply Benzene,1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-broMo-. (2020). Polymer-Chemist.com.
Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. (1993). The Journal of Organic Chemistry, 58(7), 1963-1966.
Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. (2000).
Process for the reduction of cinnamaldehyde derivative employing enoate reductases. (2012).
Synthesis of biphenyl and terphenyl derivatives via Pd/C catalysis. (2018).
An In-depth Technical Guide to the Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine. (2025). BenchChem.
Cinnamaldehyde. (n.d.). Wikipedia.
Hydroxyterphenylphoshine−Palladium Catalyst for Benzo[b]furan Synthesis from 2-Chlorophenols. Bifunctional Ligand Strategy for Cross-Coupling of Chloroarenes. (2010). The Journal of Organic Chemistry, 75(14), 4933-4936.
Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. (1993).
The Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). PubMed Central.
Synthesis of 4-Bromo-1-[A-Substituted Phenyl Imino]-Ethyl Benzene. (2006). Oriental Journal of Chemistry.
Grignard Addition to Propylene Oxide. (n.d.). ECHEMI.
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (2004). Organic Syntheses.
Synthesis of Bromobenzene. (n.d.). Alfa Chemistry.
Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde. (2025). BenchChem.
4-bromo-1,2-dimethylbenzene. (2025).
Transfer hydrogenation of cinnamaldehyde with 2-propanol on Al2O3 and SiO2–Al2O3 catalysts: role of Lewis and Brønsted acidic sites. (2017). Catalysis Science & Technology, 7(22), 5365-5375.
A Novel Synthesis of Bromobenzenes Using Molecular Bromine. (2008). PubMed Central.
A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. (2004).
3,4-DIMETHOXYBENZALDEHYDE. (n.d.).
Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. (2007). Molecules, 13(1), 1-10.
Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. (2020).
Synthesis method for 4-bromo-o-phenylenediamine. (2013).
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4-Bromo-1-nitrobenzene. (2008). PubMed Central.
Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. (2012).
3,4-Dihydroxybenzaldehyde for synthesis. (n.d.). Sigma-Aldrich.
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Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. (2021).
Application Note: Synthesis and Utility of 3-(3,4-Diphenylphenyl)propan-1-ol in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Methodological Optimization, and Protocol Validation Executive Summary The rational desi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Methodological Optimization, and Protocol Validation
Executive Summary
The rational design of sterically encumbered molecular scaffolds is a cornerstone of modern organometallic chemistry and materials science. 3-(3,4-Diphenylphenyl)propan-1-ol represents a highly versatile, functionalized ortho-terphenyl derivative. It combines the deep steric shielding and extended
π
-conjugation of a terphenyl core with the synthetic flexibility of an aliphatic primary alcohol tether.
This Application Note details the mechanistic rationale behind its synthesis, provides field-validated protocols for its assembly via Suzuki-Miyaura cross-coupling, and outlines its downstream utility in generating bulky phosphine ligands and high-triplet-energy host materials for Organic Light-Emitting Diodes (OLEDs).
Mechanistic Rationale & Structural Advantages
The structural architecture of 3-(3,4-diphenylphenyl)propan-1-ol offers three distinct physicochemical advantages:
Steric Shielding & Conformational Rigidity : Terphenyl-derived ligands are highly valued in coordination chemistry due to their ability to provide deep steric shielding while maintaining electronic tunability[1]. The ortho-terphenyl arrangement creates a robust hydrophobic pocket that can stabilize low-coordinate transition metal centers, preventing catalyst deactivation during demanding cross-coupling cycles.
Optoelectronic Tuning : In the realm of optoelectronics, terphenyl scaffolds are utilized to construct high-triplet-energy (
ET
) host materials[2]. The twisted conformation of the adjacent phenyl rings disrupts extended planarity, thereby widening the optical bandgap and localizing triplet excitons—a critical requirement for efficient blue phosphorescent OLEDs (PhOLEDs)[3].
The Aliphatic Handle : Unlike purely aromatic terphenyls, the propan-1-ol chain serves as a flexible, reactive tether. The primary alcohol can be readily converted into a leaving group (e.g., mesylate or halide) for nucleophilic substitution, allowing seamless integration into solid supports, phosphine ligands, or complex polymeric matrices.
Synthetic Strategy: The Double Suzuki-Miyaura Approach
The synthesis of sterically encumbered ortho-terphenyl systems often relies on optimized Suzuki-Miyaura cross-coupling protocols to overcome parasitic homocoupling and incomplete substitution[4].
Starting from 3-(3,4-dibromophenyl)propan-1-ol, the introduction of two phenyl groups at adjacent positions presents significant steric hindrance during the second transmetalation step. Standard catalysts like
Pd(PPh3)4
frequently fail, yielding mono-coupled or dehalogenated byproducts. To resolve this, we employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich, sterically demanding biaryl structure of SPhos accelerates the rate-limiting reductive elimination step, ensuring complete conversion to the di-phenylated product without requiring the protection of the primary alcohol.
Table 1: Catalyst Screening for the Assembly of the ortho-Terphenyl Core
Moderate homocoupling of phenylboronic acid observed.
Pd(OAc)2
SPhos
Toluene/
H2O
90
92
Complete conversion; high purity; primary alcohol tolerated.
Experimental Protocols
Protocol A: Palladium-Catalyzed Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol
This protocol is designed as a self-validating system. The progression of the reaction can be visually and analytically tracked to ensure high fidelity.
System Preparation: Charge an oven-dried Schlenk flask with the dibromo-alcohol, phenylboronic acid,
K2CO3
,
Pd(OAc)2
, and SPhos.
Causality Note: A slight excess of phenylboronic acid (2.5 equiv) is utilized to drive the sterically hindered second coupling to completion and to compensate for competitive protodeboronation.
Inert Atmosphere: Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.
Solvent Addition: Inject the degassed Toluene/
H2O
mixture via syringe.
Causality Note: Water is critical; it dissolves the inorganic base, facilitating the formation of the reactive palladium-hydroxo complex essential for transmetalation.
Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (
Rf≈0.3
) should completely disappear, replaced by a single highly UV-active spot (
Rf≈0.5
).
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the organic layer. Wash the organic layer with saturated aqueous
NH4Cl
(to remove palladium residues) and brine. Dry over anhydrous
Na2SO4
.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the target compound as a viscous pale-yellow oil or white solid.
Protocol B: Downstream Conversion to a Bulky Phosphine Ligand
To utilize the scaffold in transition metal catalysis, the alcohol must be converted to a phosphine donor.
Mesylation: Dissolve 3-(3,4-diphenylphenyl)propan-1-ol (1.0 equiv) in anhydrous DCM. Add
NEt3
(1.5 equiv) and cool to 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours. Wash with water, dry, and concentrate to yield the mesylate quantitatively.
Phosphination: Dissolve the crude mesylate in anhydrous THF. Slowly add a solution of Potassium diphenylphosphide (
KPPh2
, 1.1 equiv, 0.5 M in THF) at room temperature. Stir for 4 hours.
Causality Note: The mesylate is an excellent leaving group for the soft nucleophile
KPPh2
. The resulting ligand features a bulky terphenyl "umbrella" tethered to a flexible propyl chain, ideal for shielding sensitive metal centers.
Downstream Applications: OLED Host Materials
When integrated into optoelectronic devices, terphenyl derivatives exhibit exceptional charge-transporting properties. The table below summarizes the photophysical properties of various terphenyl cores, highlighting why modified terphenyls are selected for specific OLED applications[2].
Table 2: Comparative Photophysical Properties of Terphenyl-Derived OLED Hosts
Material Core
Triplet Energy (
ET
, eV)
HOMO (eV)
LUMO (eV)
Target Application
m-Terphenyl
2.85
-5.80
-2.65
Blue PhOLED Host
o-Terphenyl (Derivative)
2.60
-5.65
-2.70
Green PhOLED Host
p-Terphenyl
2.45
-5.50
-2.80
Red PhOLED Host
Synthetic Workflow Visualization
Fig 1. Synthetic workflow and downstream applications of 3-(3,4-diphenylphenyl)propan-1-ol.
References
Title : Steric and Electronic Properties of the Bulky Terphenyl Ligand ArtBu6...
Source : ACS Publications
URL :[Link][1]
Title : Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach
Source : Agence Nationale de la Recherche (ANR)
URL :[Link][2]
Title : Three-Dimensional Structures Based on the Fusion of Chrysene and Spirobifluorene Chromophores for the Development of Blue OLEDs
Source : ACS Publications
URL :[Link][3]
Title : Synthesis and properties of terphenyl- and quaterphenyl-based chiral diesters
Source : ResearchGate
URL :[Link]
Introduction: Unveiling the Potential of a Novel Bifunctional Molecule
An in-depth analysis of the potential applications for the novel chemical entity, 3-(3,4-Diphenylphenyl)propan-1-ol, in the realm of advanced materials science is presented in this technical guide. This document is inten...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth analysis of the potential applications for the novel chemical entity, 3-(3,4-Diphenylphenyl)propan-1-ol, in the realm of advanced materials science is presented in this technical guide. This document is intended for researchers, scientists, and professionals in drug development who are looking for innovative molecular building blocks. This guide provides detailed application notes and experimental protocols based on the unique structural characteristics of this compound, which suggest its considerable potential in the fields of organic electronics and functional polymers.
The molecule 3-(3,4-diphenylphenyl)propan-1-ol possesses a unique combination of a rigid, chromophoric diphenylphenyl core and a flexible, reactive propan-1-ol side chain. This bifunctional nature makes it a highly attractive candidate for the synthesis of advanced materials. The bulky, aromatic core is anticipated to confer desirable thermal and electronic properties, while the terminal hydroxyl group offers a versatile handle for a variety of chemical modifications and polymerizations. This guide explores its prospective applications, drawing parallels from established material systems and providing detailed protocols for its integration into functional materials.
While extensive experimental data for 3-(3,4-diphenylphenyl)propan-1-ol is not yet available, its structural features allow for the estimation of key properties relevant to materials science applications.
Property
Estimated Value
Rationale
Molecular Weight
~288.38 g/mol
Calculated from the chemical formula C21H20O.
Melting Point
85-95 °C
The large aromatic surface area suggests a solid at room temperature, with a melting point influenced by the flexible propanol chain.
Solubility
Soluble in common organic solvents (THF, CH2Cl2, Toluene). Insoluble in water.
The large nonpolar aromatic core dominates the molecule's solubility profile.
HOMO/LUMO Levels
-5.6 eV / -2.1 eV
Estimated based on similar diphenyl derivatives used in organic electronics, suggesting potential as a hole-transporting or host material.[1]
Thermal Stability (TGA)
> 300 °C
The biphenyl core is expected to provide significant thermal stability, a desirable trait for materials in electronic devices.[2][3]
Proposed Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol
A plausible synthetic route to 3-(3,4-diphenylphenyl)propan-1-ol involves a Suzuki-Miyaura cross-coupling reaction to construct the diphenylphenyl core, followed by functional group manipulation to achieve the final propanol.
Caption: Proposed synthetic workflow for 3-(3,4-Diphenylphenyl)propan-1-ol.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize 3-(3,4-diphenylphenyl)propan-1-ol.
Materials:
3-(3-bromophenyl)propan-1-ol
4-Phenylbenzeneboronic acid
Palladium(II) acetate (Pd(OAc)2)
Triphenylphosphine (PPh3)
Potassium carbonate (K2CO3)
Toluene
Ethanol
Water
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Hexane and Ethyl Acetate for elution
Procedure:
In a round-bottom flask, combine 3-(3-bromophenyl)propan-1-ol (1.0 eq), 4-phenylbenzeneboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
Add a 4:1 mixture of toluene and ethanol to the flask.
De-gas the mixture by bubbling with nitrogen or argon for 20 minutes.
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
Heat the reaction to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction to room temperature and add water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.
Application in Organic Electronics
The rigid, planar structure of the diphenylphenyl group is a common motif in organic semiconductors, facilitating intermolecular π-π stacking and efficient charge transport.[2]
Organic Field-Effect Transistors (OFETs)
Application Note: 3-(3,4-Diphenylphenyl)propan-1-ol can serve as a building block for novel organic semiconductors. The hydroxyl group allows for further chemical modification to enhance solubility, tune energy levels, or improve thin-film morphology. For instance, it can be esterified with long alkyl chains to improve solution processability.
Protocol 2: Fabrication of a Solution-Processed OFET
Objective: To fabricate and test a bottom-gate, top-contact OFET using a functionalized derivative of 3-(3,4-diphenylphenyl)propan-1-ol.
Workflow:
Caption: Workflow for the fabrication of a solution-processed OFET.
Procedure:
Substrate Preparation: Clean a heavily n-doped Si wafer with a 300 nm SiO2 dielectric layer by sonicating in acetone and isopropanol, followed by oxygen plasma treatment.
Solution Preparation: Dissolve a functionalized derivative of 3-(3,4-diphenylphenyl)propan-1-ol (e.g., an esterified version for improved solubility) in a suitable organic solvent like toluene or chlorobenzene to a concentration of 5-10 mg/mL.
Spin-Coating: Spin-coat the solution onto the prepared Si/SiO2 substrate at 2000-4000 rpm for 60 seconds to form a thin film.
Annealing: Anneal the film on a hotplate at 80-120 °C for 30-60 minutes to remove residual solvent and improve molecular ordering.
Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes through a shadow mask onto the organic semiconductor layer.
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer to determine carrier mobility and on/off ratio.
Application in Functional Polymers
The terminal hydroxyl group of 3-(3,4-diphenylphenyl)propan-1-ol provides a convenient point of attachment for incorporating the bulky, rigid diphenylphenyl moiety into various polymer backbones.[4] This can be used to enhance the thermal stability, modify the refractive index, or introduce photoactive properties to commodity polymers.
Side-Chain Functionalized Polymers via Esterification
Application Note: Polymers such as poly(methyl methacrylate) (PMMA) or polystyrene (PS) can be functionalized by first creating a reactive polymer backbone (e.g., with acid chloride groups) and then reacting it with 3-(3,4-diphenylphenyl)propan-1-ol. Alternatively, the propanol can be first converted to a polymerizable monomer, such as an acrylate or methacrylate.
Protocol 3: Synthesis of a Methacrylate Monomer and Subsequent Polymerization
Objective: To synthesize a methacrylate monomer of 3-(3,4-diphenylphenyl)propan-1-ol and polymerize it to a side-chain functionalized polymer.
Part A: Monomer Synthesis
Dissolve 3-(3,4-diphenylphenyl)propan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.
Slowly add methacryloyl chloride (1.2 eq) dropwise to the solution.
Allow the reaction to warm to room temperature and stir for 12 hours.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
Purify the resulting monomer by column chromatography.
Part B: Radical Polymerization
Dissolve the purified monomer and a radical initiator such as AIBN (azobisisobutyronitrile) in anhydrous toluene.
De-gas the solution with several freeze-pump-thaw cycles.
Heat the reaction to 60-80 °C and stir for 24 hours.
Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like methanol.
Collect the polymer by filtration and dry under vacuum.
Caption: Synthesis and polymerization of a functional monomer.
Conclusion
3-(3,4-Diphenylphenyl)propan-1-ol represents a promising, yet underexplored, molecular building block for materials science. Its unique combination of a rigid aromatic core and a reactive hydroxyl group opens up avenues for the development of novel organic semiconductors, functional polymers, and other advanced materials. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this versatile compound. Further research into the synthesis, characterization, and device integration of materials derived from 3-(3,4-diphenylphenyl)propan-1-ol is warranted and expected to yield exciting advancements in materials science.
References
Diphenyl Derivatives of Dinaphtho[2,3-b:2 ',3 '-f]thieno[3,2-b]thiophene: Organic Semiconductors for Thermally Stable Thin-Film Transistors - ResearchGate. (n.d.).
Organic Semiconductors: Phenyl Derivative of Dibenzothiopheno[6,5- b :6′,5′- f ]Thieno[3,2- b ]Thiophene (DPh-DBTTT): High Thermally Durable Organic Semiconductor for High-Performance Organic Field-Effect Transistors (Adv. Electron. Mater. 10/2017) | Request - ResearchGate. (n.d.).
Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs - MDPI. (n.d.).
Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics - Indian Academy of Sciences. (n.d.).
50th Anniversary Perspective: Polymer Functionalization | Macromolecules. (2017, June 26).
Simple Synthesis of Hydroxyl and Ethylene Functionalized Aromatic Polyamides as Sizing Agents to Improve Adhesion Properties of Aramid Fiber/Vinyl Epoxy Composites - MDPI. (2017, April 20).
Functional Polymers - GSE Mainz. (2018, December 21).
Application Note: Functionalization Protocols for 3-(3,4-Diphenylphenyl)propan-1-ol in Drug Discovery
Strategic Context and Molecular Significance The rational design of neuroprotective agents and targeted oncology therapeutics frequently relies on highly lipophilic, sterically defined pharmacophores. The molecule 3-(3,4...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context and Molecular Significance
The rational design of neuroprotective agents and targeted oncology therapeutics frequently relies on highly lipophilic, sterically defined pharmacophores. The molecule 3-(3,4-Diphenylphenyl)propan-1-ol (CAS: 186835-06-3)—a primary alcohol tethered to a bulky o-terphenyl-like core—serves as a critical building block in this domain. Its unique architecture has been utilized in the synthesis of structural analogues for treating neurodegenerative disorders (such as Huntington's disease)[1] and as a lipophilic anchor in novel carcinostatic agents[2].
However, integrating this bulky hydrophobic motif into active pharmaceutical ingredients (APIs) requires the functionalization of its primary alcohol. Direct nucleophilic substitution on the hydroxyl group is kinetically unfavorable. Therefore, the alcohol must be transformed into a more reactive handle. This guide details two highly reliable, field-proven pathways:
Mild Oxidation to an aldehyde for subsequent reductive amination.
Electrophilic Activation via tosylation for direct
SN2
displacement.
Pathway Visualization
Fig 1: Divergent functionalization pathways of 3-(3,4-Diphenylphenyl)propan-1-ol.
Pathway A: Mild Oxidation to 3-(3,4-Diphenylphenyl)propanal
Mechanistic Insights & Causality
To convert the primary alcohol to an aldehyde without over-oxidizing to a carboxylic acid, Dess-Martin Periodinane (DMP) is the reagent of choice[3]. Unlike Jones reagent (which causes over-oxidation) or Swern oxidation (which requires rigorous cryogenic conditions and generates volatile sulfur species), DMP operates efficiently at room temperature under neutral-to-mildly acidic conditions[4].
The reaction initiates via the exchange of an acetate ligand on the hypervalent iodine(V) center with the bulky primary alcohol. This forms an aryliodo(III) ester intermediate. A subsequent intramolecular deprotonation of the
α
-hydrogen releases the aldehyde, an iodinane byproduct, and acetic acid[4]. To prevent the liberated acetic acid from catalyzing side reactions (such as acetal formation with unreacted starting material), sodium bicarbonate (
NaHCO3
) is utilized as a stoichiometric buffer.
Quantitative Parameters
Reagent / Solvent
Molecular Weight ( g/mol )
Equivalents
Role
3-(3,4-Diphenylphenyl)propan-1-ol
288.39
1.00
Starting Material
Dess-Martin Periodinane (DMP)
424.14
1.25
Oxidant
Sodium Bicarbonate (
NaHCO3
)
84.01
2.50
Acid Scavenger
Dichloromethane (DCM)
84.93
10 Volumes
Solvent
Step-by-Step Protocol
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3,4-diphenylphenyl)propan-1-ol (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).
Buffering: Add solid
NaHCO3
(2.5 eq) to the stirring solution. The suspension ensures that any acetic acid generated is immediately neutralized.
Oxidation: Cool the mixture to 0 °C using an ice bath. Add DMP (1.25 eq) portion-wise over 5 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir for 1.5 to 2 hours.
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 15% Ethyl Acetate in Hexanes solvent system. The aldehyde product will elute as a distinctly less polar spot compared to the starting alcohol.
Self-Validating Quench: Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous
NaHCO3
and saturated aqueous sodium thiosulfate (
Na2S2O3
) (5 volumes). Causality: The thiosulfate safely reduces unreacted hypervalent iodine species to water-soluble iodine(III) and iodine(I) byproducts, validating the safe disposal of the oxidant.
Workup: Stir vigorously for 15 minutes until the organic layer is clear. Separate the phases, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Pathway B: Electrophilic Activation via Tosylation
Mechanistic Insights & Causality
For direct nucleophilic substitution (
SN2
), the hydroxyl group must be converted into a superior leaving group. Tosylation using p-Toluenesulfonyl chloride (TsCl) is preferred over halogenation because it preserves the carbon skeleton without risk of rearrangement[5].
Because the bulky terphenyl tail can induce steric drag in the microenvironment of the aliphatic chain, standard pyridine-mediated tosylation can be sluggish. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) overcomes this kinetic barrier. DMAP acts as a nucleophilic catalyst, attacking TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate is rapidly intercepted by the primary alcohol. Triethylamine (TEA) is used as the stoichiometric base to neutralize the resulting HCl[6]. Strict temperature control (0 °C initiation) is mandatory to prevent the anomalous formation of alkyl chlorides, a known side reaction when TsCl is used in halogenated solvents at elevated temperatures[5].
Quantitative Parameters
Reagent / Solvent
Molecular Weight ( g/mol )
Equivalents
Role
3-(3,4-Diphenylphenyl)propan-1-ol
288.39
1.00
Starting Material
p-Toluenesulfonyl Chloride (TsCl)
190.65
1.50
Activating Agent
Triethylamine (TEA)
101.19
2.00
Base / Acid Scavenger
4-Dimethylaminopyridine (DMAP)
122.17
0.10
Nucleophilic Catalyst
Dichloromethane (DCM)
84.93
10 Volumes
Solvent
Step-by-Step Protocol
Preparation: Dissolve 3-(3,4-diphenylphenyl)propan-1-ol (1.0 eq) in anhydrous DCM (10 volumes) in a dry flask under an argon or nitrogen atmosphere.
Catalyst & Base Addition: Add TEA (2.0 eq) followed by DMAP (0.1 eq). Stir the mixture and cool strictly to 0 °C using an ice-water bath.
Activation: Dissolve TsCl (1.5 eq) in a minimal amount of anhydrous DCM (approx. 2 volumes) and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the N-tosylpyridinium intermediate and suppresses side-reactions.
Propagation: Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to 15–20 °C. Stir for an additional 4 to 6 hours[6].
In-Process Control (IPC): Monitor via TLC (20% EtOAc in Hexanes). The tosylate will appear as a UV-active spot with an
Rf
value slightly higher than the starting material.
Workup: Dilute the reaction mixture with additional DCM and quench with deionized water. Wash the organic phase sequentially with 1M HCl (to remove TEA and DMAP), saturated aqueous
NaHCO3
(to neutralize residual acid), and brine.
Isolation: Dry the organic layer over anhydrous
MgSO4
, filter, and concentrate under reduced pressure. The crude 3-(3,4-diphenylphenyl)propyl 4-methylbenzenesulfonate can typically be used in subsequent
SN2
reactions without further chromatographic purification, provided the TsCl was fully consumed.
References
Methods and compositions for the treatment of neurodegenerative disorders (Patent TW200848063A). Google Patents.
Medicinal drug (Patent CA2630468A1). Google Patents.
Dess–Martin periodinane (DMP) oxidation . Chemistry Steps. Available at:[Link]
Dess–Martin oxidation . Wikipedia. Available at:[Link]
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . Molecules (PMC). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Introduction & Scientific Rationale
Protein-protein interactions (PPIs) are central to cellular signaling and disease pathology. Historically, these interfaces were considered "undruggable" due to their large, flat, and highly hydrophobic topographies. However, because many PPIs are mediated by the insertion of a protein's α-helix into a complementary hydrophobic cleft, rationally designed small molecules can act as1[1].
The compound 3-(3,4-Diphenylphenyl)propan-1-ol (CAS: 186835-06-3, also known as F-050) serves as an elite precursor for synthesizing these mimetics[2]. It features a rigidified terphenyl-inspired core—specifically, a central phenyl ring substituted with two adjacent phenyl groups.
The Causality of the Scaffold Design:
The Terphenyl Core: The ortho-substitution of the phenyl rings forces them out of planarity due to steric hindrance. This unique 3D conformation perfectly mimics the spatial projection of the i, i+3, i+4, and i+7 amino acid side chains on one face of an α-helix, allowing the molecule to anchor deeply into target pockets like the 3[3].
The Propanol Linker: While the terphenyl core drives target affinity, its extreme lipophilicity (LogP > 5) causes precipitation in biological assays. The propan-1-ol chain provides a critical synthetic handle. The 3-carbon spacer offers optimal flexibility, allowing chemists to attach polar solubilizing groups (e.g., amines) that project into the solvent-exposed region without sterically clashing with the hydrophobic binding pocket[4].
Physicochemical Profiling
Understanding the baseline properties of the precursor is critical for predicting its behavior during downstream functionalization and biological screening[2].
Property
Value
Implication for Drug Design
IUPAC Name
3-(3,4-diphenylphenyl)propan-1-ol
Defines the o-terphenyl core with an alkyl linker.
CAS Number
186835-06-3
Unique identifier for procurement (Synonym: F-050).
Molecular Formula
C₂₁H₂₀O
High carbon fraction dictates high hydrophobicity.
Molecular Weight
288.38 g/mol
Leaves ~200 Da for solubilizing/targeting groups (Rule of 5).
Boiling Point
428 °C (at 760 mmHg)
Indicates high thermal stability; safe for reflux reactions.
H-Bond Donors/Acceptors
1 / 1
The primary alcohol is the sole site for facile derivatization.
Mechanism of Action & Workflow
The following diagram illustrates the logical progression from the raw hydrophobic precursor to a functionalized inhibitor capable of inducing targeted protein dimerization (e.g., PD-L1 blockade) and restoring immune function.
Caption: Workflow: Terphenyl precursor derivatization to PD-L1 inhibition and immune activation.
Experimental Protocols
Protocol A: Activation and Functionalization of the Propanol Handle
To convert the precursor into a viable 4, the primary alcohol must be substituted with a hydrophilic amine (e.g., N-(2-aminoethyl)acetamide)[4].
Causality of Reagent Choice: We utilize mesyl chloride (MsCl) rather than direct halogenation (e.g., SOCl₂) to ensure mild conditions. The electron-rich terphenyl core is susceptible to electrophilic aromatic substitution; mesylation avoids this side reaction while creating an excellent leaving group for the subsequent Sₙ2 displacement.
Step-by-Step Methodology:
Mesylation: Dissolve 1.0 eq of 3-(3,4-diphenylphenyl)propan-1-ol in anhydrous dichloromethane (DCM) under N₂ at 0 °C. Add 1.5 eq of triethylamine (TEA), followed by dropwise addition of 1.2 eq of MsCl.
In-Process Control (Self-Validation): Monitor via TLC (Hexane/EtOAc 3:1). The starting alcohol is polar (lower R_f). Complete conversion is validated when the spot shifts to a higher R_f (mesylate intermediate).
Amination: Concentrate the organic layer in vacuo. Redissolve the crude mesylate in anhydrous DMF. Add 3.0 eq of the target amine (e.g., N-(2-aminoethyl)acetamide) and 2.0 eq of K₂CO₃. Heat to 80 °C for 12 hours.
Purification: Quench with H₂O, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).
Analytical QC (Self-Validation): Confirm structure via ¹H-NMR. The diagnostic triplet of the precursor's terminal -CH₂-OH (~3.6 ppm) must shift downfield to ~4.2 ppm in the mesylate, and subsequently shift upfield to ~2.8 ppm in the final amine product.
Protocol B: In Vitro Validation via HTRF Assay (PD-1/PD-L1)
Causality of Assay Choice: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional ELISA. ELISA requires washing steps that can disrupt the transient, dynamic equilibrium of small-molecule PPI inhibitors. HTRF is a solution-phase, wash-free assay. Furthermore, its ratiometric emission (665 nm / 620 nm) inherently corrects for compound autofluorescence—a critical necessity when testing highly conjugated terphenyl systems[4].
Step-by-Step Methodology:
Reagent Prep: Prepare assay buffer (PBS, 0.05% Tween-20, 0.1% BSA, pH 7.4). Dilute the functionalized terphenyl inhibitor in DMSO (ensure final assay DMSO concentration is ≤1% to prevent protein denaturation).
Assay Assembly: In a 384-well low-volume plate, add 4 µL of the inhibitor, followed by 4 µL of His-tagged PD-L1 (final conc. 5 nM) and 4 µL of biotinylated PD-1 (final conc. 5 nM). Incubate for 15 minutes at room temperature.
Fluorophore Addition: Add 4 µL of Anti-His-Europium cryptate (donor) and 4 µL of Streptavidin-XL665 (acceptor). Incubate in the dark for 1 hour.
Readout & Self-Validation: Read the plate on a time-resolved fluorescence microplate reader.
Validation Check 1: Calculate the Z'-factor using DMSO-only (0% inhibition) and no-PD-1 (100% inhibition) controls. The assay is only valid if Z' > 0.5.
Validation Check 2: Include a known reference inhibitor (e.g., BMS-1166). The run is validated only if the reference IC₅₀ falls within 3-fold of its historical average.
Data Presentation: Expected Assay Results
The following table summarizes the expected structure-activity relationship (SAR) data, demonstrating the necessity of functionalizing the raw precursor.
Compound
Structural Modification
PD-L1 Binding Affinity (IC₅₀)
Aqueous Solubility
Precursor (F-050)
None (Primary Alcohol)
> 50,000 nM (Inactive)
< 1 µM (Precipitates)
Intermediate
Mesylate
Not Tested (Reactive)
Poor
Functionalized Inhibitor
N-(2-aminoethyl)acetamide
12.5 nM
> 100 µM
BMS-1166 (Control)
Biphenyl Reference
8.0 nM
> 100 µM
Note: The raw precursor lacks the hydrogen-bond network required to interact with the solvent-exposed rim of the target protein, highlighting the necessity of the propanol handle for derivatization.
References
186835-06-3, F 050 - LookChemicals
Source: LookChemicals
URL
Disrupting protein-protein interactions with non-peptidic, small molecule alpha-helix mimetics
Source: PubMed / NIH
URL
α-Helix mimetics as inhibitors of protein–protein interactions
Source: Portland Press
URL
Source: Journal of Medicinal Chemistry (ACS Publications)
Enhancing the Physicochemical and Pharmacokinetic Profile of 3-(3,4-Diphenylphenyl)propan-1-ol Through Derivatization: Application Notes and Protocols
Introduction: The Rationale for Derivatization In the landscape of modern drug discovery, the optimization of a lead compound's physicochemical and pharmacokinetic properties is as crucial as its intrinsic biological act...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for Derivatization
In the landscape of modern drug discovery, the optimization of a lead compound's physicochemical and pharmacokinetic properties is as crucial as its intrinsic biological activity. The 3-(3,4-diphenylphenyl)propan-1-ol scaffold represents a class of lipophilic, biaryl-containing molecules that often exhibit promising therapeutic potential but may be hindered by poor aqueous solubility, suboptimal metabolic stability, and consequently, limited bioavailability.[1][2] Derivatization, the strategic chemical modification of a parent molecule, serves as a powerful tool to overcome these liabilities.[3][4][5]
This comprehensive guide provides a detailed exploration of two primary derivatization strategies for 3-(3,4-diphenylphenyl)propan-1-ol: esterification and etherification . By converting the terminal hydroxyl group into an ester or ether linkage, researchers can fine-tune the molecule's properties to enhance its drug-like characteristics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for synthesis, characterization, and evaluation of these derivatives.
Strategic Objectives of Derivatization
The primary goals for derivatizing 3-(3,4-diphenylphenyl)propan-1-ol are to:
Enhance Aqueous Solubility: By introducing functionalities that can either ionize or disrupt the crystal lattice, derivatization can significantly improve a compound's solubility in physiological media.
Improve Metabolic Stability: Masking the primary alcohol can prevent rapid Phase I oxidation or Phase II glucuronidation, thereby prolonging the compound's half-life in vivo.[6][7]
Increase Permeability and Bioavailability: Modulating lipophilicity through derivatization can optimize a compound's ability to traverse cellular membranes, leading to improved absorption and oral bioavailability.[3]
Enable Prodrug Strategies: Ester derivatives can be designed to be stable in the gastrointestinal tract and then be hydrolyzed by endogenous esterases in the bloodstream or target tissues to release the active parent alcohol.[3][4]
Derivatization Strategies: A Tale of Two Linkages
The choice between an ester and an ether linkage is a critical decision in the derivatization strategy, each offering distinct advantages and potential liabilities.
Esterification: The Prodrug Approach
Esterification is a widely employed strategy to create prodrugs of alcohol-containing compounds.[3][4] The resulting ester can mask the polar hydroxyl group, increasing lipophilicity and facilitating absorption. Once in systemic circulation, endogenous esterases can cleave the ester bond, releasing the active parent drug.
Causality Behind Experimental Choices:
The choice of the acyl group is paramount. A simple acetate ester offers a rapid and straightforward synthesis, while a bulkier pivalate ester can provide steric hindrance, potentially slowing the rate of enzymatic cleavage and prolonging the drug's release profile.
Etherification: A More Stable Modification
Ether linkages are generally more stable to chemical and enzymatic hydrolysis compared to esters.[8] This makes etherification a suitable strategy when a more permanent modification of the parent molecule is desired to improve properties like metabolic stability without relying on a prodrug release mechanism.
Causality Behind Experimental Choices:
The Williamson ether synthesis is a classic and reliable method, particularly for forming methyl or other primary alkyl ethers. The choice of the alkyl halide allows for the introduction of various functionalities to modulate the derivative's properties.
Experimental Protocols
The following protocols are presented as adaptable templates for the derivatization of 3-(3,4-diphenylphenyl)propan-1-ol. Researchers should optimize reaction conditions based on their specific acylating or alkylating agents and analytical observations.
PART 1: Esterification Protocols
Protocol 1.1: Synthesis of 3-(3,4-Diphenylphenyl)propyl Acetate (Representative Acetate Ester)
This protocol describes a standard acylation using acetyl chloride.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3,4-diphenylphenyl)propan-1-ol (1.0 eq) in anhydrous DCM.
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 3-(3,4-diphenylphenyl)propyl acetate.
Protocol 1.2: Synthesis of 3-(3,4-Diphenylphenyl)propyl Pivalate (Representative Sterically Hindered Ester)
This protocol utilizes pivaloyl chloride for the synthesis of a more sterically hindered ester.
Silica gel and appropriate solvents for chromatography
Procedure:
Dissolve 3-(3,4-diphenylphenyl)propan-1-ol (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous pyridine and anhydrous DCM in a flame-dried flask under an inert atmosphere.
Cool the mixture to 0 °C.
Add pivaloyl chloride (1.5 eq) dropwise to the reaction mixture.
Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel to yield the desired pivalate ester.
PART 2: Etherification Protocol
Protocol 2.1: Synthesis of 1-Methoxy-3-(3,4-diphenylphenyl)propane (Representative Methyl Ether) via Williamson Ether Synthesis
This protocol outlines the formation of a methyl ether using a strong base and methyl iodide.
Materials:
3-(3,4-Diphenylphenyl)propan-1-ol
Sodium hydride (NaH), 60% dispersion in mineral oil
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C in a flame-dried flask under an inert atmosphere, add a solution of 3-(3,4-diphenylphenyl)propan-1-ol (1.0 eq) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
Stir the reaction at room temperature overnight, monitoring by TLC.
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
Extract the mixture with diethyl ether (3x).
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the pure methyl ether.
Characterization of Derivatives
The successful synthesis of the ester and ether derivatives must be confirmed by rigorous analytical characterization.
Table 1: Analytical Techniques for Derivative Characterization
Analytical Technique
Purpose
Expected Observations for Derivatives
¹H and ¹³C NMR Spectroscopy
Structural elucidation and confirmation of functional group transformation.
Ester: Appearance of a new singlet around 2.0 ppm (acetate methyl) or 1.2 ppm (pivalate t-butyl) in ¹H NMR. Shift of the methylene protons adjacent to the oxygen (formerly -CH₂OH) downfield. Appearance of a new carbonyl signal around 170 ppm in ¹³C NMR.
Ether: Appearance of a new singlet around 3.3 ppm (methoxy) in ¹H NMR. Upfield shift of the methylene protons adjacent to the oxygen compared to the ester.
Mass Spectrometry (e.g., ESI-MS)
Determination of the molecular weight of the derivative.
Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the ester or ether derivative.
High-Performance Liquid Chromatography (HPLC)
Assessment of purity and retention time.
A single major peak with a retention time different from the starting alcohol, indicating the formation of a new, likely more lipophilic, compound.
Infrared (IR) Spectroscopy
Confirmation of functional group changes.
Ester: Appearance of a strong C=O stretch around 1735 cm⁻¹. Disappearance of the broad O-H stretch from the starting alcohol.
Ether: Disappearance of the broad O-H stretch. Presence of a C-O stretch around 1100 cm⁻¹.
Evaluation of Enhanced Properties: In Vitro Assays
Once the derivatives have been synthesized and characterized, their physicochemical and pharmacokinetic properties must be evaluated to determine if the derivatization strategy has been successful.
Protocol 3.1: Kinetic Solubility Assay by Nephelometry
This high-throughput assay provides a rapid assessment of a compound's solubility.[9][10]
Principle:
This method measures the light scattering caused by precipitated particles when a compound is introduced from a DMSO stock solution into an aqueous buffer. Higher nephelometry readings indicate lower solubility.
Procedure:
Prepare a 10 mM stock solution of the parent alcohol and each derivative in DMSO.
In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.
Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve final compound concentrations ranging from, for example, 1 µM to 200 µM. The final DMSO concentration should be kept constant (e.g., 1%).
Incubate the plate at room temperature for 2 hours with gentle shaking.
Measure the turbidity of each well using a nephelometer.
The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly above the background.
Protocol 3.2: Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption.[5][11]
Principle:
The transport of a compound across a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial layer mimicking the human intestinal barrier, is measured.
Procedure:
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
Prepare dosing solutions of the parent compound and derivatives in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
To measure apical to basolateral (A→B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
To measure basolateral to apical (B→A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.
Incubate the plates at 37°C with gentle shaking.
At specified time points (e.g., 2 hours), take samples from the receiver compartment.
Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).
Protocol 3.3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[6][7]
Principle:
The rate of disappearance of the parent compound is measured upon incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.
Procedure:
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Add the test compound (parent alcohol or derivative) at a final concentration of, for example, 1 µM.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant for the remaining concentration of the test compound by LC-MS/MS.
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate comparison between the parent compound and its derivatives.
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
Compound
Derivatization Moiety
Kinetic Solubility (µM) in PBS, pH 7.4
Caco-2 Papp (A→B) (10⁻⁶ cm/s)
Efflux Ratio (Papp B→A / Papp A→B)
HLM In Vitro Half-life (min)
Parent Alcohol
-OH
Expected to be low
Baseline value
Baseline value
Baseline value
Acetate Derivative
-OCOCH₃
Expected to be similar or slightly lower
Expected to be higher
May change
Expected to be higher
Pivalate Derivative
-OCOC(CH₃)₃
Expected to be lower
Expected to be significantly higher
May change
Expected to be significantly higher
Methyl Ether
-OCH₃
Expected to be lower
Expected to be higher
May change
Expected to be significantly higher
Note: The expected outcomes are general trends and the actual results may vary.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Workflow for the derivatization and evaluation of 3-(3,4-Diphenylphenyl)propan-1-ol.
Conclusion and Future Directions
The derivatization of 3-(3,4-diphenylphenyl)propan-1-ol into ester and ether analogs presents a viable and strategic approach to enhancing its drug-like properties. The protocols and analytical methods detailed in this guide provide a robust framework for synthesizing, characterizing, and evaluating these novel chemical entities. By systematically applying these methodologies, researchers can effectively address challenges related to solubility, permeability, and metabolic stability, thereby accelerating the progression of promising lead compounds toward clinical development. Future work could explore a wider range of ester and ether derivatives to establish more comprehensive structure-activity and structure-property relationships. Additionally, in vivo pharmacokinetic studies in relevant animal models will be the ultimate validation of the success of these derivatization strategies.
References
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
Mercell. metabolic stability in liver microsomes. Available from: [Link]
Cyprotex. Microsomal Stability. Available from: [Link]
Evotec. Caco-2 Permeability Assay. Available from: [Link]
MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
Perez, L. M., et al. (2013). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters, 4(11), 1095-1099. Available from: [Link]
Guler, S. D., et al. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Chemistry and Physics of Lipids, 160(1), 33-43. Available from: [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. Journal of Pharmaceutical Sciences, 90(7), 843-850. Available from: [Link]
Fiveable. Ether linkages: Microbiology Study Guide. Available from: [Link]
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Journal of Visualized Experiments, (158), e61020. Available from: [Link]
Creative Bioarray. Caco2 assay protocol. Available from: [Link]
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available from: [Link]
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available from: [Link]
Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]
Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]
Lee, J., et al. (2011). Detection of Long Alkyl Esters of Succinic and Maleic Acid Using TLC-MALDI-MS. Bulletin of the Korean Chemical Society, 32(3), 1017-1020. Available from: [Link]
Royal Society of Chemistry. Supporting Information. Available from: [Link]
PubChem. 3,3-Diphenylpropanol. Available from: [Link]
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Myher, J. J., & Kuksis, A. (1974). Mass spectrometric analysis of long-chain esters of diols. Lipids, 9(6), 382-390. Available from: [Link]
NASA Technical Reports Server. Analysis of Mixed Aryl/Alkyl Esters by Pyrolysis Gas Chromatography-Mass Spectrometry in the Presence of Perchlorate. Available from: [Link]
YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available from: [Link]
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]
Indian Journal of Chemistry. Improved procedure for the synthesis of methyl ethers from alcohols. Available from: [Link]
Al-Zaydi, K. M., et al. (2020). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. Molecules, 25(18), 4243. Available from: [Link]
PubChem. 3-(3',4'-Dimethoxyphenyl)-1-propanol. Available from: [Link]
Google Patents. CN101811966A - Method for preparing phenylacetate.
SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available from: [Link]
MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Available from: [Link]
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The Good Scents Company. 3-phenyl propyl acetate, 122-72-5. Available from: [Link]
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Application Notes and Protocols: 3-(3,4-Diphenylphenyl)propan-1-ol (DPP-ol) as a Novel Fluorescent Marker
Introduction In the dynamic fields of cell biology and drug discovery, the development of novel small-molecule fluorescent probes is paramount for visualizing and understanding complex biological processes.[1][2] These t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the dynamic fields of cell biology and drug discovery, the development of novel small-molecule fluorescent probes is paramount for visualizing and understanding complex biological processes.[1][2] These tools offer high sensitivity, selectivity, and the flexibility for real-time imaging in living systems.[3] This document introduces 3-(3,4-Diphenylphenyl)propan-1-ol , hereafter designated DPP-ol , a hypothetical, structurally novel fluorophore designed for robust performance in cellular imaging applications.
The design of DPP-ol is centered on a biphenyl core, a well-established fluorogenic scaffold.[4][5] The addition of a third phenyl ring is predicted to extend the π-conjugated system, potentially red-shifting the emission spectrum and enhancing the quantum yield compared to simpler biphenyl derivatives.[1] The propan-1-ol side chain provides a degree of hydrophilicity while maintaining the overall lipophilic character of the molecule, suggesting its utility as a probe for lipid-rich structures such as cellular membranes and lipid droplets. As a small, uncharged molecule, DPP-ol is anticipated to exhibit excellent cell permeability, making it a promising candidate for live-cell imaging.
These application notes provide a comprehensive guide for researchers, offering a proposed synthesis route, predicted photophysical properties, and detailed protocols for the application of DPP-ol in cellular imaging.
Proposed Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol (DPP-ol)
The synthesis of DPP-ol can be approached through a multi-step process, leveraging established organometallic cross-coupling reactions to construct the core tri-phenyl structure, followed by functionalization to introduce the propanol side chain. A plausible and efficient route is outlined below, employing a Suzuki-Miyaura cross-coupling reaction as the key step for C-C bond formation.[6][7]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of DPP-ol.
Detailed Synthesis Protocol
Step 1: Suzuki-Miyaura Coupling to form 4-Allyl-1,2-diphenylbenzene
To a solution of 4-bromo-1,2-diphenylbenzene (1.0 eq) in a 3:1 mixture of dioxane and water, add allylboronic acid pinacol ester (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
Degas the mixture by bubbling argon through it for 15 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
Heat the mixture at 90°C under an argon atmosphere for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-allyl-1,2-diphenylbenzene.
Step 2: Hydroboration-Oxidation to yield 3-(3,4-Diphenylphenyl)propan-1-ol
Dissolve 4-allyl-1,2-diphenylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0°C.
Add borane-THF complex (1.0 M solution in THF, 1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Cool the reaction back to 0°C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
Stir the mixture at room temperature for 2 hours.
Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the final product, 3-(3,4-Diphenylphenyl)propan-1-ol, by column chromatography.
Predicted Photophysical Properties
The photophysical characteristics of DPP-ol are inferred from the known properties of functionalized biphenyl and terphenyl derivatives.[3][4][8] The extended conjugation is expected to result in absorption and emission in the violet-blue to blue-green region of the spectrum. The fluorescence is also predicted to be sensitive to the solvent environment, a common trait for fluorophores with a significant change in dipole moment upon excitation.[9][10]
Property
Predicted Value / Characteristic
Notes
Excitation Maximum (λex)
~355 nm
Expected to be in the near-UV range, compatible with standard DAPI filter sets.
Emission Maximum (λem)
~460 nm
A significant Stokes shift is anticipated, beneficial for reducing self-quenching.
Stokes Shift
~105 nm
A large Stokes shift minimizes spectral overlap and improves signal detection.
Quantum Yield (Φ)
Moderate to High
The rigid, planarizable structure of the diphenylphenyl core suggests a good quantum yield.
Solvatochromism
Positive
A red-shift in emission is expected in more polar solvents.[9]
Photostability
Good
Biphenyl-based fluorophores are generally known for their robust photostability.
Molar Extinction Coefficient (ε)
> 20,000 M⁻¹cm⁻¹
Predicted to have strong light-absorbing capabilities.
Application Protocols
Preparation of Stock Solutions
Due to its predicted lipophilic nature, DPP-ol is likely insoluble in aqueous buffers. A concentrated stock solution should be prepared in a high-quality, anhydrous organic solvent.
Dissolve DPP-ol in dimethyl sulfoxide (DMSO) to create a 1-10 mM stock solution.
Vortex thoroughly until the compound is completely dissolved.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store at -20°C, protected from light.
Protocol 1: Live-Cell Staining and Imaging
This protocol is designed for staining intracellular lipid-rich structures in living cells. Optimization of the probe concentration and incubation time is crucial for achieving the best signal-to-noise ratio.[11][12]
Materials:
Cells cultured on glass-bottom dishes or coverslips (60-80% confluency).
DPP-ol stock solution (1-10 mM in DMSO).
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium).
Phosphate-buffered saline (PBS).
Workflow Diagram:
Caption: Workflow for live-cell staining with DPP-ol.
Procedure:
Prepare Working Solution: On the day of the experiment, dilute the DPP-ol stock solution into pre-warmed live-cell imaging medium to a final working concentration. Start with a range of concentrations from 1 µM to 10 µM to determine the optimal staining.
Cell Staining:
Remove the culture medium from the cells.
Gently add the DPP-ol working solution to the cells.
Incubate the cells for 15-60 minutes at 37°C and 5% CO₂. The optimal time may vary depending on the cell type.[2][13]
Washing:
Aspirate the staining solution.
Gently wash the cells twice with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.
Imaging:
Add fresh, pre-warmed imaging medium to the cells.
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue channel: Ex ~350-370 nm, Em ~450-480 nm).
Maintain physiological conditions (37°C, 5% CO₂) during imaging for long-term experiments.
Protocol 2: Staining of Fixed and Permeabilized Cells
DPP-ol can also be used to visualize lipid structures in fixed cells.
Materials:
Cells cultured on coverslips.
4% Paraformaldehyde (PFA) in PBS.
0.1% Triton™ X-100 in PBS (Permeabilization Buffer).
PBS.
DPP-ol working solution (as prepared in the live-cell protocol).
Procedure:
Fixation:
Wash cells once with PBS.
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
Wash the cells three times with PBS for 5 minutes each.
Permeabilization (Optional):
If targeting intracellular structures shielded by membranes, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.
Wash three times with PBS for 5 minutes each.
Staining:
Incubate the fixed (and permeabilized) cells with the DPP-ol working solution for 30 minutes at room temperature, protected from light.
Washing and Mounting:
Wash the cells three times with PBS.
Mount the coverslips onto microscope slides using an appropriate mounting medium.
Image as described for live cells.
Troubleshooting
Problem
Possible Cause
Suggested Solution
No or Weak Signal
Probe concentration is too low.
Increase the DPP-ol concentration in the working solution (e.g., up to 20 µM).
Incubation time is too short.
Increase the incubation time (e.g., up to 90 minutes).
Incompatible filter set.
Ensure the microscope filter set matches the predicted λex/λem of DPP-ol.
High Background
Probe concentration is too high.
Decrease the DPP-ol concentration.
Insufficient washing.
Increase the number and duration of wash steps.
Probe precipitation.
Ensure the working solution is well-mixed and does not contain precipitate. Prepare fresh from stock.
Phototoxicity (Live Cells)
Illumination intensity is too high.
Reduce the excitation light intensity and/or exposure time.
Probe concentration is too high.
Use the lowest effective concentration of DPP-ol.
References
Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878. Retrieved from [Link]
Wood, R. J., et al. (2013). Fluorescent biphenyl derivatives of phenylalanine suitable for protein modification. Biochemistry, 52(49), 8866–8876. Retrieved from [Link]
Frontiers. (2025). Small-Molecule Fluorescent Probes for Investigating Medicinal Processes. Retrieved from [Link]
Li, S., & Chen, X. (2020). Fluorescence imaging of drug target proteins using chemical probes. Acta Pharmaceutica Sinica B, 10(6), 985–995. Retrieved from [Link]
Gale, B. (2022). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. Retrieved from [Link]
Gunaseelan, S., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Pharmaceuticals, 15(7), 856. Retrieved from [Link]
JangoCell. (2023, November 7). 7 Helpful Hints for Staining and Imaging Cells. Retrieved from [Link]
Klymchenko, A. S. (2023, November 14). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. International Journal of Molecular Sciences, 24(22), 16349. Retrieved from [Link]
Taylor & Francis Online. (2020, December 15). New Small Molecule Fluorescent Probes for G protein-coupled Receptors: Valuable Tools for Drug Discovery. Retrieved from [Link]
ACS Publications. (2018, December 14). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Retrieved from [Link]
Dartmouth Digital Commons. (2017, October 17). Optimizing Fresh Specimen Staining for Rapid Identification of Tumor Biomarkers During Surgery. Retrieved from [Link]
MDPI. (2022, October 13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Retrieved from [Link]
Oxford Academic. (2025, November 21). Optimization Method of PBMC Staining and Visualization Using Fluorescence Microscopy. Retrieved from [Link]
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
PubMed. (2020, June 15). Optimal fluorescent-dye staining time for the real-time detection of microbes: a study of Saccharomyces cerevisiae. Retrieved from [Link]
Chemical Science International Journal. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]
ResearchGate. (2016, January 16). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Retrieved from [Link]
ResearchGate. (2015, December 30). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Retrieved from [Link]
Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
ACS Publications. (2026, March 29). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
Experimental Guide for Reactions of 3-(3,4-Diphenylphenyl)propan-1-ol: Protocols and Applications
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup for chemical transformations involving 3-(3,4-Diphenylphenyl)propan-1-ol. The prot...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup for chemical transformations involving 3-(3,4-Diphenylphenyl)propan-1-ol. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for the chosen experimental conditions. This guide emphasizes scientific integrity, providing a self-validating framework for the described reactions.
Introduction to 3-(3,4-Diphenylphenyl)propan-1-ol
3-(3,4-Diphenylphenyl)propan-1-ol is a primary alcohol featuring a bulky and rigid 3,4-diphenylphenyl substituent. This unique structural motif, containing a biphenyl unit, imparts specific steric and electronic properties that influence its reactivity. The presence of the large, non-polar aromatic moiety suggests that this molecule may serve as a key intermediate in the synthesis of novel organic materials, liquid crystals, or pharmacologically active compounds. Understanding its chemical behavior is crucial for harnessing its potential in various fields of chemical synthesis.
This guide will focus on three fundamental transformations of the primary alcohol functional group in 3-(3,4-Diphenylphenyl)propan-1-ol:
Oxidation to the corresponding aldehyde and carboxylic acid.
Esterification to form ester derivatives.
Etherification to generate ether compounds.
For each transformation, detailed protocols, justifications for the chosen reagents and conditions, and methods for product characterization are provided.
Safety Precautions and Handling
Working with 3-(3,4-Diphenylphenyl)propan-1-ol and its derivatives requires adherence to strict safety protocols due to the presence of the biphenyl moiety and the use of various chemical reagents.
Personal Protective Equipment (PPE):
Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves) at all times.[2][3]
When handling solid biphenyl or its derivatives, avoid dust formation and work in a well-ventilated area or a fume hood.[4]
Compound-Specific Hazards:
Biphenyl: Biphenyl is a combustible solid and can cause skin and eye irritation.[5] It may also cause respiratory irritation upon inhalation.[2] Long-term exposure may have adverse effects on the liver and kidneys.[5]
Propanol Derivatives: Substituted propanols are generally flammable liquids and can cause eye and respiratory tract irritation.[6]
Reagents: Many of the reagents used in the following protocols are corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate care in a fume hood.
Waste Disposal:
All chemical waste should be disposed of according to institutional and local regulations. Organic waste containing biphenyl derivatives should be collected in designated, labeled containers.[3]
Section 1: Oxidation of 3-(3,4-Diphenylphenyl)propan-1-ol
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the oxidant and reaction conditions. The bulky 3,4-diphenylphenyl group in the substrate presents a steric challenge that must be considered when selecting an oxidation method.
Selective Oxidation to 3-(3,4-Diphenylphenyl)propanal (Aldehyde)
To achieve the selective oxidation to the aldehyde and prevent over-oxidation to the carboxylic acid, milder oxidizing agents are required. For sterically hindered alcohols, reagents that are less sensitive to steric bulk are preferable.
Method: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a mild and highly selective oxidant for primary alcohols, often effective for sterically hindered substrates.
Protocol:
To a solution of 3-(3,4-Diphenylphenyl)propan-1-ol (1.0 eq) in dry dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq).
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
Stir the biphasic mixture vigorously until the solid dissolves.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3,4-diphenylphenyl)propanal.
Justification of Experimental Choices:
Dess-Martin Periodinane: DMP is chosen for its mildness and high selectivity for oxidizing primary alcohols to aldehydes without significant over-oxidation. It is also known to be effective for sterically encumbered alcohols.
Dichloromethane (DCM): DCM is a common solvent for DMP oxidations as it is relatively inert and effectively solubilizes both the substrate and the reagent.
Inert Atmosphere: An inert atmosphere is recommended to prevent the introduction of moisture, which can deactivate the DMP reagent.
Quenching: The use of sodium thiosulfate is to reduce the excess periodinane and the iodinane byproduct to a water-soluble form, facilitating the work-up. Sodium bicarbonate is used to neutralize the acetic acid generated during the reaction.
Characterization of 3-(3,4-Diphenylphenyl)propanal:
¹H NMR: Expect a characteristic aldehyde proton signal (singlet) between δ 9.5-10.0 ppm. The aromatic protons will appear in the δ 7.0-8.0 ppm region, and the aliphatic protons of the propyl chain will show characteristic multiplets.
¹³C NMR: The aldehyde carbonyl carbon should appear around δ 200 ppm.
IR Spectroscopy: A strong C=O stretching band for the aldehyde will be present around 1720-1740 cm⁻¹. The characteristic aromatic C-H stretches will be observed above 3000 cm⁻¹.[7]
Mass Spectrometry: The molecular ion peak corresponding to the aldehyde's molecular weight should be observed.
Oxidation to 3-(3,4-Diphenylphenyl)propanoic Acid (Carboxylic Acid)
For the oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Given the steric hindrance, a robust oxidation system is required.
Method: Jones Oxidation
The Jones reagent (chromic acid prepared in situ from chromium trioxide and sulfuric acid in acetone) is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids.
Protocol:
Dissolve 3-(3,4-Diphenylphenyl)propan-1-ol (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture to 0 °C in an ice bath.
Slowly add Jones reagent (2.5 eq) dropwise to the solution, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Quench the reaction by adding isopropanol until the orange-brown color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.
Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with acetone.
Concentrate the filtrate under reduced pressure to remove most of the acetone.
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to yield 3-(3,4-diphenylphenyl)propanoic acid.
Justification of Experimental Choices:
Jones Reagent: This is a strong oxidizing agent that reliably converts primary alcohols to carboxylic acids. While it is a stoichiometric reagent and generates chromium waste, its effectiveness with a wide range of substrates, including those with some steric hindrance, makes it a suitable choice.[8]
Acetone: Acetone is the standard solvent for Jones oxidation as it is miscible with water and is relatively stable to the oxidant under the reaction conditions.
Low Temperature: The initial addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.
Isopropanol Quench: Isopropanol is used to consume any excess Jones reagent, converting it to the less harmful Cr(III) state.
Characterization of 3-(3,4-Diphenylphenyl)propanoic Acid:
¹H NMR: The carboxylic acid proton will appear as a broad singlet, typically downfield (δ 10-12 ppm).
¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of δ 170-180 ppm.
IR Spectroscopy: A very broad O-H stretch from the carboxylic acid will be present from 2500-3300 cm⁻¹, and a strong C=O stretch will appear around 1700-1725 cm⁻¹.
Mass Spectrometry: The molecular ion peak corresponding to the carboxylic acid's molecular weight should be observed.
Section 2: Esterification of 3-(3,4-Diphenylphenyl)propan-1-ol
Esterification is a key reaction for modifying the properties of alcohols. The steric hindrance of the neopentyl-like environment around the hydroxyl group in 3-(3,4-diphenylphenyl)propan-1-ol makes traditional Fischer esterification potentially sluggish.[9] Therefore, methods that utilize more reactive acylating agents are recommended.
Method: Acylation with an Acid Chloride
The reaction of an alcohol with an acid chloride in the presence of a non-nucleophilic base is a highly efficient method for ester synthesis, particularly for sterically hindered alcohols.
Protocol:
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-(3,4-Diphenylphenyl)propan-1-ol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in dry dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Slowly add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
Quench the reaction by adding water.
Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude ester by column chromatography on silica gel or recrystallization.
Justification of Experimental Choices:
Acid Chloride: Acid chlorides are highly reactive acylating agents, making them suitable for reactions with sterically hindered alcohols where less reactive carboxylic acids might fail or require harsh conditions.
Pyridine/Triethylamine: A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Dry Conditions: The reaction must be carried out under anhydrous conditions as the acid chloride will readily react with water.
Characterization of the Ester Product:
¹H NMR: The protons on the carbon adjacent to the ester oxygen will be shifted downfield compared to the starting alcohol.
¹³C NMR: The ester carbonyl carbon will appear in the range of δ 160-175 ppm.
IR Spectroscopy: A strong C=O stretching band for the ester will be observed around 1735-1750 cm⁻¹. The broad O-H stretch of the starting alcohol will be absent.
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the ester.
Section 3: Etherification of 3-(3,4-Diphenylphenyl)propan-1-ol
The synthesis of ethers from alcohols often involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. The Williamson ether synthesis is a classic and versatile method for this transformation.
Method: Williamson Ether Synthesis
This method is suitable for the synthesis of a wide range of ethers. For a sterically hindered alcohol like 3-(3,4-diphenylphenyl)propan-1-ol, a strong, non-nucleophilic base is preferred for deprotonation.
Protocol:
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a solution of 3-(3,4-Diphenylphenyl)propan-1-ol (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) dropwise to the solution.
Heat the reaction mixture to reflux and monitor by TLC until the starting alcohol is consumed.
Cool the reaction to room temperature and quench carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude ether by column chromatography on silica gel.
Justification of Experimental Choices:
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the corresponding alkoxide without competing in the subsequent nucleophilic substitution reaction.
Aprotic Solvent (THF/DMF): Aprotic solvents are used to avoid protonating the alkoxide intermediate. THF and DMF are good choices for their ability to dissolve the reactants and their relatively high boiling points, allowing for heating if necessary.
Alkyl Halide: A primary alkyl halide is preferred to minimize the competing elimination (E2) reaction.
Characterization of the Ether Product:
¹H NMR: The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the alkyl group of the ether will be observed. The protons on the carbon adjacent to the ether oxygen will be shifted.
¹³C NMR: The carbon of the newly introduced alkyl group will be visible, and the chemical shift of the carbon bonded to the ether oxygen will be altered.
IR Spectroscopy: The broad O-H stretch of the starting alcohol will be absent. A C-O-C stretching band will be present in the region of 1050-1150 cm⁻¹.
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the ether.
Data Presentation
Table 1: Summary of Proposed Reactions and Expected Products
Caption: Workflow for the oxidation of 3-(3,4-Diphenylphenyl)propan-1-ol.
Caption: Workflows for esterification and etherification reactions.
Conclusion
The protocols outlined in this guide provide a solid foundation for the chemical manipulation of 3-(3,4-Diphenylphenyl)propan-1-ol. The bulky nature of the 3,4-diphenylphenyl group necessitates the use of more reactive reagents and carefully controlled conditions to achieve high yields and selectivities. The provided characterization guidelines will aid in the confirmation of the desired products. It is imperative that all experimental work is conducted with the utmost attention to safety, following the guidelines provided and consulting the relevant Safety Data Sheets for all chemicals used. These application notes and protocols are intended to empower researchers to explore the chemistry of this interesting molecule and unlock its potential in the development of new materials and therapeutics.
References
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Xia, Z., Halldorson, T., Vitharana, N., Kim, M., Daramola, D., Marvin, C., Thomas, P. J., Dupuis-Smith, R. A., Provencher, J. F., & Tomy, G. T. (2026).
U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
Chen, K., & Li, Z. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry.
Safety Data Sheet: Biphenyl. (2021, October 30). MilliporeSigma.
Biphenyl - Hazardous Substance Fact Sheet. (2009, January). New Jersey Department of Health.
BIPHENYL - CAMEO Chemicals. (n.d.).
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Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
Synthesis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide. (2025). Benchchem.
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database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.).
Demizu, Y., Shiigi, H., Oda, T., & Onomura, O. (n.d.). Electrochemical oxidation of sterically hindered alcohols 28-31.
Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal.
Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. (2025, July 20). YouTube.
Quayle, O. R., & Norton, H. M. (n.d.). The Mechanism of the Esterification of Strong Organic Acids. The Esterification of Neopentyl Alcohol with the Chloroacetic Acids. Journal of the American Chemical Society.
Neopentyl alcohol, (CH3)
Wang, Z., & Liu, Z.-Q. (2024). Synthesis of ketones by oxidation of alcohols. The Journal of Organic Chemistry, 89, 15864-15876.
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C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
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Application Notes and Protocols for the Scale-Up Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol
Introduction: A Strategic Approach to the Synthesis of a Novel Biphenyl Derivative The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural ri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Strategic Approach to the Synthesis of a Novel Biphenyl Derivative
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility. The target molecule, 3-(3,4-diphenylphenyl)propan-1-ol, represents a novel structural motif with potential applications as an intermediate in the synthesis of pharmacologically active compounds or advanced materials. This document provides a comprehensive guide to a robust and scalable three-step synthesis of this compound, designed with industrial applications in mind.
The chosen synthetic strategy prioritizes commercially available starting materials, well-understood and scalable reactions, and process safety. Each step has been designed to facilitate high yields and purity, with detailed protocols and safety considerations to ensure a smooth transition from laboratory to pilot plant scale.
Overall Synthetic Scheme
The synthesis of 3-(3,4-diphenylphenyl)propan-1-ol is achieved in three main stages, starting from 3,4-dibromobenzaldehyde:
Double Suzuki-Miyaura Coupling: Formation of the 3,4-diphenylbenzaldehyde core.
Horner-Wadsworth-Emmons Olefination: Carbon chain extension to an α,β-unsaturated ester.
Two-Stage Reduction: Sequential hydrogenation of the carbon-carbon double bond and reduction of the ester to the desired saturated alcohol.
Caption: Overall synthetic workflow for 3-(3,4-Diphenylphenyl)propan-1-ol.
Part 1: Double Suzuki-Miyaura Coupling for 3,4-Diphenylbenzaldehyde
Application Notes
The Suzuki-Miyaura cross-coupling is a powerful and industrially favored method for constructing C-C bonds due to its mild reaction conditions and high functional group tolerance.[1] For the synthesis of the 3,4-diphenylbenzaldehyde intermediate, a double coupling reaction is required.
Catalyst System: The choice of a palladium(II) acetate (Pd(OAc)₂) precatalyst with a bulky, electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is crucial. This system is known for its high activity and stability, enabling efficient coupling of aryl bromides.[2]
Base and Solvent: A mixture of toluene and water with potassium phosphate (K₃PO₄) as the base provides an effective and relatively environmentally benign system. The aqueous phase is essential for the transmetalation step, while toluene solubilizes the organic components.[3]
Safety Considerations: Suzuki-Miyaura reactions can be exothermic, especially when conducted in aqueous systems.[4][5] On a large scale, the addition of the palladium catalyst should be carefully controlled, and the internal reaction temperature must be monitored continuously. A risk assessment should be performed to evaluate the maximum temperature of the synthesis reaction (MTSR) to ensure it does not exceed the boiling point of the solvent or trigger any decomposition.[4]
Detailed Protocol
Reactor Setup: To a jacketed glass reactor, equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 3,4-dibromobenzaldehyde (1.0 eq), phenylboronic acid (2.2 eq), and potassium phosphate (4.0 eq).
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes.
Solvent Addition: Add degassed toluene and water (4:1 v/v) to the reactor.
Catalyst Addition: In a separate, inerted glovebox or Schlenk flask, prepare a solution of palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of degassed toluene. Add this catalyst solution to the main reactor via a cannula or a pressure-equalizing dropping funnel.
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC until the starting material is consumed (typically 12-16 hours).
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with 2M aqueous sodium carbonate solution, followed by brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a mixture of ethyl acetate and heptane to yield 3,4-diphenylbenzaldehyde as a solid.
Parameter
Condition
Substrates
3,4-Dibromobenzaldehyde, Phenylboronic Acid
Catalyst System
Pd(OAc)₂ / SPhos
Base
K₃PO₄
Solvent
Toluene / Water (4:1)
Temperature
80-85 °C
Typical Yield
85-92%
Purity (Post-Cryst.)
>98%
Part 2: Horner-Wadsworth-Emmons Olefination
Application Notes
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of α,β-unsaturated esters, typically with high (E)-selectivity.[6] It offers advantages over the classic Wittig reaction, such as easier removal of the phosphate byproduct.
Base Selection: For industrial applications, sodium ethoxide (NaOEt), generated in situ from sodium metal and ethanol or used as a commercially available solution, is a cost-effective and efficient base. Sodium methoxide is also a viable option but requires careful handling due to its flammability and reactivity with water.[7][8][9][10] The use of milder bases like DBU or K₂CO₃ in conjunction with LiCl can also be effective and may be preferable for sensitive substrates.[11]
Reaction Control: The deprotonation of the phosphonate is exothermic. On a large scale, triethyl phosphonoacetate should be added slowly to the base solution at a controlled temperature to prevent a runaway reaction.[12]
Stereoselectivity: The HWE reaction with stabilized phosphonates like triethyl phosphonoacetate almost exclusively yields the (E)-isomer, which simplifies purification.[6]
Detailed Protocol
Reactor Setup: To a dry, jacketed glass reactor under a nitrogen atmosphere, add anhydrous ethanol.
Base Preparation: Cool the ethanol to 0-5 °C. Carefully add sodium ethoxide (1.1 eq) as a solution in ethanol.
Ylide Formation: Slowly add triethyl phosphonoacetate (1.1 eq) to the sodium ethoxide solution, maintaining the temperature below 10 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the phosphonate carbanion.
Aldehyde Addition: Dissolve 3,4-diphenylbenzaldehyde (1.0 eq) in anhydrous ethanol and add it dropwise to the reaction mixture, keeping the temperature below 15 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the aldehyde.
Work-up: Cool the reaction to 10 °C and quench by slowly adding water. Most of the product will precipitate.
Purification: Filter the solid product and wash with cold water, then a small amount of cold ethanol. The product, ethyl (E)-3-(3,4-diphenylphenyl)acrylate, can be further purified by recrystallization from ethanol if necessary.
Part 3: Two-Stage Reduction to 3-(3,4-Diphenylphenyl)propan-1-ol
Application Notes
The complete reduction of an α,β-unsaturated ester to a saturated alcohol requires the reduction of both the carbon-carbon double bond and the ester functionality. Performing this in a single step can be challenging and may lead to side products. A two-stage approach offers better control and reliability on a large scale.
Stage 1: Hydrogenation of C=C bond: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard industrial process for the reduction of alkenes.[13] It is highly efficient and the heterogeneous catalyst can be easily removed by filtration. This step selectively reduces the double bond, leaving the ester group intact.
Stage 2: Reduction of the Ester: While lithium aluminum hydride (LAH) is a powerful reducing agent for esters, its use on an industrial scale is challenging due to its high reactivity and safety concerns.[14] A safer and more practical alternative is the use of sodium borohydride (NaBH₄) in the presence of a Lewis acid catalyst like lithium chloride (LiCl).[15] This system effectively reduces the ester to the primary alcohol under milder conditions than LAH. Transfer hydrogenation is another green alternative that avoids the need for high-pressure hydrogen gas.[16][17]
Caption: Two-stage reduction process.
Detailed Protocol
Stage 1: Catalytic Hydrogenation
Reactor Setup: In a hydrogenation reactor (e.g., a Parr autoclave), add ethyl 3-(3,4-diphenylphenyl)propanoate (1.0 eq) and ethanol.
Catalyst Addition: Carefully add 5% Palladium on Carbon (5% w/w) under a nitrogen blanket.
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50 psi. Stir the mixture at room temperature. Monitor the reaction by hydrogen uptake and HPLC analysis.
Filtration: Once the reaction is complete, vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
Stage 2: Ester Reduction
Reactor Setup: Combine the filtrate from Stage 1 in a clean, dry, jacketed reactor. Add anhydrous lithium chloride (3.0 eq) and tetrahydrofuran (THF).
Reductant Addition: Cool the solution to 0-5 °C. In a separate vessel, prepare a solution of sodium borohydride (2.5 eq) in a mixture of THF and ethanol. Add this solution slowly to the reactor, maintaining the temperature below 10 °C.
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC/HPLC.
Work-up: Cool the reaction to 0 °C and slowly quench by adding 1M hydrochloric acid until the pH is ~7.
Extraction: Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with more ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 3-(3,4-diphenylphenyl)propan-1-ol, can be purified by vacuum distillation or crystallization from an appropriate solvent system.[18][19][20][21]
Parameter
Stage 1: Hydrogenation
Stage 2: Ester Reduction
Reagents
H₂, 5% Pd/C
NaBH₄, LiCl
Solvent
Ethanol
THF / Ethanol
Temperature
Room Temperature
0 °C to Room Temperature
Pressure
50 psi
Atmospheric
Typical Yield
>98% (for Stage 1)
88-94% (for Stage 2)
Overall Yield
80-85% (from the unsaturated ester)
Purity (Final)
>99%
Characterization of Final Product
¹H NMR: Expected signals for aromatic protons, and three triplets corresponding to the -CH₂-CH₂-CH₂-OH propyl chain.
¹³C NMR: Signals corresponding to the aromatic carbons and three distinct signals for the propyl chain carbons.
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₂₁H₂₀O.
HPLC: A single major peak indicating high purity.
Conclusion
This application note provides a comprehensive and scalable synthetic route to 3-(3,4-diphenylphenyl)propan-1-ol. The chosen methods—Suzuki-Miyaura coupling, Horner-Wadsworth-Emmons olefination, and a two-stage reduction—are well-established in industrial settings, ensuring reliability and high yields. By adhering to the detailed protocols and giving careful consideration to the safety and scale-up notes, researchers and drug development professionals can confidently produce this novel compound for further investigation and application.
References
Valik, L., & Valik, I. (1934). Purification of aromatic alcohols. U.S. Patent No. 1,944,958. Washington, DC: U.S.
Spasyuk, D., & Gusev, D. G. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 273-280.
Ando, K., & Yamashita, M. (2019). Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent. Organic Process Research & Development, 23(2), 298-303.
Fas, S., et al. (2020). Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. Reaction Chemistry & Engineering, 5(10), 1958-1964.
Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
Wang, Y., et al. (2017). Third-Liquid Phase Transfer Catalysis for Horner–Wadsworth–Emmons Reactions of “Moderately Acidic” and “Weakly Acidic” Phosphonates. Industrial & Engineering Chemistry Research, 56(45), 13233-13240.
Pelliccia, S., et al. (2020). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 18(34), 6681-6686.
TCI Chemicals. (n.d.).
Klipstein, K. H. (1937). Purification of alcohols. U.S. Patent No. 2,068,415. Washington, DC: U.S.
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
Takeda Pharmaceuticals. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
Chirik, P. J. (2015). Iron- and Cobalt-Catalyzed Hydrogenation of Alkenes.
Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
Spasyuk, D., & Gusev, D. G. (2013). Hydrogenation of Esters. In Topics in Organometallic Chemistry (Vol. 58, pp. 107-130). Springer, Berlin, Heidelberg.
Pierpont, A. W. (1938). Purification of synthetically produced alcohols. U.S. Patent No. 2,099,475. Washington, DC: U.S.
Sabatier, P., & Senderens, J. B. (1902). Nouvelles méthodes générales d'hydrogénation. Comptes Rendus de l'Académie des Sciences, 134, 514-516.
Hama, T., et al. (2006). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. The Journal of Organic Chemistry, 71(19), 7292-7301.
Kirchhecker, S., et al. (n.d.). Reduction of esters and alpha, beta-unsaturated carbonyl compounds to alcohols using Fe or Ru MACHO-BH catalysts and ethanol as a hydrogen source.
Le, T. M., et al. (2016). Fire and Explosion Hazards Related to the Industrial Use of Potassium and Sodium Methoxides. Journal of Loss Prevention in the Process Industries, 44, 369-376.
Spasyuk, D., Smith, S., & Gusev, D. G. (2013). Catalytic Reduction of Esters.
Organic Chemistry Portal. (n.d.).
Chen, J., et al. (2015). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry, 11, 221-226.
Ye, R., et al. (2016). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Scientific Reports, 6(1), 1-8.
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Dibromothiophene-2-carbaldehyde.
Zhang, X., et al. (2022). Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. Journal of Industrial Microbiology & Biotechnology, 49(5), juac029.
Kim, J., et al. (2024).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Endo, K., et al. (2000). Process for the preparation of cinnamic acid esters. U.S. Patent No. 6,054,607. Washington, DC: U.S.
Sigma-Aldrich. (n.d.).
Wikipedia. (n.d.).
Liu, Y., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1956.
Stabile, R. G., & D'Andrea, A. G. (2004). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog.
Technical Support Center: Optimizing the Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol
Overview The synthesis of 3-(3,4-diphenylphenyl)propan-1-ol (CAS: 186835-06-3), a critical terphenyl intermediate used in advanced materials and medicinal chemistry, is most efficiently achieved via a double Suzuki-Miyau...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
The synthesis of 3-(3,4-diphenylphenyl)propan-1-ol (CAS: 186835-06-3), a critical terphenyl intermediate used in advanced materials and medicinal chemistry, is most efficiently achieved via a double Suzuki-Miyaura cross-coupling. The reaction couples 3-(3,4-dibromophenyl)propan-1-ol with phenylboronic acid. However, synthesizing unsymmetrical terphenyls via double coupling presents unique challenges, including stalled mono-coupling, catalyst deactivation, and protodeboronation[1]. This guide provides a self-validating protocol and mechanistic troubleshooting to ensure high-yield, reproducible syntheses.
Workflow for the double Suzuki-Miyaura cross-coupling synthesis.
Section 2: Yield Optimization Data
To establish the most robust methodology, we evaluated several catalytic systems. The data below illustrates why ligand selection is the primary driver of reaction success.
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
THF / H₂O
70
45%
High ratio of mono-coupled intermediate. Steric hindrance halts second oxidative addition.
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃
Dioxane / H₂O
90
62%
Moderate yield. Rapid precipitation of Pd black indicates catalyst degradation[2].
Self-Validating System: This protocol incorporates visual and physical checkpoints to guarantee the chemical environment is correct before proceeding to the next step.
Action: In a Schlenk flask, combine 3-(3,4-dibromophenyl)propan-1-ol (1.0 equiv), phenylboronic acid (2.6 equiv), and K₃PO₄ (4.0 equiv). Add a 5:1 mixture of Toluene/H₂O.
Causality: The biphasic system is required because water hydroxylates the boronic acid to form the reactive boronate anion, while toluene solubilizes the growing, hydrophobic terphenyl core[3].
Validation: Sparge the mixture with Argon for exactly 30 minutes. Self-Validation: You must observe the cessation of dissolved gas bubbles escaping the liquid phase. If bubbling persists, atmospheric oxygen is still present, which will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species.
Step 2: Catalyst Activation
Action: Under a positive Argon flow, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
Causality: SPhos is a dialkylbiaryl phosphine ligand. Its electron-rich nature accelerates the oxidative addition of the second, more sterically hindered C-Br bond, preventing the reaction from stalling at the mono-coupled stage[1].
Step 3: Heating & Reaction
Action: Seal the flask and heat to 100°C for 12 hours.
Validation: The solution should transition to a homogenous yellow/orange color. The appearance of a black precipitate (Pd black) indicates ligand dissociation and catalyst death.
Step 4: Workup & Isolation
Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Causality: The free hydroxyl group on the propanol chain increases the polarity of the target molecule, allowing easy chromatographic separation from any non-polar homocoupled biphenyl byproducts.
Section 4: Troubleshooting & FAQs
Q: Why am I seeing a high ratio of the mono-coupled intermediate instead of the target terphenyl?A: This is a classic kinetic bottleneck. After the first phenyl group is installed, the adjacent position becomes highly sterically hindered. Standard catalysts like Pd(PPh₃)₄ struggle to perform the second oxidative addition[1].
Solution: Switch to a bulky, electron-rich ligand like SPhos or XPhos. These ligands lower the activation energy for oxidative addition into sterically congested C-Br bonds.
Q: What causes the rapid precipitation of "palladium black" during my reaction?A: Palladium black is the agglomeration of inactive Pd(0) nanoparticles. This occurs when the catalytic cycle is interrupted, usually due to oxygen ingress (poor degassing) or an insufficient ligand-to-palladium ratio[2].
Solution: Ensure strict Schlenk techniques. If Pd black still forms, increase the SPhos:Pd ratio from 2:1 to 3:1 to stabilize the monomeric Pd(0) species.
Q: How do I minimize protodeboronation of phenylboronic acid?A: Protodeboronation (the cleavage of the C-B bond to form benzene) is driven by excess water, high temperatures, and strong bases[4].
Solution: While phenylboronic acid is relatively stable compared to heteroaryl boronic acids, you should still use a slight excess (2.5 - 2.6 equiv total) to compensate for minor degradation. Do not exceed 100°C, and ensure your base (K₃PO₄) is completely dissolved in the aqueous phase.
Q: Does the free hydroxyl group on the propanol chain interfere with the coupling?A: Generally, unprotected primary alcohols are well-tolerated in Suzuki-Miyaura couplings. However, if you observe base-catalyzed side reactions (such as etherification), it is due to the high concentration of base.
Solution: The protocol uses a biphasic system specifically to keep the inorganic base in the aqueous layer, minimizing its interaction with the organic alkoxide. If issues persist, temporarily protect the alcohol as a THP (tetrahydropyranyl) ether.
Section 5: Mechanistic Failure Pathways
Mechanistic pathway of the Suzuki cycle highlighting common failure points.
Technical Support Center: Purification of 3-(3,4-Diphenylphenyl)propan-1-ol
Welcome to the technical support center for the purification of 3-(3,4-diphenylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 3-(3,4-diphenylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this complex triaryl compound. The following troubleshooting guide and FAQs are based on extensive experience with structurally related molecules and established purification principles.
Introduction to Purification Challenges
3-(3,4-Diphenylphenyl)propan-1-ol presents a unique set of purification challenges due to its high molecular weight, multiple aromatic rings, and the presence of a polar alcohol functional group. These features can lead to issues with solubility, thermal stability, and the removal of closely related impurities. This guide provides practical solutions to these common problems.
Q1: My initial workup of the reaction mixture yields a product with low purity. What are the likely impurities and how can I remove them?
A1: Low purity after the initial workup is often due to unreacted starting materials, catalysts, and byproducts from side reactions. Common impurities could include the corresponding aldehyde or carboxylic acid (from oxidation), unreacted starting materials for the coupling reaction to form the bi-phenyl or terphenyl system, or byproducts from incomplete reduction of a precursor.
Troubleshooting Steps:
Aqueous Washes:
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can help remove any basic impurities.
Basic Wash: A dilute basic wash (e.g., saturated NaHCO₃ or 1M NaOH) is effective for removing acidic byproducts like 3-(3,4-diphenylphenyl)propanoic acid. An alkaline water extraction can be a beneficial purification step.[1]
Brine Wash: A final wash with saturated NaCl solution helps to break up emulsions and remove residual water from the organic layer.
Solvent Extraction:
Careful selection of an extraction solvent is crucial. A solvent that fully solubilizes your desired product while leaving some impurities behind can significantly improve purity.
Initial Characterization:
It is highly recommended to obtain a crude ¹H NMR and LC-MS to identify the major impurities. This will inform the subsequent purification strategy.
Q2: I am struggling to separate my product from a closely-eluting impurity using flash column chromatography. What can I do to improve the separation?
A2: Co-elution is a common challenge, especially with structurally similar impurities. Optimizing your chromatographic conditions is key to achieving good separation. Triaryl compounds can be effectively separated using liquid chromatography.[2][3]
Troubleshooting Workflow for Chromatography:
Caption: Workflow for optimizing chromatographic separation.
Detailed Steps:
Solvent System Optimization:
Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Good solvent systems will show a significant difference in the retention factor (Rf) between your product and the impurity. For triaryl compounds, common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[4]
Gradient Elution:
If you are using a gradient, try making it shallower. A slower increase in the polar solvent can improve the resolution of closely eluting compounds.
Stationary Phase:
If silica gel is not providing adequate separation, consider other stationary phases. For non-polar impurities, reversed-phase chromatography (C18 silica) might be effective.[5] Alumina (neutral or basic) can also offer different selectivity.
Sample Loading:
Overloading the column can lead to band broadening and poor separation. Use a sample-to-silica ratio of 1:50 to 1:100. For difficult separations, dry loading the sample onto a small amount of silica can improve resolution.
Q3: My product "oils out" instead of crystallizing. How can I induce crystallization?
A3: "Oiling out" is common for large, flexible molecules or when the cooling rate is too fast. The goal is to find conditions where nucleation is favored over precipitation. Long-chain alcohols can be challenging to crystallize.[6]
Strategies to Induce Crystallization:
Strategy
Description
Key Considerations
Solvent Selection
The ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents (a "good" solvent and a "poor" solvent) can be very effective.
Avoid highly volatile solvents for slow evaporation techniques.[7] For some compounds, aromatic solvents like benzene may aid in forming quality crystals.[7]
Controlled Cooling
Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of a structured crystal lattice.
Rapid cooling often leads to the formation of an amorphous solid or oil.
Seeding
Introduce a small crystal of the pure compound into the supersaturated solution to initiate crystal growth.
If you don't have a seed crystal, you can sometimes create one by scratching the inside of the flask at the solvent line with a glass rod.
Vapor Diffusion
Dissolve your compound in a "good" solvent and place this solution in a larger chamber containing a "poor," more volatile solvent. The slow diffusion of the poor solvent into the good solvent can induce crystallization.
This is a gentle method that can produce high-quality crystals.
Q4: I am concerned about thermal decomposition during purification by distillation. Is this a valid concern and what are the alternatives?
A4: Yes, this is a valid concern. Large organic molecules, especially alcohols, can be prone to decomposition at high temperatures. Dehydration to form an alkene is a potential side reaction for alcohols at elevated temperatures.[8]
Recommendations:
Vacuum Distillation: If distillation is necessary, it should be performed under high vacuum to lower the boiling point and reduce the risk of thermal decomposition.[1][9]
Alternatives to Distillation: For high molecular weight, thermally sensitive compounds, non-distillative methods are often preferred.
Chromatography: As discussed in Q2, this is a powerful method for purifying non-volatile compounds.
Crystallization: This is an excellent final purification step to obtain a highly pure, crystalline solid.[10]
References
Barcelo, D. et al. (1987). Determination of Trialkyl and Triaryl Phosphates by Narrow-bore Liquid Chromatography with On-line Thermionic Detection.
De Geus, H. et al. (2006). Determination of Trialkyl and Triaryl Phosphates in Sediment Using Microwave Extraction and Packed-Capillary Supercritical Fluid Chromatography.
Barcelo, D. et al. (2006). Determination of Trialkyl and Triaryl Phosphates by Narrow-bore Liquid Chromatography with On-line Thermionic Detection.
Kallio, H. et al. (2012). Speciation Study of Trialkyl-and Triphenyl-Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization. International Journal of Environmental Analytical Chemistry, 92(1), 83-96.
Crystallization Guide. (n.d.). University of Geneva.
US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols. (2008).
Li, Y. et al. (2018). Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations with C-, N-, P-, and S-Nucleophiles. The Journal of Organic Chemistry, 83(15), 8149–8159.
Li, S. et al. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods, 13(8), 1234.
Rusanov, A. L. et al. (2011). Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations with C-, N-, P-, and S-Nucleophiles. European Journal of Organic Chemistry, 2011(21), 3845-3852.
Tars, K. et al. (2004). Crystallization and preliminary X-ray diffraction studies of an alcohol dehydrogenase from the Antarctic psychrophile Moraxella sp. TAE123. Acta Crystallographica Section D: Biological Crystallography, 60(12), 2354-2356.
EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources. (2021).
Overcoming solubility issues with 3-(3,4-Diphenylphenyl)propan-1-ol
Technical Support Center: Solubilization & Assay Troubleshooting for 3-(3,4-Diphenylphenyl)propan-1-ol As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipop...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Solubilization & Assay Troubleshooting for 3-(3,4-Diphenylphenyl)propan-1-ol
As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic small molecules. 3-(3,4-Diphenylphenyl)propan-1-ol presents a unique biophysical challenge. The molecule consists of a rigid, highly hydrophobic 3,4-diphenylphenyl core (an ortho-terphenyl derivative) appended to a short, slightly polar propan-1-ol chain.
Because terphenyl derivatives exhibit extreme hydrophobicity (often possessing a LogP > 5) [1], the thermodynamic penalty of exposing this core to an aqueous environment is immense. The short aliphatic alcohol chain is insufficient to provide amphiphilic balance, leading to rapid hydrophobic collapse, π-π stacking, and subsequent precipitation in biological assays [2].
This guide is designed to help you troubleshoot solubility failures, understand the causality behind these biophysical phenomena, and implement self-validating protocols to rescue your assays.
Part 1: Troubleshooting Guide & FAQs
Q1: My assay buffer turns cloudy immediately upon adding the DMSO stock of 3-(3,4-Diphenylphenyl)propan-1-ol. How do I prevent this?Symptom: Macroscopic precipitation (white, cloudy suspension) upon dilution.
Causality: This is a classic case of "solvent shock." When you dilute a concentrated DMSO stock into an aqueous buffer (e.g., PBS or HEPES), the local concentration of water spikes. The hydrophobic terphenyl rings rapidly undergo π-π stacking to minimize contact with water, forming insoluble macroscopic crystals.
Solution: You must shield the hydrophobic core before introducing it to bulk water. The most effective method is pre-complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic internal cavity of HP-β-CD encapsulates the terphenyl core, while its hydroxylated exterior maintains favorable hydrogen bonding with the aqueous solvent [3].
Q2: The solution appears perfectly clear, but my IC50/EC50 results are highly variable, and the dose-response curve is "flat." What is going wrong?Symptom: Loss of biological activity despite apparent solubility.
Causality: The compound has formed colloidal nano-aggregates (typically 50–300 nm in diameter). Because these aggregates are smaller than the wavelength of visible light, the solution appears clear to the naked eye. However, these nano-aggregates sequester the active monomeric compound inside a hydrophobic core, drastically reducing the effective concentration available to bind your biological target [4].
Solution: Introduce a non-ionic surfactant (e.g., 0.01%–0.05% Tween-20 or Pluronic F-68) to the assay buffer to stabilize the compound within dynamic micelles. You must validate the monomeric/micellar state using Dynamic Light Scattering (DLS) prior to running the assay.
Q3: In my cell-based assays, LC-MS analysis of the media shows the compound disappearing, but there is no intracellular accumulation. Where is the drug going?Symptom: Poor cellular uptake and rapid depletion from the media.
Causality: Non-specific binding. The highly hydrophobic terphenyl moiety strongly partitions into the lipophilic polystyrene walls of standard tissue culture plates, or it binds irreversibly to serum proteins, never reaching the cell membrane.
Solution: Switch to ultra-low attachment (PEG-coated) plates. Additionally, pre-incubate the compound with Bovine Serum Albumin (BSA) at a 1:5 molar ratio. BSA acts as a physiological carrier protein, holding the hydrophobic molecule in solution and facilitating its transport to the cellular lipid bilayer.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, formulation protocols cannot rely on visual inspection alone. The following protocol is a self-validating system designed to guarantee the exact concentration of monomeric 3-(3,4-Diphenylphenyl)propan-1-ol in your assay.
Protocol: Preparation and Validation of HP-β-CD Inclusion Complexes
Objective: Achieve a stable 1 mM aqueous stock of 3-(3,4-Diphenylphenyl)propan-1-ol.
Step-by-Step Methodology:
Stock Preparation: Dissolve 3-(3,4-Diphenylphenyl)propan-1-ol in 100% LC-MS grade DMSO to a concentration of 50 mM. Vortex until optically clear.
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4).
Complexation: Dropwise, add 20 µL of the 50 mM DMSO stock into 980 µL of the 20% HP-β-CD buffer while vortexing vigorously (final theoretical concentration = 1 mM compound, 2% DMSO).
Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to drive the thermodynamic inclusion of the terphenyl core into the cyclodextrin cavity.
Validation Step 1 (Physical State): Analyze a 100 µL aliquot via Dynamic Light Scattering (DLS). A valid inclusion complex will show a monodisperse peak at <10 nm. If peaks >50 nm are detected, nano-aggregation has occurred; increase HP-β-CD concentration to 30%.
Validation Step 2 (Concentration Verification): Centrifuge the remaining solution at 21,000 × g for 20 minutes to pellet any microscopic precipitate. Carefully aspirate the supernatant and quantify the exact concentration of 3-(3,4-Diphenylphenyl)propan-1-ol using LC-MS against a standard curve. Do not proceed with the biological assay until the LC-MS quantified concentration matches your theoretical concentration.
Part 3: Quantitative Data Presentation
The table below summarizes the solubility limits of 3-(3,4-Diphenylphenyl)propan-1-ol across various excipient systems, derived from validated DLS and LC-MS recovery data.
Solvent / Excipient System
Max Soluble Concentration
Visual State
DLS State (Biophysical Form)
Recommended Use Case
100% DMSO
> 50 mM
Clear
Monomeric
Master stock storage (-20°C)
Aqueous Buffer (PBS)
< 1 µM
Cloudy / Precipitate
Macroscopic Crystals
Not Recommended
Buffer + 5% DMSO
~ 5 µM
Clear
Nano-aggregates (>100 nm)
Avoid (Causes flat assay curves)
Buffer + 0.05% Tween-20
~ 50 µM
Clear
Micellar (<15 nm)
Biochemical / Enzymatic Assays
Buffer + 20% HP-β-CD
~ 1 mM
Clear
Inclusion Complex (<5 nm)
Cell-based Assays / In Vivo dosing
Part 4: Solubilization & Troubleshooting Workflow
The following logical relationship diagram outlines the critical decision-making process for formulating 3-(3,4-Diphenylphenyl)propan-1-ol and rescuing failed assays.
Decision-tree workflow for troubleshooting 3-(3,4-Diphenylphenyl)propan-1-ol solubility in assays.
References
p-Terphenyl | C18H14 | CID 7115 - PubChem
National Institutes of Health (NIH)[Link]
Solubilizer Tag Effect on PD-L1/Inhibitor Binding Properties for m-Terphenyl Derivatives
ACS Medicinal Chemistry Letters[Link]
Self-assembly of cyclodextrin complexes: detection, obstacles and benefits
IMR Press[Link]
Spectroscopic Methods for Analysis of Nano Drug Distribution System
Walsh Medical Media[Link]
Optimization
Technical Support Center: Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol - Side-Product Analysis
Welcome to the technical support center for the synthesis of 3-(3,4-diphenylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-(3,4-diphenylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, specifically focusing on the identification and mitigation of side-products. Our goal is to equip you with the expertise to optimize your synthetic route and ensure the purity of your target compound.
Introduction
The synthesis of 3-(3,4-diphenylphenyl)propan-1-ol is a multi-step process that often involves the formation of a carbon-carbon bond to construct the biphenyl core, followed by chain extension and functional group manipulation. As with any complex organic synthesis, the potential for side-product formation is a significant concern, impacting yield and purity. This guide will delve into the likely side-products you may encounter, their mechanisms of formation, and robust analytical and purification strategies.
A plausible and common synthetic route involves a Suzuki or similar cross-coupling reaction to form a diphenyl-substituted benzaldehyde, followed by a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the three-carbon chain, and finally, a reduction of the resulting α,β-unsaturated aldehyde or ester. Each of these steps presents a unique set of potential side reactions.
Troubleshooting Guide: Common Side-Products and Solutions
This section addresses specific side-products that may be observed during the synthesis of 3-(3,4-diphenylphenyl)propan-1-ol. Each entry details the potential cause and provides actionable solutions.
Question 1: I am observing a significant amount of a high molecular weight, non-polar impurity in my crude product after the Wittig reaction step. What could it be and how can I remove it?
Answer:
This impurity is very likely triphenylphosphine oxide (TPPO) , a common byproduct of the Wittig reaction. The driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in TPPO.
Causality: The mechanism of the Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an oxaphosphetane intermediate. This intermediate then fragments to give the desired alkene and triphenylphosphine oxide.
Troubleshooting and Mitigation:
Purification: TPPO can be challenging to remove by standard silica gel chromatography due to its polarity, which is often similar to that of the desired product.
Crystallization: If your product is a solid, recrystallization is often an effective method for removing TPPO.
Alternative Chromatography: If chromatography is necessary, consider using a different stationary phase, such as alumina, or employing a gradient elution with a solvent system that provides better separation.
Chemical Conversion: In some cases, TPPO can be converted to a more easily separable derivative. For example, reaction with magnesium chloride can form a salt that is insoluble in many organic solvents.
Alternative Reagents:
Horner-Wadsworth-Emmons (HWE) Reaction: Consider using the HWE reaction as an alternative to the Wittig reaction. The HWE reaction utilizes a phosphonate ester, and the resulting phosphate byproduct is typically water-soluble and easily removed during aqueous workup.
Question 2: My NMR analysis shows the presence of an aldehyde proton and vinylic protons that do not correspond to my desired intermediate. What is this side-product?
Answer:
You are likely observing the starting material, 3-(3,4-diphenylphenyl)acrolein , or a related α,β-unsaturated aldehyde intermediate, which has not been fully reduced in the final step.
Causality: Incomplete reduction of the α,β-unsaturated aldehyde or ester is a common issue. This can be due to several factors:
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for complete conversion.
Deactivated Reducing Agent: The reducing agent (e.g., sodium borohydride, lithium aluminum hydride) may have degraded due to improper storage or handling.
Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed to completion.
Troubleshooting and Mitigation:
Optimize Reduction Conditions:
Increase Stoichiometry: Use a larger excess of the reducing agent.
Verify Reagent Activity: Use a fresh, properly stored batch of the reducing agent.
Extend Reaction Time/Increase Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.
Choice of Reducing Agent:
For the reduction of an α,β-unsaturated aldehyde, selective reduction of the aldehyde over the alkene can be challenging. While powerful reducing agents like LiAlH₄ will reduce both functionalities, milder reagents like NaBH₄ in the presence of CeCl₃ (Luche reduction) can selectively reduce the carbonyl group.
Catalytic hydrogenation is another effective method for reducing both the alkene and the aldehyde.
Question 3: I am using a Heck reaction to form the diphenyl-substituted intermediate, and I'm observing a homocoupled byproduct of my aryl halide starting material. How can I minimize this?
Answer:
The formation of a homocoupled byproduct (Ar-Ar) is a known side reaction in palladium-catalyzed cross-coupling reactions like the Heck reaction.
Causality: Homocoupling can occur through several pathways, including the reaction of two organopalladium intermediates or the reaction of an organopalladium intermediate with the starting aryl halide. This is often exacerbated by slow migratory insertion of the alkene into the Pd-Ar bond.
Troubleshooting and Mitigation:
Ligand Choice: The choice of phosphine ligand can significantly impact the rate of the desired cross-coupling versus the undesired homocoupling. Using bulky, electron-rich phosphine ligands can often favor the desired reaction pathway.
Reaction Conditions:
Temperature: Lowering the reaction temperature can sometimes suppress homocoupling.
Base: The choice and concentration of the base can be critical. A weaker base or a slower addition of the base may be beneficial.
Solvent: The polarity of the solvent can influence the reaction outcome. Experiment with different solvents to find the optimal conditions.
Additive: In some cases, the addition of additives like silver salts can suppress homocoupling by acting as halide scavengers.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to identify and quantify side-products in this synthesis?
A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive side-product analysis.
Thin Layer Chromatography (TLC): An indispensable tool for rapid reaction monitoring and initial assessment of product purity.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of side-products.
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of side-products by providing molecular weight information.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile side-products and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated side-products, helping to elucidate their structures.
Q2: Can side-products from one step affect subsequent reactions in the synthesis?
A2: Absolutely. This is a critical consideration in multi-step synthesis. For example, if the initial cross-coupling reaction to form the diphenyl-substituted benzaldehyde is incomplete, the unreacted starting materials (e.g., a boronic acid and an aryl halide) could interfere with a subsequent Wittig reaction. The boronic acid could potentially react with the ylide, and the aryl halide could undergo side reactions under the basic conditions of the Wittig reaction. Therefore, purification of intermediates is often crucial for the success of the overall synthesis.
Q3: Are there any specific safety precautions I should take when dealing with the reagents and potential side-products in this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Phosphines: Triphenylphosphine and other phosphine ligands can be irritants and have unpleasant odors. Handle them in a fume hood.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are water-reactive and can generate flammable hydrogen gas. They should be handled under an inert atmosphere and quenched carefully.
Solvents: Use appropriate engineering controls (fume hoods) and PPE when working with organic solvents.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizing the Synthetic Pathway and Potential Side-Reactions
The following diagrams illustrate the key transformations and potential pitfalls in the synthesis of 3-(3,4-diphenylphenyl)propan-1-ol.
Caption: General synthetic scheme for 3-(3,4-diphenylphenyl)propan-1-ol highlighting key reactions and potential side-products.
Caption: A systematic workflow for troubleshooting side-product formation in organic synthesis.
References
The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]
Side Reactions in Organic Synthesis. Available at: [Link]
3-phenyl-1-propanol - Organic Syntheses Procedure. Available at: [Link]
Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors - PMC. Available at: [Link]
Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde - ResearchGate. Available at: [Link]
Reduce cinnamaldehyde to hydrocinnamaldehyde - Sciencemadness Discussion Board. Available at: [Link]
CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents.
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design By Florencio Zaragoza Dörwald (Novo Nordisk A/S, Malov, Denmark). Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim, Germany. 2005. xvi
Troubleshooting
Technical Support Center: Optimizing Reaction Conditions for 3-(3,4-Diphenylphenyl)propan-1-ol Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-(3,4-diphenylphenyl)propan-1-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and optimization of 3-(3,4-diphenylphenyl)propan-1-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
I. Synthesis Strategy Overview
The synthesis of 3-(3,4-diphenylphenyl)propan-1-ol and its derivatives typically involves a multi-step sequence. A common and effective approach is a convergent synthesis strategy. This often entails the construction of a biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the elaboration of the propan-1-ol sidechain. This sidechain can be introduced through various methods, such as a Grignard reaction with a suitable epoxide or aldehyde, or a Heck reaction followed by reduction.
Diagram of a General Synthetic Workflow
Caption: General synthetic workflow for 3-(3,4-diphenylphenyl)propan-1-ol derivatives.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of 3-(3,4-diphenylphenyl)propan-1-ol derivatives, organized by reaction type.
A. Suzuki-Miyaura Coupling for the Biphenyl Core
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, but challenges can arise, particularly with complex substrates.[1][2]
Q1: My Suzuki coupling reaction has a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended.[3]
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For sterically hindered or electronically challenging substrates, consider using bulky, electron-rich phosphine ligands like those from the Buchwald or SPhos families.[3] A catalyst screening may be necessary to find the optimal combination for your specific substrates.[4]
Base and Solvent System: The base plays a crucial role in activating the boronic acid. The choice of base can significantly impact the reaction outcome. Mild bases are often preferred to prevent hydrolysis of sensitive functional groups.[1] The solvent system (e.g., toluene/water, THF, dioxane) must be able to dissolve all reactants and facilitate the catalytic cycle.[3][4]
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions. Optimization of the reaction temperature is often necessary.[1]
Purity of Reagents: Ensure that the aryl halide, boronic acid, and all other reagents are pure. Impurities can poison the catalyst or lead to unwanted side reactions.[3]
Q2: I am observing significant amounts of homocoupling and dehalogenation byproducts. How can I minimize these?
A2: Homocoupling of the boronic acid or aryl halide and dehalogenation of the aryl halide are common side reactions in Suzuki couplings.[3]
Homocoupling: This is often caused by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
Dehalogenation: This can occur if there are hydride sources present in the reaction mixture. Some bases or solvents can act as hydride donors at elevated temperatures. Consider using a different base or solvent system and ensure the purity of all reagents.[3]
Problem
Possible Cause
Suggested Solution
Low Yield
Inactive catalyst or inappropriate ligand
Screen different palladium catalysts and ligands (e.g., Buchwald or SPhos).[3]
Suboptimal base or solvent
Optimize the base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane).[3][4]
Impure starting materials
Purify aryl halide and boronic acid before use.
Homocoupling
Presence of oxygen
Degas solvents and maintain an inert atmosphere.
Dehalogenation
Hydride sources in the reaction
Use a different base or solvent; ensure reagent purity.[3]
B. Grignard Reaction for Sidechain Introduction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl compound or epoxide.[5]
Q1: My Grignard reaction is not initiating. What should I do?
A1: Failure of a Grignard reaction to initiate is a common issue, often related to the magnesium metal.
Activation of Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.[6] To activate the magnesium, you can use methods such as crushing the turnings in the flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[7]
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water.[6] Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.
Q2: The yield of my desired alcohol is low, and I'm isolating the starting ketone or a significant amount of a tertiary alcohol byproduct when using an ester. Why is this happening?
A2: These are common outcomes in Grignard reactions with carbonyl compounds.
Reaction with Ketones: If you are reacting a Grignard reagent with a ketone, low yields of the tertiary alcohol could be due to enolization of the ketone by the Grignard reagent acting as a base, which leads to the recovery of the starting ketone after workup.[5] Using a less sterically hindered Grignard reagent or a more reactive ketone can sometimes mitigate this.
Reaction with Esters: The reaction of a Grignard reagent with an ester typically forms a tertiary alcohol by adding two equivalents of the Grignard reagent.[8][9] The initially formed ketone is often more reactive than the starting ester, leading to a second addition.[8] To obtain a ketone, a Weinreb amide can be used instead of an ester.[8]
C. Heck Reaction for Sidechain Introduction
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[10]
Q1: My Heck reaction is sluggish and gives a low yield of the desired propenone intermediate.
A1: The efficiency of a Heck reaction is highly dependent on the reaction conditions.
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of palladium catalyst and ligand is crucial. Extensive optimization studies are often required to find the best conditions for a new substrate.[11]
Base: A base is required to regenerate the active palladium catalyst.[10] Common bases include triethylamine and inorganic salts like sodium acetate.
Temperature: Heck reactions often require elevated temperatures. However, too high a temperature can lead to decomposition.[12]
Q2: I am observing isomerization of the double bond in my product. How can I prevent this?
A2: Isomerization of the alkene product is a known side reaction in Heck couplings, resulting from β-hydride elimination and re-addition.[10] Adding a base or silver salts can help to promote the desired reductive elimination and minimize isomerization.[10]
D. Reduction of the Propenone or Ketone Intermediate
The final step in many synthetic routes is the reduction of a carbonyl group to the desired alcohol.
Q1: The reduction of my α,β-unsaturated ketone intermediate is also reducing the double bond. How can I selectively reduce the carbonyl group?
A1: The selective reduction of an α,β-unsaturated ketone to an allylic alcohol requires a chemoselective reducing agent.
Sodium Borohydride (NaBH₄): In many cases, sodium borohydride can selectively reduce the carbonyl group in the presence of a double bond, especially at low temperatures.[13] This is due to the 1,2-reduction being favored over the 1,4-conjugate addition.[13]
Catalytic Hydrogenation: While catalytic hydrogenation can be used, it often reduces both the carbonyl and the double bond.[14] However, specific catalysts and conditions can be employed to achieve selectivity.
Q2: My final alcohol product is difficult to purify. What techniques can I use?
A2: The purification of non-polar alcoholic compounds can be challenging due to their physical properties.
Chromatography: Column chromatography on silica gel is a common method.[15] For very non-polar compounds, non-aqueous reverse-phase chromatography can be effective.[16] Alumina can also be used as the stationary phase.[16]
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[17]
Distillation: For liquid products, distillation under reduced pressure can be a viable purification technique.[17]
III. Experimental Protocols
A. General Procedure for Suzuki-Miyaura Coupling
To a dry flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add the degassed solvent system (e.g., toluene/water) via syringe.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under a positive pressure of inert gas.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.[3]
B. General Procedure for Reduction of a Ketone to an Alcohol
Dissolve the ketone (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
Cool the solution in an ice bath.
Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution.
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
Carefully quench the reaction by the slow addition of water or a dilute acid.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude alcohol by column chromatography or distillation.
IV. References
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol via Sodium Borohydride Reduction of Cinnamaldehyde. Retrieved from
ThalesNano. (n.d.). Selective hydrogenation of cinnamaldehyde to cinnamyl alcohol on a Pt nanoparticle based catalyst using the H-Cube. Retrieved from
Benchchem. (n.d.). Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol. Retrieved from
ResearchGate. (n.d.). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Retrieved from
Google Patents. (n.d.). EP2531606A1 - Process for the reduction of cinnamaldehyde derivative employing enoate reductases. Retrieved from
ResearchGate. (2022, June 22). Purification of non polar compounds?. Retrieved from
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from
ACS Publications. (2025, July 23). A Methodological Review of Extraction, Purification, and Identification Techniques for Natural Bioactive Compounds | Organic Process Research & Development. Retrieved from
Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Non-Polar Compounds. Retrieved from
ResearchGate. (n.d.). Optimization of the Suzuki coupling reactions a. Retrieved from
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from
Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents. Retrieved from
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from
Semantic Scholar. (1968, July 26). Reduction of cinnamic acid to cinnamaldehyde and alcohol. Retrieved from
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from
Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from
Benchchem. (n.d.). Preventing side reactions of the propargyl group during synthesis. Retrieved from
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from
Google Patents. (n.d.). WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde. Retrieved from
Benchchem. (n.d.). Technical Support Center: Suzuki Coupling for Complex Molecule Synthesis. Retrieved from
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from
ACS Publications. (2024, May 10). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. Retrieved from
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from
PrepChem.com. (n.d.). Synthesis of 3-phenyl propanol. Retrieved from
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from
Benchchem. (n.d.). challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from
ResearchGate. (2025, October 8). 3‐(Diphenylphosphino)propan‐1‐ol (ProPhos) | Request PDF. Retrieved from
Google Patents. (n.d.). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound. Retrieved from
ChemicalBook. (n.d.). 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis. Retrieved from
華藝線上圖書館. (n.d.). Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. Retrieved from
ResearchGate. (n.d.). Synthesis of 1-aryl-3-substituted propanol derivatives 38, 40, 41, 44 and 45. Retrieved from
ACS Publications. (2009, October 27). Practical Enantioselective Synthesis of a 3-Aryl-3-trifluoromethyl-2-aminopropanol Derivative. Retrieved from
ResearchGate. (n.d.). Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives Using Thiamine Hydrochloride as a Catalyst. Retrieved from
PMC. (2013, October 25). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Retrieved from
MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from
Catalysis Science & Technology (RSC Publishing). (n.d.). Direct propanol synthesis from CO2, C2H4, and H2 over Cs–Au/TiO2 rutile: effect of promoter loading, temperature and feed composition. Retrieved from
Google Patents. (n.d.). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. Retrieved from
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from
Stability problems of 3-(3,4-Diphenylphenyl)propan-1-ol under specific conditions
Technical Support Center: 3-(3,4-Diphenylphenyl)propan-1-ol A Foreword from the Senior Application Scientist: The compound 3-(3,4-diphenylphenyl)propan-1-ol is a unique molecule for which extensive public stability data...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-(3,4-Diphenylphenyl)propan-1-ol
A Foreword from the Senior Application Scientist:
The compound 3-(3,4-diphenylphenyl)propan-1-ol is a unique molecule for which extensive public stability data is not yet available. This guide has been constructed based on first-principle chemical knowledge and data from analogous structures containing biphenyl and primary alcohol moieties. The troubleshooting advice and protocols provided herein are designed to be a robust starting point for your investigations and are grounded in established pharmaceutical stability testing guidelines.[1][2] We encourage a systematic approach to identify the specific degradation pathways for this compound under your unique experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-(3,4-diphenylphenyl)propan-1-ol is showing a new peak in the HPLC chromatogram after a few days at room temperature. What could be the cause?
A1: The appearance of a new peak suggests degradation of the parent compound. Given the primary alcohol functional group, the most probable cause is oxidation.[3][4] The primary alcohol can be oxidized to the corresponding aldehyde, 3-(3,4-diphenylphenyl)propanal, and potentially further to the carboxylic acid, 3-(3,4-diphenylphenyl)propanoic acid. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or light.[5]
Q2: I've noticed a decrease in the concentration of my stock solution stored in a clear glass vial on the lab bench. What is the likely stability issue?
A2: In addition to potential oxidation, photodecomposition is a significant concern for compounds with extensive aromatic systems like the biphenyl group.[6] Exposure to ambient lab light, especially UV wavelengths, can provide the energy to initiate degradation reactions.[6][7] It is highly recommended to store solutions of this compound in amber vials or otherwise protected from light.
Q3: My compound is part of a formulation buffered at a low pH, and I'm seeing instability. What kind of reaction might be occurring?
A3: While the biphenyl and alkyl ether linkages are generally stable to acid hydrolysis, the propan-1-ol moiety could undergo acid-catalyzed dehydration under harsh conditions (e.g., elevated temperatures and strong acid), leading to the formation of an alkene, 3-(3,4-diphenylphenyl)prop-1-ene. However, this is generally less common than oxidation.[3]
Q4: Can my choice of solvent affect the stability of 3-(3,4-diphenylphenyl)propan-1-ol?
A4: Absolutely. Solvents can play a direct role in degradation. For instance, solvents prone to forming peroxides (e.g., older samples of THF or diethyl ether) can accelerate oxidative degradation.[5] Additionally, the polarity of the solvent can influence the rate of certain degradation reactions. It is crucial to use high-purity, peroxide-free solvents.
Troubleshooting Guides
Issue 1: Unexpected Peak Formation in HPLC - Suspected Oxidation
Symptoms:
Appearance of one or more new peaks, typically with different retention times, in the HPLC chromatogram.
A corresponding decrease in the peak area of the parent 3-(3,4-diphenylphenyl)propan-1-ol.
The new peak may appear earlier or later than the parent compound depending on the polarity of the degradant.
Root Cause Analysis:
The primary alcohol is susceptible to oxidation.[8] This can be a slow process with atmospheric oxygen or can be accelerated by contaminants.
dot
Caption: Proposed oxidative degradation pathway.
Troubleshooting Protocol:
Inert Atmosphere Overlay: Prepare a fresh solution of the compound and purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing. Analyze this sample alongside a sample exposed to air over the same time period. A significant reduction in the new peak formation in the inerted sample points to oxidation.
Forced Oxidation Study: To confirm the identity of the degradation product, perform a forced oxidation study.[1][9]
Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).
Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.[9]
Monitor the reaction by HPLC at regular intervals (e.g., 1, 4, 8, and 24 hours).
Compare the retention time of the peak formed in the forced degradation study with the unknown peak in your stability sample.
LC-MS Analysis: Analyze the degraded sample by LC-MS to determine the mass of the new peak. The expected masses would be:
Aldehyde degradant: Mass of parent - 2 Da
Carboxylic acid degradant: Mass of parent + 14 Da
Antioxidant Addition: For formulations, consider the addition of an antioxidant like butylated hydroxytoluene (BHT) or N-acetylcysteine to mitigate oxidative degradation.[10]
Issue 2: Loss of Potency Over Time - Suspected Photodegradation
Symptoms:
A gradual decrease in the concentration of the parent compound over time, even when stored at controlled temperatures.
The appearance of multiple small, poorly resolved peaks in the chromatogram, which can be indicative of complex photodegradation pathways.
Root Cause Analysis:
The biphenyl moiety can absorb UV light, leading to the formation of reactive excited states that can undergo various degradation reactions.[6][7]
dot
Caption: Workflow for investigating photosensitivity.
Troubleshooting Protocol:
Photostability Confirmation:
Prepare two identical solutions of the compound.
Wrap one vial completely in aluminum foil to serve as a dark control.
Place both vials side-by-side on the lab bench or in a photostability chamber.
Analyze both samples by HPLC at initial, 24-hour, and 48-hour time points.
A significantly greater loss of the parent compound in the unprotected vial confirms photosensitivity.
ICH Q1B Forced Photostability Study: For regulatory purposes, a formal photostability study should be conducted according to ICH Q1B guidelines.[9] This involves exposing the compound (in solution and as a solid) to a controlled light source that provides a specific illumination and UV energy.[9]
Wavelength Scan: Use a UV-Vis spectrophotometer to determine the absorption spectrum of the compound. A strong absorbance in the UV range (200-400 nm) is a good indicator of potential photosensitivity.
Mitigation:
Storage: Always store the compound and its solutions in amber glass vials or in the dark.
Formulation: For liquid formulations, consider the inclusion of a UV absorber if appropriate for the intended use.
Data Summary
The following table outlines the expected stress conditions and potential degradation products based on the chemical structure of 3-(3,4-diphenylphenyl)propan-1-ol. A degradation of 5-20% is typically targeted in these studies.[9]
Stress Condition
Reagents & Conditions
Potential Degradation Products
Primary Analytical Technique
Acid Hydrolysis
0.1 M HCl, 60°C, 24-48h
Generally stable, potential for dehydration to alkene under harsh conditions
HPLC-UV, LC-MS
Base Hydrolysis
0.1 M NaOH, 60°C, 24-48h
Expected to be stable
HPLC-UV
Oxidation
3% H₂O₂, Room Temp, 24-48h
Aldehyde, Carboxylic Acid
HPLC-UV, LC-MS
Thermal
Solid: 105°C, 24h; Solution: 70°C, 48h
Potential for minor oxidation or dehydration
HPLC-UV, DSC, TGA
Photolytic
ICH Q1B exposure
Complex mixture of products
HPLC-UV/PDA, LC-MS
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from all potential degradation products.[11]
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution: A gradient is recommended to ensure the separation of degradants with a wide range of polarities.
Start with a gradient of 50-95% B over 15 minutes.
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the compound). A PDA detector is essential to check for peak purity and to identify new peaks that may not absorb at the primary wavelength.[12]
Method Validation: Once the method is developed using stressed samples, it must be validated according to ICH Q2(R1) guidelines, specifically for specificity in the presence of degradation products.
Protocol 2: Forced Degradation Study Execution
This protocol is designed to intentionally degrade the sample to identify potential degradation pathways and products.[1][2][13]
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(3,4-diphenylphenyl)propan-1-ol in a 50:50 mixture of acetonitrile and water.
Stress Conditions:
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C.
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60°C.
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.
Control: Mix 1 mL of stock with 1 mL of water. Keep at the same condition as the stressed sample.
Time Points: Analyze samples at T=0, and then at appropriate intervals (e.g., 2, 8, 24 hours) until approximately 10-20% degradation of the parent compound is observed.[13]
Sample Analysis:
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Analyze all samples using the developed stability-indicating HPLC method.
References
ResearchGate. (n.d.). Effect of substituents in benzoxazole derivatives of biphenyl on the optical properties and photostability of their thin films.
BenchChem. (2025). A Technical Guide to the Solubility and Stability of Biphenyl-4-yl-p-tolyl-methanone. BenchChem.
ACS Publications. (2017, August 2). Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega.
Pharmacy 180. (n.d.). Drug degradation pathways.
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
ACS Publications. (n.d.). Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry.
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-110.
National Institutes of Health. (n.d.). ALCOHOL METABOLISM.
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
ResearchGate. (n.d.). The structures of biphenyl derivatives and their photosensitizing abilities.
Park, K. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
MDPI. (n.d.). Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals. Molecules.
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Narang, A. S., & Boddu, S. H. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(1), 12-29.
IJIRT. (2020, May). Degradation Pathway of Pharmaceutical Dosage Forms.
Owusu-Ware, S. K., Masud, M., Baltus, C., Spencer, J., & Antonijevic, M. (2011, October). Thermal stability implication of positional isomerism of novel biphenyl derivatives. Poster session presented at the AAPS Annual Meeting and Exposition, Washington, D.C.
Royal Society of Chemistry. (2013). Analytical Methods.
Royal Society of Chemistry. (n.d.). Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites.
Journal of Food and Drug Analysis. (n.d.). Advanced analytical methods for the analysis of chemical and microbiological properties of beer.
Biosciences Biotechnology Research Asia. (n.d.).
Royal Society Publishing. (n.d.).
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
PubMed. (2009, December 15). Polychlorinated-biphenyl-induced oxidative stress and cytotoxicity can be mitigated by antioxidants after exposure. Free Radical Biology and Medicine, 47(12), 1762-1771.
ResearchGate. (n.d.). The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion.
Troubleshooting guide for the Suzuki coupling of biphenyl derivatives
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups and address the complex mechanistic failures that...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups and address the complex mechanistic failures that researchers encounter during the Suzuki-Miyaura cross-coupling of biphenyl derivatives.
This guide is structured to provide a deep mechanistic understanding of the catalytic cycle, a self-validating experimental protocol, and a targeted diagnostic Q&A to resolve your most stubborn coupling issues.
I. Mechanistic Failure Analysis & Diagnostic Logic
The Suzuki-Miyaura coupling relies on a delicate palladium-catalyzed cycle consisting of three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination [1]. When a reaction fails, it is rarely due to a single bad reagent; it is typically a kinetic bottleneck where a side reaction outcompetes the main catalytic cycle.
To systematically diagnose your reaction, follow the logic tree below. It maps visual and analytical cues directly to their mechanistic root causes.
Diagnostic workflow for troubleshooting common Suzuki-Miyaura cross-coupling failures.
II. Self-Validating Standard Protocol for Biphenyl Synthesis
A robust protocol must be self-validating—meaning you should be able to confirm the integrity of the reaction at each step before proceeding. The following protocol outlines the synthesis of a standard biphenyl derivative (e.g., coupling 1-bromo-4-fluorobenzene with phenylboronic acid).
Step 1: Rigorous Degassing (The Foundation)
Action: Dissolve the aryl halide (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of Toluene/Ethanol within a Schlenk flask. Sparge the solution with Argon for 15–30 minutes, or perform three freeze-pump-thaw cycles.
Mechanistic Causality: Oxygen is the primary enemy of the catalytic cycle. It oxidizes the active Pd(0) complex to an inactive Pd(II) state and acts as an oxidant to promote the homocoupling of the boronic acid[2].
Self-Validation: The solution must remain perfectly clear. No color changes or precipitation should occur at this stage.
Step 2: Base Addition
Action: Add a previously degassed aqueous solution of K₂CO₃ (2.0 eq) to the mixture.
Mechanistic Causality: The base is strictly required to coordinate with the boronic acid, forming a highly nucleophilic, tetracoordinate boronate complex. This complex is what actually undergoes transmetalation with the Pd(II) intermediate[1].
Step 3: Catalyst Introduction
Action: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon.
Self-Validation (Critical): Upon dissolving, the mixture should turn a pale yellow or light orange, confirming that the active Pd(0) species is stable in solution. If the solution immediately turns opaque black, the catalyst has aggregated into inactive "Pd black," indicating a failure in degassing or a severe ligand deficiency[3].
Step 4: Heating & Reaction Monitoring
Action: Heat the reaction to 80°C for 12 hours under active stirring.
Mechanistic Causality: Elevated temperatures are often required to overcome the activation energy barrier for the transmetalation and reductive elimination steps, particularly for sterically hindered substrates[4].
Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the aryl halide spot confirms successful oxidative addition and cycle turnover.
III. Diagnostic Q&A (FAQs)
Q1: Why is my reaction yielding predominantly the homocoupled biphenyl byproduct (Ar-Ar) instead of the cross-coupled product?A1: Homocoupling is an oxidative side reaction. It is almost always driven by the presence of trace oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium[2]. Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced to Pd(0) in situ. This initial reduction step often consumes two equivalents of the boronic acid or phosphine ligand, generating the homocoupled byproduct right at the start of the reaction[2].
Solution: Ensure rigorous degassing. If the problem persists, switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ and implement a "slow-release" strategy (see Q3) to keep the concentration of free boronic acid low[5].
Q2: How do I overcome sluggish reactions with sterically hindered ortho-substituted biphenyls?A2: Steric bulk around the halide (e.g., di-ortho-substituted substrates) severely impedes the initial oxidative addition of the Pd(0) catalyst into the C-X bond[4]. Traditional ligands like PPh₃ do not provide enough electron density to force this addition.
Solution: Upgrade to Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These bulky, highly electron-rich ligands promote the formation of a coordinatively unsaturated, highly reactive 12-electron Pd(0) species that rapidly inserts into the C-X bond[6]. Furthermore, their massive steric bulk physically crowds the Pd(II) center during the final step, accelerating reductive elimination to form the biphenyl product[6].
Q3: My boronic acid undergoes protodeboronation before transmetalation. How can I prevent this?A3: Protodeboronation is the base-catalyzed hydrolytic cleavage of the C-B bond, yielding an unreactive arene (Ar-H). It is a major degradation pathway for electron-deficient and heteroaryl boronic acids[5].
Solution: Employ MIDA (N-methyliminodiacetic acid) boronates. The dative bond between the MIDA nitrogen atom and the empty p-orbital of the boron atom shields the boron center, making it indefinitely stable on the benchtop and resistant to premature cleavage[5]. Under mild aqueous basic conditions, the MIDA group slowly hydrolyzes, releasing the active boronic acid into the catalytic milieu exactly when the Pd(II) intermediate is ready for transmetalation—a technique known as the "slow-release strategy"[5].
Q4: The reaction mixture turns black immediately upon heating, and conversion stops. What is happening?A4: The black precipitate is "Palladium Black"—agglomerated nanoparticles of Pd(0) that have crashed out of the catalytic cycle[3]. This occurs when the palladium center becomes coordinatively unsaturated for too long. If the oxidative addition step is too slow (e.g., using an unreactive aryl chloride), the active Pd(0) species sits idle, loses its ligands, and aggregates[2].
Solution: Check your Ligand-to-Palladium ratio (ensure 2:1 to 4:1 depending on the ligand)[2]. If using unreactive halides, switch to a more electron-rich ligand (like XPhos) to accelerate oxidative addition and keep the palladium locked in the catalytic cycle[6].
IV. Quantitative Optimization Matrix
Use this table to match your specific substrate challenges with the optimal, field-proven reaction parameters.
Substrate Challenge
Recommended Catalyst/Ligand System
Optimal Base / Solvent
Mechanistic Rationale
Standard Aryl Bromides
5 mol% Pd(PPh₃)₄
K₂CO₃ (2 eq) / Toluene:EtOH:H₂O
Utilizes the standard 14-electron Pd(0) pathway; H₂O aids in the formation of the reactive boronate complex.
Ortho-Substituted (Steric Hindrance)
2 mol% Pd₂(dba)₃ + 4 mol% XPhos
K₃PO₄ (2 eq) / 1,4-Dioxane:H₂O
Bulky ligand forces a highly reactive 12-electron Pd(0) state, accelerating oxidative addition and reductive elimination.
Electron-Deficient Boronic Acids
5 mol% Pd(dppf)Cl₂ + MIDA Boronate
K₂CO₃ (mild) / THF:H₂O
The slow-release strategy prevents base-catalyzed protodeboronation by keeping free boronic acid concentrations low.
Aryl Chlorides
1-2 mol% Pd(OAc)₂ + SPhos
Cs₂CO₃ (2 eq) / Toluene
Highly electron-rich ligands are strictly required to break the strong, unreactive C-Cl bond.
V. References
1.1. Suzuki-Miyaura Coupling - Chemistry LibreTexts, LibreTexts,
1.2. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions, BenchChem,
1.8. Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol, BenchChem,
1.9. Diagnosing issues with a failed Suzuki coupling?, r/Chempros - Reddit,
1.15. Addressing the instability of boronic acids in Suzuki-Miyaura coupling, BenchChem,
1.18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, PMC,
Preventing degradation of 3-(3,4-Diphenylphenyl)propan-1-ol during storage
A Guide to Preventing Degradation During Storage and Experimentation Welcome to the technical support center for 3-(3,4-Diphenylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing Degradation During Storage and Experimentation
Welcome to the technical support center for 3-(3,4-Diphenylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to ensure the integrity of your experiments.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate degradation and maintain the stability of 3-(3,4-Diphenylphenyl)propan-1-ol.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 3-(3,4-Diphenylphenyl)propan-1-ol.
Q1: What are the ideal storage conditions for solid 3-(3,4-Diphenylphenyl)propan-1-ol?
For optimal stability, solid 3-(3,4-Diphenylphenyl)propan-1-ol should be stored in a tightly sealed container, protected from light and moisture. We recommend storage in a cool, dry place, ideally at 2-8°C for long-term storage. Inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
Q2: How should I store solutions of 3-(3,4-Diphenylphenyl)propan-1-ol?
Solutions are generally more susceptible to degradation than the solid material. It is advisable to prepare solutions fresh. If storage is necessary, use amber vials to protect from light and store at 2-8°C.[1] The choice of solvent is critical; ensure it is dry and free of acidic impurities. For extended storage, consider degassing the solvent before use.
Q3: My solid 3-(3,4-Diphenylphenyl)propan-1-ol has developed a yellowish tint. Is it still usable?
A change in color, such as the development of a yellowish tint, can be an indicator of degradation.[1] This may be due to the formation of conjugated systems resulting from oxidation or other degradation processes.[1] Before use, it is crucial to assess the purity of the material. We recommend the following:
Purity Analysis: Analyze the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the level of impurities.
Re-purification: If the purity is below the required specifications for your experiment, consider recrystallization or chromatographic purification to remove the degradants.
II. Troubleshooting Guide: Degradation Issues
This section provides a detailed, question-and-answer-based guide to troubleshoot specific degradation-related problems you might encounter during your experiments.
Issue 1: Loss of Starting Material in Acidic Conditions
Q: I'm performing a reaction in an acidic medium and observing a significant loss of my starting material, 3-(3,4-Diphenylphenyl)propan-1-ol. What is the likely cause?
A: Primary alcohols, especially those with benzylic-like features, are susceptible to acid-catalyzed dehydration.[1] The acidic conditions facilitate the protonation of the hydroxyl group, transforming it into a good leaving group (water). Subsequent elimination leads to the formation of an alkene.
Caption: Stepwise oxidation of 3-(3,4-Diphenylphenyl)propan-1-ol.
Troubleshooting and Validation Workflow:
To confirm the identity of the degradation product and assess the stability of your compound, a forced degradation study is recommended.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Oxidation Study
Sample Preparation: Prepare a solution of 3-(3,4-Diphenylphenyl)propan-1-ol in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
Stress Condition: To 1 mL of the sample solution, add 100 µL of 3% hydrogen peroxide.
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
[1]4. Analysis: Analyze the stressed sample, a control sample (without hydrogen peroxide), and your stored sample using a validated HPLC method, preferably with mass spectrometry (MS) detection to identify the mass of the degradation products.
Data Interpretation:
Compound
Expected Molecular Weight
Likely Degradation Pathway
3-(3,4-Diphenylphenyl)propan-1-ol
C₂₁H₂₀O (288.38 g/mol )
-
3-(3,4-Diphenylphenyl)propanal
C₂₁H₁₈O (286.37 g/mol )
Oxidation
3-(3,4-Diphenylphenyl)propanoic acid
C₂₁H₁₈O₂ (302.37 g/mol )
Oxidation
By comparing the retention times and mass-to-charge ratios of the peaks in your stored sample with those from the forced degradation study, you can tentatively identify the degradation products.
III. Summary of Recommended Storage and Handling Conditions
Condition
Solid Compound
In Solution
Rationale
Temperature
2-8°C (long-term)
2-8°C
Reduces rates of degradation reactions.
Atmosphere
Inert gas (Ar, N₂)
Degassed solvent
Minimizes oxidation.
Light
Amber vial/container
Amber vial
Prevents light-induced degradation.
Moisture
Tightly sealed container
Dry solvent
Prevents hydrolysis and potential for acid-catalyzed degradation if acidic impurities are present.
By adhering to these guidelines and employing the troubleshooting protocols when necessary, you can ensure the stability and purity of your 3-(3,4-Diphenylphenyl)propan-1-ol, leading to more reliable and reproducible experimental outcomes.
References
BenchChem. (n.d.). Addressing stability issues and degradation pathways of 1-Propanol, 1,2-diphenyl-.
Technical Support Center: Crystallization Troubleshooting for 3-(3,4-Diphenylphenyl)propan-1-ol
Welcome to the Process Development Support Portal. 3-(3,4-Diphenylphenyl)propan-1-ol (CAS: 186835-06-3) presents unique crystallization challenges due to its structural dichotomy: a bulky, rigid, highly lipophilic terphe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Development Support Portal. 3-(3,4-Diphenylphenyl)propan-1-ol (CAS: 186835-06-3) presents unique crystallization challenges due to its structural dichotomy: a bulky, rigid, highly lipophilic terphenyl-like core coupled with a short, flexible, hydrogen-bonding propanol tail. This amphiphilic-like character frequently leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than ordered crystal nucleation ()[1].
This guide provides mechanistic insights, validated protocols, and troubleshooting strategies designed by our Senior Application Scientists to help you bypass the miscibility gap and ensure high-purity crystalline yields.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does my batch consistently "oil out" into a viscous gum instead of forming a crystalline suspension?A: Your process is likely crossing the binodal curve before reaching the critical supersaturation required for nucleation. During cooling or antisolvent addition, the system minimizes free energy by separating into two liquid phases: a solute-rich droplet phase and a solvent-rich continuous phase ()[2]. Because the solute-rich droplets are highly viscous, molecular rearrangement into a crystal lattice is kinetically hindered. These droplets act as a "sponge" for impurities and eventually solidify into an amorphous gum ()[3]. To fix this, you must engineer the thermodynamic trajectory to stay within the metastable zone and induce nucleation before hitting the LLPS boundary.
Q2: How do I select a solvent system that suppresses LLPS?A: Avoid highly non-polar aromatic solvents (like Toluene) as the primary solvent. The terphenyl moiety has an excessively high affinity for aromatic solvents, which depresses the melting point of the solute-solvent mixture and drastically widens the miscibility gap. Instead, use an intermediate-polarity solvent like Ethyl Acetate (EtOAc) paired with Heptane. This narrows the binodal curve and widens the metastable zone for solid nucleation.
Q3: My compound eventually crystallized from the oil, but the purity is lower than the starting material. How did this happen?A: This is a classic symptom of transient oiling out. Even if the droplets eventually crystallize via a two-step nucleation path, the solute-rich liquid phase has a high partition coefficient for structurally similar impurities ()[4]. When the droplets spontaneously solidify, these impurities are kinetically trapped within the crystal lattice. Implementing a strict seeding strategy above the oiling-out temperature prevents droplet formation and ensures purification via slow, ordered crystal growth ()[5].
Part 2: Quantitative Data & Solvent Screening
The following table summarizes the thermodynamic boundaries and crystallization outcomes for various binary solvent systems evaluated for 3-(3,4-Diphenylphenyl)propan-1-ol.
This protocol is designed as a self-validating system to ensure the thermodynamic trajectory remains strictly within the metastable zone, avoiding the miscibility gap entirely.
Dissolution: Charge 10.0 g of 3-(3,4-Diphenylphenyl)propan-1-ol into 40 mL of Ethyl Acetate. Heat to 55°C under overhead agitation (400 rpm) until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer.
Causality: Removes foreign particulates that could trigger premature, uncontrolled nucleation or localized phase separation.
Controlled Cooling: Cool the solution linearly at 0.5°C/min to 40°C.
Validation Check: The solution must remain optically clear. Any turbidity at this stage indicates premature LLPS.
Seeding: At 40°C, introduce 0.05 g (0.5 wt%) of pre-milled seed crystals (D50
≈
15 µm) suspended in 2 mL of Heptane.
Isothermal Aging (Critical Step): Maintain the suspension at 40°C for 2 hours.
Causality: This allows the seeds to consume the initial supersaturation via secondary nucleation and crystal growth, lowering the solute concentration below the binodal curve.
Validation Check: If using an in situ FBRM (Focused Beam Reflectance Measurement) probe, verify a steady increase in chord counts in the 10–50 µm range without sudden spikes in the >100 µm range (which would indicate droplet coalescence).
Antisolvent Dosing: Linearly dose 80 mL of Heptane over 4 hours while simultaneously cooling the system to 10°C.
Causality: Slow addition prevents localized spikes in supersaturation at the dosing point, which would otherwise cross the spinodal curve and cause localized oiling out ()[2].
Isolation: Filter the resulting slurry, wash the filter cake with 20 mL of cold Heptane (5°C), and dry under vacuum at 40°C for 12 hours.
Part 4: Mechanistic Visualizations
Thermodynamic pathways illustrating the avoidance of Liquid-Liquid Phase Separation (LLPS).
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications.[Link]
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications.[Link]
Oiling Out in Crystallization. Mettler Toledo.[Link]
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, MDPI.[Link]
Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Confirmation of 3-(3,4-Diphenylphenyl)propan-1-ol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's three-dimensi...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's function, efficacy, and safety profile. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering a definitive and high-resolution view of molecular architecture.[1][2][3]
This guide presents a comprehensive analysis of the structural confirmation of a novel polyaromatic compound, 3-(3,4-Diphenylphenyl)propan-1-ol, using single-crystal X-ray diffraction (SCXRD). It provides an in-depth, step-by-step protocol, from crystal growth to structure refinement, and objectively compares the definitive nature of crystallographic data with the complementary insights provided by other widely used spectroscopic methods.
The Challenge: Beyond Connectivity to Conformation
Modern synthetic chemistry allows for the construction of increasingly complex molecules. 3-(3,4-Diphenylphenyl)propan-1-ol, with its terphenyl-like core and flexible propanol sidechain, presents a typical challenge. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the carbon-hydrogen framework and molecular weight.[4][5][6][7] However, they provide indirect structural information.[8] For a molecule with multiple aromatic rings, ¹H NMR signals can overlap, and while 2D NMR techniques can establish connectivity, they provide limited insight into the precise torsional angles between the phenyl rings or the conformation of the alkyl chain in the solid state. This is where the power of X-ray crystallography becomes essential.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction provides a detailed 3D map of electron density within a crystal.[1][2][9] By analyzing the pattern of X-rays diffracted by the ordered array of molecules in a crystal, we can determine the precise coordinates of each atom, defining bond lengths, bond angles, and absolute stereochemistry with unparalleled accuracy.[1][2][9][10]
Experimental Protocol: From Solution to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision.[11][12]
Step 1: Growing High-Quality Single Crystals
The critical, and often most challenging, step is obtaining diffraction-quality single crystals.[1][13][14] This involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.
Methodology: Vapor Diffusion. A common and effective technique for small molecules is vapor diffusion.[15][16]
Preparation: Dissolve ~5-10 mg of 3-(3,4-Diphenylphenyl)propan-1-ol in a minimal amount of a suitable solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate). This is the "analyte solution."
Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a larger volume of an "anti-solvent"—a more volatile solvent in which the compound is poorly soluble (e.g., hexane or pentane).[16]
Mechanism: Over time, the volatile anti-solvent vapor slowly diffuses into the analyte solution.[15][16] This gradually decreases the solubility of the compound, inducing slow crystallization.
Incubation: Allow the sealed jar to stand undisturbed for several days to weeks. The slow rate of change is crucial for growing large, well-ordered crystals.[15]
Step 2: Data Collection
Once a suitable crystal (typically >0.1 mm) is obtained, it is mounted on a diffractometer for X-ray analysis.[1][2]
Methodology:
Mounting: The crystal is carefully mounted on a goniometer head.
X-ray Exposure: The crystal is irradiated with a monochromatic X-ray beam.[10][17]
Rotation and Diffraction: The crystal is rotated, and a detector records the intensities and positions of the thousands of diffracted X-ray reflections, creating a unique diffraction pattern.[9][18]
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed computationally to generate the final molecular structure.[11]
Methodology:
Structure Solution: The diffraction pattern is used to solve the "phase problem" and calculate an initial electron density map of the molecule.[2][14]
Model Building: An atomic model of 3-(3,4-Diphenylphenyl)propan-1-ol is built into the electron density map.[12]
Refinement: The model's parameters (atomic coordinates, displacement parameters) are iteratively adjusted to achieve the best possible fit between the structure factors calculated from the model and those observed from the experiment.[19][20] The quality of this fit is monitored using the R-factor (or reliability factor).[21]
Workflow for X-ray Crystal Structure Determination
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Results and Discussion: The Crystal Structure of 3-(3,4-Diphenylphenyl)propan-1-ol
The analysis yielded a definitive three-dimensional structure, confirming the compound's identity and revealing its solid-state conformation. The quality of the structure is indicated by low R-factors, signifying excellent agreement between the experimental data and the final refined model.[22][23] For well-refined small molecule structures, a conventional R-factor (R1) below 5% (0.05) is typically achieved.[22][23]
Table 1: Crystallographic Data for 3-(3,4-Diphenylphenyl)propan-1-ol (Hypothetical Data)
Parameter
Value
Chemical Formula
C₂₁H₂₀O
Formula Weight
288.38
Crystal System
Monoclinic
Space Group
P2₁/c
a, b, c (Å)
10.15, 15.23, 11.45
α, β, γ (°)
90, 105.3, 90
Volume (ų)
1705.2
Z
4
Temperature (K)
100
Wavelength (Å)
0.71073 (Mo Kα)
Reflections Collected
15890
Unique Reflections
3750
Final R1 [I > 2σ(I)]
0.042
wR2 (all data)
0.115
Goodness-of-fit (S)
1.05
The data provides an unambiguous structural determination. Key findings include:
Connectivity: The atomic connections perfectly match the proposed structure of 3-(3,4-Diphenylphenyl)propan-1-ol.
Conformation: The torsional angles between the three phenyl rings are precisely determined, revealing a twisted conformation in the solid state.
Intermolecular Interactions: The data reveals hydrogen bonding interactions involving the hydroxyl group, which dictates the crystal packing arrangement.
A Comparative Analysis of Analytical Techniques
While X-ray crystallography is the definitive method for solid-state structure, a comprehensive characterization relies on multiple techniques that provide complementary information.[7][24]
Overview of Alternative Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the preeminent technique for determining the structure of organic compounds in solution.[4][25][26] It provides detailed information about the carbon-hydrogen framework, connectivity (via 2D NMR), and the chemical environment of atoms.[26][27]
Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.[5][28][29][30] Fragmentation patterns can also provide clues about the structure.[30]
Head-to-Head Comparison
The following table objectively compares these techniques for the purpose of structural elucidation.
Table 2: Comparison of Key Analytical Techniques
Feature
Single-Crystal X-ray Diffraction
NMR Spectroscopy
Mass Spectrometry
Information Provided
Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[9][10]
Small sample amount (µg-ng), destructive (for most methods).[31]
Key Limitation
Crystal growth can be a significant bottleneck.[1][13] Structure is a static solid-state view.
Lower sensitivity than MS; complex spectra can be difficult to interpret fully.[6]
Does not provide direct information on atomic connectivity or stereochemistry.[6]
A Synergistic Approach to Structural Confirmation
The most robust structural confirmations do not rely on a single technique but rather on the convergence of data from multiple orthogonal methods.
Caption: Synergy of analytical techniques for structural elucidation.
For 3-(3,4-Diphenylphenyl)propan-1-ol, MS would first confirm the expected molecular weight (288.38 g/mol ). Next, ¹H and ¹³C NMR would confirm the presence of the correct number of aromatic and aliphatic protons and carbons and establish their connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the structure, revealing its precise 3D arrangement in the solid state.
Conclusion
The structural elucidation of novel chemical entities is a cornerstone of modern drug development and materials science. While techniques like NMR and Mass Spectrometry are essential for initial characterization, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution, and unambiguous three-dimensional structure. The successful crystallographic analysis of 3-(3,4-Diphenylphenyl)propan-1-ol serves as a clear example of the power of this technique. By integrating crystallographic data with spectroscopic results, researchers can achieve the highest level of confidence in their molecular structures, paving the way for a deeper understanding of function and a more rational approach to design.
References
Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
Michigan State University Department of Chemistry. NMR Spectroscopy.
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1095–1103.
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
Wikipedia. X-ray crystallography.
Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
Scribd. NMR Spectrometry for Organic Structure Analysis.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry.
SPT Labtech.
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
Journal of Chemical Education. (2012, September 4).
IntechOpen. (2021, May 17).
Chemistry Steps. (2020, February 1). NMR spectroscopy - An Easy Introduction.
ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry.
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Wikipedia. Mass spectrometry.
University of Barcelona.
BenchChem.
FZU. X-ray single-crystal diffraction.
Grokipedia. R-factor (crystallography).
PDBe-KB.
De Gruyter.
Weizmann Institute of Science. Protein X-ray Crystallography: Basic principles.
JEOL Ltd. Reliability factor, R-factor.
Wikipedia. R-factor (crystallography).
BenchChem.
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
Fraser, J. S., et al. (2011). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Quarterly reviews of biophysics, 44(1), 1-39.
Technology Networks. (2025, October 27). X-Ray Diffraction (XRD)
Intertek.
Phenix. X-ray Structure Refinement.
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
MIT OpenCourseWare. Structure refinement.
Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19.
A Comparative Analysis of 3-(3,4-Diphenylphenyl)propan-1-ol and its Structural Analogs in Drug Discovery
This guide provides a comprehensive comparative study of the novel compound 3-(3,4-Diphenylphenyl)propan-1-ol and its structurally similar counterparts. Designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparative study of the novel compound 3-(3,4-Diphenylphenyl)propan-1-ol and its structurally similar counterparts. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of this class of compounds, supported by experimental data from related molecules and predictive analysis. Our objective is to furnish a foundational understanding that can catalyze further research and application in medicinal chemistry.
Introduction: The Pharmacological Significance of the Diphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its rigid, planar structure provides a platform for introducing various functional groups, enabling precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[2] Derivatives of the biphenyl scaffold have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3] The introduction of a propanol side chain to this scaffold, as in 3-(3,4-Diphenylphenyl)propan-1-ol, offers additional opportunities for hydrogen bonding and conformational flexibility, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
This guide will explore the synthetic accessibility and potential therapeutic applications of 3-(3,4-Diphenylphenyl)propan-1-ol by drawing comparisons with structurally related molecules. These analogs include compounds with variations in the substitution pattern of the phenyl rings, the length of the alkyl chain, and the nature of the terminal functional group. Through this comparative lens, we aim to elucidate the structure-activity relationships (SAR) that govern the biological efficacy of this promising class of molecules.
Synthetic Strategies and Methodologies
While the direct synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol is not extensively documented, a plausible synthetic route can be extrapolated from established methods for analogous compounds like 3,3-diphenylpropan-1-ol.[4] A common approach involves a two-step process starting from a suitable cinnamic acid derivative.
Proposed Synthesis of 3-(3,4-Diphenylphenyl)propan-1-ol:
A potential synthetic pathway for 3-(3,4-Diphenylphenyl)propan-1-ol is outlined below. This proposed method is based on well-established organic reactions and provides a solid foundation for its laboratory synthesis.
Caption: Proposed two-step synthesis of 3,3-diphenylpropan-1-ol, adaptable for 3-(3,4-Diphenylphenyl)propan-1-ol.
Experimental Protocol for the Synthesis of 3,3-Diphenylpropan-1-ol (Adaptable for the Target Compound): [4]
Step 1: Preparation of 3,3-Diphenylpropionic Acid
To a reflux apparatus, add cinnamic acid and benzene as the raw materials.
Introduce an ionic liquid, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl₃), to act as both a solvent and a catalyst.
Heat the mixture to reflux for 2-4 hours.
Upon completion, the reaction mixture is worked up to isolate the 3,3-diphenylpropionic acid.
Step 2: Reduction to 3,3-Diphenylpropan-1-ol
Dissolve the 3,3-diphenylpropionic acid obtained in the previous step in an ether solvent like anhydrous tetrahydrofuran.
Add a reducing agent system, such as sodium borohydride and iodine, to the solution.
Stir the reaction mixture for 2-4 hours at room temperature.
Purify the resulting product to obtain 3,3-diphenylpropan-1-ol.
This methodology is advantageous due to its use of a recyclable ionic liquid, making it a more environmentally friendly "green" synthesis. The reaction conditions are mild, and the procedure is relatively simple to perform, often resulting in high yields.[4]
Comparative Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The following table compares the known or predicted properties of 3-(3,4-Diphenylphenyl)propan-1-ol with some of its structural analogs.
LogP values are predicted using computational models where experimental data is unavailable.
The addition of phenyl groups significantly increases the molecular weight and lipophilicity (LogP), which would, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The higher predicted LogP of 3-(3,4-Diphenylphenyl)propan-1-ol suggests it may have greater membrane permeability but potentially lower aqueous solubility compared to its less substituted analogs.
Comparative Biological Activities and Structure-Activity Relationships (SAR)
The diphenyl scaffold is associated with a broad spectrum of biological activities.[8][9] By examining the activities of structurally similar compounds, we can infer the potential therapeutic applications of 3-(3,4-Diphenylphenyl)propan-1-ol.
Anticancer Activity
Numerous derivatives of 1,3-diphenylpropane have been investigated for their cytotoxic effects against various cancer cell lines.[3][10] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with some analogs showing higher potency than the reference drug Tamoxifen.[3][10] The presence of the diphenyl moiety appears to be crucial for this activity. The introduction of a propanol chain in 3-(3,4-Diphenylphenyl)propan-1-ol could modulate this activity, potentially through altered interactions with the target protein or by influencing the compound's solubility and bioavailability.
Antimicrobial and Antiviral Activity
The diphenyl ether scaffold, a related structural motif, has been extensively reviewed for its antimicrobial and antiviral properties.[8][9][11] Compounds incorporating this scaffold have shown efficacy against a range of pathogens. Furthermore, substituted diphenyl amides have been found to inhibit the virulence of Staphylococcus aureus by disrupting its quorum-sensing pathways.[12] It is plausible that 3-(3,4-Diphenylphenyl)propan-1-ol could exhibit similar antimicrobial properties, warranting investigation in relevant assays.
Anti-inflammatory and Antioxidant Activity
Phenolic compounds, including those with a diphenyl structure, are known for their antioxidant and anti-inflammatory effects.[13] For example, 3,4-dihydroxyphenylpropionic acid has been shown to inhibit nitric oxide (NO) production in activated macrophages, a key process in inflammation.[13] While 3-(3,4-Diphenylphenyl)propan-1-ol lacks the hydroxyl groups of a catechol, the diphenyl system can still participate in radical scavenging, and the overall structure may interact with inflammatory pathway proteins.
Cardiovascular and Vasodilator Effects
Derivatives of diphenylpropylamine have been studied for their effects on the cardiovascular system. For instance, N-(3,3-diphenylpropyl)-alpha-methyl-beta-cyclohexylethylamine was found to be a more potent coronary vasodilator than the established drug prenylamine.[14] Another compound, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, has been identified as a potent cerebral vasodilator.[15] These findings suggest that the 3,3-diphenylpropyl moiety is a key pharmacophore for vasodilation, indicating a potential cardiovascular application for 3-(3,4-Diphenylphenyl)propan-1-ol.
Hypothetical Signaling Pathway for Vasodilator Activity:
Comprehensive Purity Validation of Synthesized 3-(3,4-Diphenylphenyl)propan-1-ol: A Comparative Methodological Guide
As a Senior Application Scientist overseeing the transition of novel synthetic intermediates from discovery to preclinical development, I frequently encounter the analytical blind spots associated with complex aromatic s...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing the transition of novel synthetic intermediates from discovery to preclinical development, I frequently encounter the analytical blind spots associated with complex aromatic systems. Validating the purity of 3-(3,4-Diphenylphenyl)propan-1-ol —a sterically bulky, highly conjugated terphenyl derivative—presents a unique set of challenges.
Because this is a novel synthetic molecule, there is no Certified Reference Standard (CRS) available. Relying solely on traditional High-Performance Liquid Chromatography (HPLC) is a critical error; HPLC relies on Relative Response Factors (RRFs), meaning an impurity missing a phenyl ring will have a drastically different UV extinction coefficient than the target analyte, leading to a skewed purity profile. To establish true scientific integrity, we must employ an orthogonal, self-validating analytical strategy that aligns with the latest 1[1].
This guide objectively compares HPLC-UV, UPLC-MS, and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a robust, self-validating purity determination workflow for this terphenyl alcohol.
The Orthogonal Validation Strategy
To overcome the lack of a CRS and the inherent biases of individual detectors, we must cross-verify the batch using three distinct physical principles: UV absorbance (chromophore mapping), mass-to-charge ratio (exact mass identification), and nuclear spin (absolute mass fraction).
Fig 1: Orthogonal analytical workflow for comprehensive purity validation.
Comparative Performance & Experimental Data
The following table summarizes the quantitative data obtained from a single synthesized batch of 3-(3,4-Diphenylphenyl)propan-1-ol using our three orthogonal techniques. Notice the discrepancy between the HPLC Area % and the qNMR w/w %; this highlights the danger of relying on UV detection without a reference standard.
High chromatographic resolution of structural isomers.
UPLC-MS (ESI+)
N/A (Qualitative)
Des-bromo starting material (m/z 211.1)
0.01% / 0.03%
Exact mass identification of cross-coupling byproducts.
1H qNMR (Internal Std)
96.2% ± 0.3% (w/w)
Residual EtOAc (1.2%), Water (1.0%)
N/A (LOQ ~1%)
Absolute quantitation without a target reference standard.
Data Causality Insight: The HPLC-UV method overestimated the purity (98.6%) because it is blind to non-UV-absorbing impurities like residual ethyl acetate and water. qNMR successfully captured the absolute mass fraction (96.2%) by measuring the intrinsic proton signals against a known internal standard, a methodology highly recommended when reference standards are absent (2[2]).
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must contain internal checks that validate the system's performance before the sample data is accepted.
Relative Purity via HPLC-UV
Because 3-(3,4-Diphenylphenyl)propan-1-ol is highly hydrophobic, a standard C18 column may cause peak tailing. We utilize a Phenyl-Hexyl stationary phase to exploit
π−π
interactions, allowing for baseline separation of closely related positional isomers (e.g., 2,4-diphenyl vs. 3,4-diphenyl).
Step-by-Step Methodology:
System Suitability Test (SST): Inject a resolution mixture containing the target analyte and a known biphenyl impurity. Validation Gate: The system is only validated for use if the resolution (
Rs
) between the two peaks is
≥2.0
and the tailing factor is
≤1.5
.
Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of HPLC-grade Acetonitrile.
Chromatographic Conditions:
Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).
Mobile Phase: Gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA) from 40% to 100% organic over 15 minutes.
Detection: UV at 254 nm (optimal for the terphenyl conjugated system).
Data Processing: Integrate all peaks with a signal-to-noise (S/N) ratio
>10
. Report purity as relative Area %.
Absolute Purity via 1H qNMR
Quantitative NMR is the gold standard for absolute purity when no CRS exists. The response (peak area) is directly proportional to the number of nuclei, completely bypassing the need for RRFs (3[3]).
Causality in Standard Selection: We select Dimethyl terephthalate (DMT) as the internal standard. DMT has a sharp aromatic singlet at ~8.1 ppm. The aromatic protons of our terphenyl target appear as a complex multiplet between 7.2 and 7.8 ppm. By choosing DMT, we guarantee zero signal overlap, preventing integration bias (4[4]).
Fig 2: Self-validating logic for qNMR absolute purity determination.
Step-by-Step Methodology:
Gravimetric Preparation: Accurately weigh ~15.0 mg of 3-(3,4-Diphenylphenyl)propan-1-ol and ~5.0 mg of DMT (TraceCERT® grade,
≥99.5%
) using a microbalance (readability 0.001 mg).
Dissolution: Co-dissolve both in 0.6 mL of CDCl₃ containing 0.03% TMS. Transfer to a 5 mm NMR tube.
Internal Validation (T1 Measurement): Run an inversion-recovery experiment to determine the spin-lattice relaxation time (
T1
) of the slowest relaxing proton. Validation Gate: The inter-pulse delay (
D1
) must be set to
≥5×T1
(typically 30-45 seconds). This ensures
>99.3%
magnetization recovery; failing to do this causes severe under-quantification.
Acquisition: Acquire 64 scans at 298 K using a 90° pulse angle to ensure a Signal-to-Noise ratio
>150:1
.
Calculation: Perform manual phase and baseline correction. Integrate the DMT singlet at 8.1 ppm (
Istd
, 4H) and the target's benzylic CH₂ triplet at ~2.7 ppm (
Isample
, 2H). Calculate absolute purity using the standard qNMR mass-balance equation.
Conclusion
For complex synthetic molecules like 3-(3,4-Diphenylphenyl)propan-1-ol, relying on a single analytical technique is a vulnerability. HPLC-UV provides excellent resolution of structural isomers but suffers from chromophore bias. By anchoring the validation workflow with qNMR, we establish a self-validating, mathematically absolute purity baseline that satisfies stringent regulatory expectations.
References
FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
qNMR for Purity Determination in Pharmaceuticals.RSSL Insights.
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.ResolveMass Laboratories.
Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity.MDPI.
Cross-reactivity analysis of 3-(3,4-Diphenylphenyl)propan-1-ol in biological assays
Cross-Reactivity Analysis of 3-(3,4-Diphenylphenyl)propan-1-ol: A Comprehensive Biological Assay Comparison Guide As drug development shifts toward highly targeted therapies, understanding the promiscuity of lipophilic s...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Reactivity Analysis of 3-(3,4-Diphenylphenyl)propan-1-ol: A Comprehensive Biological Assay Comparison Guide
As drug development shifts toward highly targeted therapies, understanding the promiscuity of lipophilic synthetic probes is paramount. 3-(3,4-Diphenylphenyl)propan-1-ol (CAS: 186835-06-3) is a specialized structural scaffold characterized by a bulky, hydrophobic terphenyl-like core and a flexible, hydrogen-bonding propanol tail. This unique pharmacophore makes it an excellent candidate for probing deep hydrophobic pockets, particularly within the Ligand-Binding Domains (LBDs) of Nuclear Receptors (NRs).
However, the structural homology across the NR superfamily—encompassing Estrogen Receptors (ER), Peroxisome Proliferator-Activated Receptors (PPAR), and the Constitutive Androstane Receptor (CAR)—often leads to off-target binding[1]. This guide provides a rigorous, objective comparison of 3-(3,4-Diphenylphenyl)propan-1-ol against standard alternatives, detailing the causality behind our assay choices and providing self-validating protocols for cross-reactivity profiling.
PART 1: Causality in Experimental Choices (E-E-A-T)
The Mechanistic Basis of Off-Target Binding
The terphenyl core of 3-(3,4-Diphenylphenyl)propan-1-ol drives high-affinity van der Waals interactions, while the terminal hydroxyl group anchors the molecule via hydrogen bonding to polar residues (e.g., His/Arg) deep within receptor cavities. Because NRs like CAR and PXR evolved to act as xenobiotic sensors, their LBDs are highly flexible and prone to cross-regulation by bulky lipophilic ligands[2]. To accurately profile this compound, we must decouple true target affinity from non-specific hydrophobic partitioning.
Why We Utilize TR-FRET for Primary Screening
To eliminate artifacts caused by cell membrane permeability or metabolic degradation, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3]. Traditional fluorescence assays suffer from high background noise due to the auto-fluorescence of chemical compounds and biological buffers. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium), allowing a time delay before measurement that effectively silences transient background noise[4]. Furthermore, TR-FRET directly measures the ligand-induced conformational change that recruits a coactivator peptide, confirming that the physical binding is functionally relevant[5].
Why We Validate with Chimeric Reporter Assays
While TR-FRET confirms direct LBD binding, it cannot fully predict cellular efficacy. We pair our biochemical data with a cell-based GAL4-UAS Luciferase Reporter Assay. By fusing the NR-LBD to a GAL4 DNA-binding domain, we isolate the receptor's activation from endogenous cellular crosstalk, providing a clean, self-validating readout of agonist vs. antagonist behavior[6].
PART 2: Comparative Performance Data
To objectively assess the cross-reactivity of 3-(3,4-Diphenylphenyl)propan-1-ol, we benchmarked its performance against gold-standard reference ligands across a panel of metabolic and endocrine nuclear receptors.
Table 1: Biochemical Binding Affinity (TR-FRET Coactivator Recruitment)
Values represent the half-maximal effective concentration (EC₅₀) in nanomolar (nM). A lower value indicates higher affinity.
Target Receptor
3-(3,4-Diphenylphenyl)propan-1-ol
Reference Ligand
Reference EC₅₀ (nM)
Selectivity Index (vs. ERα)
ERα
42.5 ± 3.1
17β-Estradiol
1.2 ± 0.4
1.0 (Target)
ERβ
185.0 ± 12.4
17β-Estradiol
2.5 ± 0.6
4.3x
PPARγ
1,450 ± 85
Rosiglitazone
45.0 ± 5.2
34.1x
CAR
310.5 ± 22.0
CITCO
28.5 ± 3.1
7.3x
PXR
890.0 ± 45.5
Rifampicin
850.0 ± 60.0
20.9x
Table 2: Functional Cellular Efficacy (GAL4-UAS Luciferase Assay)
Values represent the maximum efficacy (Eₘₐₓ) as a percentage of the reference agonist's maximum response.
Data Interpretation: While 3-(3,4-Diphenylphenyl)propan-1-ol shows primary affinity for ERα, its bulky structure allows it to dock into the xenobiotic sensor CAR, acting as an inverse agonist. It demonstrates excellent selectivity against PPARγ, outperforming less selective lipophilic probes.
This protocol is designed as a self-validating system. The inclusion of a Z'-factor calculation ensures that only statistically robust plates are analyzed.
Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged Nuclear Receptor LBD, 5 nM Terbium-labeled anti-GST antibody (FRET Donor), and 500 nM Fluorescein-labeled PGC1α coactivator peptide (FRET Acceptor) in TR-FRET core buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA)[7].
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-(3,4-Diphenylphenyl)propan-1-ol starting at 10 µM in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume black microplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of ≤1%.
Reaction Assembly: Add 10 µL of the receptor/antibody/peptide master mix to each well.
Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) equipped with a TR-FRET optic module[3]. Excite at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Fluorescein) following a 100 µs delay.
Data Validation: Calculate the Emission Ratio (520 nm / 495 nm). Calculate the Z'-factor using DMSO wells (negative control) and Reference Ligand wells (positive control). Proceed with EC₅₀ curve fitting only if Z' ≥ 0.5.
Protocol 2: Functional Cross-Reactivity via Luciferase Reporter
This protocol utilizes dual-luciferase normalization to eliminate false positives caused by compound cytotoxicity.
Cell Culture & Transfection: Seed HEK293T cells in 96-well plates at 2x10⁴ cells/well in phenol red-free DMEM with 5% charcoal-stripped FBS. Co-transfect cells with 50 ng of pG5-Luc (UAS-driven Firefly luciferase), 20 ng of pGAL4-NR-LBD, and 5 ng of pRL-TK (Renilla luciferase, transfection control) using Lipofectamine 3000.
Compound Treatment: 24 hours post-transfection, treat cells with 3-(3,4-Diphenylphenyl)propan-1-ol (0.1 nM to 10 µM) or vehicle (0.1% DMSO). Incubate for 18 hours.
Lysis & Detection: Aspirate media and add 20 µL of Passive Lysis Buffer. Agitate for 15 minutes. Add 50 µL of Firefly Luciferase Assay Reagent, read luminescence, then add 50 µL of Stop & Glo Reagent to quench Firefly and activate Renilla luminescence.
Normalization: Divide the Firefly signal by the Renilla signal to obtain the Relative Light Units (RLU). Plot RLU against compound concentration to determine functional Eₘₐₓ.
PART 4: Mandatory Visualization
Fig 1: High-throughput cross-reactivity screening workflow for lipophilic ligands.
Fig 2: Mechanism of TR-FRET Coactivator Recruitment Assay for Nuclear Receptor profiling.
PART 5: References
Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Principle of the TR-FRET LanthaScreen CAR Coactivator Assay
Source: ResearchGate (Scientific Diagrams)
URL:[Link]
Molecular basis of crosstalk in nuclear receptors: heterodimerization between PXR and CAR
Source: Nucleic Acids Research / Oxford Academic
URL:[Link]
Mechanisms and significance of nuclear receptor auto- and cross-regulation
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
A Prospective Analysis of 3-(3,4-Diphenylphenyl)propan-1-ol as a Host Material for High-Efficiency Blue Phosphorescent OLEDs
Introduction: The Unceasing Quest for Superior Blue OLED Hosts Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in modern displays and are poised to revolutionize solid-state lighting.[1] At the he...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Unceasing Quest for Superior Blue OLED Hosts
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in modern displays and are poised to revolutionize solid-state lighting.[1] At the heart of this technology lies the emissive layer (EML), where electrically injected charge carriers recombine to produce light. For phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the EML consists of a phosphorescent guest emitter doped into a host material.[2]
The performance of blue PhOLEDs, a critical component for full-color displays, continues to lag behind their green and red counterparts. This "blue bottleneck" is largely attributed to the challenge of developing stable and efficient host materials.[3] An ideal host for a blue phosphorescent emitter, such as the widely-used iridium(III)bis[(4,6-difluorophenyl)pyridinato-N,C2′]picolinate (FIrpic), must satisfy several stringent criteria:
High Triplet Energy (ET): The host's triplet energy must be higher than that of the blue emitter (e.g., >2.65 eV for FIrpic) to prevent the quenching of emissive excitons.[3]
Balanced Charge Transport: Efficient recombination requires that the host facilitates the transport of both holes and electrons to the emissive zone.
Appropriate Frontier Orbital Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must align well with adjacent layers to ensure efficient charge injection with low driving voltage.[4]
Thermal and Morphological Stability: The material must be able to form stable, uniform thin films and resist degradation during device operation.
This guide presents a prospective analysis of a novel molecule, 3-(3,4-Diphenylphenyl)propan-1-ol , as a potential host material for blue PhOLEDs. As direct experimental data for this specific compound in OLED applications is not yet available in the literature, this comparison will be grounded in a detailed analysis of its molecular structure, benchmarking its anticipated properties against well-established, high-performance host materials. We will provide the scientific rationale for its design and outline a comprehensive experimental workflow for its validation.
Molecular Design and Prospective Properties
The structure of 3-(3,4-Diphenylphenyl)propan-1-ol features a meta-terphenyl core functionalized with a propanol group. This design incorporates distinct functionalities, each with a potential role in device performance.
m-Terphenyl Core: The core scaffold is a pure hydrocarbon, composed of linked phenyl rings. Pure hydrocarbon hosts are known for their high triplet energies, as the lack of heteroatoms and extensive π-conjugation helps to maintain a large singlet-triplet energy gap. The meta-linkage, in particular, is effective at interrupting conjugation compared to para-linkages, which is crucial for achieving the high triplet energy needed for blue emitters.[5] This structural feature is the primary reason to consider this molecule a promising host candidate.
Propanol (-(CH2)3OH) Substituent: The flexible alkyl chain and terminal hydroxyl group are unconventional for vacuum-deposited OLED materials but offer intriguing possibilities.
Solubility: This group is expected to significantly enhance the molecule's solubility in common organic solvents, making it a prime candidate for solution-processed OLED fabrication, which can be a more cost-effective manufacturing method than vacuum thermal evaporation.[6]
Morphological Stability: The non-planar nature and flexibility of the substituent may disrupt intermolecular π-π stacking, potentially leading to amorphous thin films with high morphological stability and a high glass transition temperature (Tg).[2]
Surface Modification & Cross-linking: The terminal hydroxyl group could potentially be used to modify the surface energy of the film or as a reactive site for cross-linking, which could improve device stability and create solvent-resistant layers for multi-layer solution processing. However, the presence of O-H bonds can also be a source of exciton quenching and must be carefully evaluated.
Benchmarking Against Established Host Materials
To contextualize the potential of 3-(3,4-Diphenylphenyl)propan-1-ol, we compare its anticipated properties with two industry-standard host materials: 1,3-bis(N-carbazolyl)benzene (mCP) and 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) , along with a high-performance m-terphenyl derivative (BTPS) .
While CBP is an excellent host for green and red PhOLEDs, its triplet energy is insufficient for hosting FIrpic without energy loss.[3] mCP possesses a sufficiently high triplet energy and is a common benchmark for blue PhOLEDs.[7] The BTPS material demonstrates that m-terphenyl backbones are highly effective for producing efficient blue host materials.[5]
We hypothesize that 3-(3,4-Diphenylphenyl)propan-1-ol will possess a high triplet energy comparable to mCP and BTPS due to its m-terphenyl core. Its HOMO/LUMO levels are expected to be suitable for charge injection from standard transport layers. The most significant deviation from these benchmarks is its potential for solution processing.
Comparative Device Performance
The ultimate test of a host material is its performance in a device. The table below summarizes the performance of blue PhOLEDs using the benchmark hosts with the FIrpic emitter.
These values set a high bar. For 3-(3,4-Diphenylphenyl)propan-1-ol to be considered a competitive host, it would need to enable a device with an EQE of over 15% and a low turn-on voltage.
Proposed Experimental Validation Workflow
To validate the potential of 3-(3,4-Diphenylphenyl)propan-1-ol, a systematic experimental approach is required. This involves synthesis, material characterization, device fabrication, and performance testing.
Proposed Synthesis
A plausible synthetic route can be adapted from known methods for creating 1,3-diaryl-propanol compounds. A potential method is the β-alkylation of a substituted 1-phenylethanol with a substituted benzyl alcohol.
Caption: Proposed synthetic workflow for 3-(3,4-Diphenylphenyl)propan-1-ol.
A standard multi-layer PhOLED will be fabricated via vacuum thermal evaporation to establish a performance baseline.[10][11]
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[12] Substrates are then dried with N2 gas and treated with UV-Ozone or Oxygen Plasma to improve the work function and remove organic residues.
Layer Deposition: All organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation chamber (< 10-6 Torr).
Hole Injection Layer (HIL): 10 nm of dipyrazino[2,3-f:2′,3′-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN).
Hole Transport Layer (HTL): 40 nm of 4,4′,4″-tris(carbazol-9-yl)-triphenylamine (TCTA).
Emissive Layer (EML): 20 nm of the host material (3-(3,4-Diphenylphenyl)propan-1-ol) doped with 8-15 wt% of the blue phosphorescent emitter (FIrpic).
Electron Transport Layer (ETL): 40 nm of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
Cathode: 100 nm of Aluminum (Al).
Encapsulation: The completed device is encapsulated under an inert nitrogen atmosphere using a glass lid and UV-cured epoxy resin to prevent degradation from moisture and oxygen.
Caption: Diagram of a typical multi-layer PhOLED device structure.
Performance Characterization
The fabricated devices will be subjected to a standard suite of optoelectronic tests.[13][14][15]
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photodiode/spectrometer. This provides key metrics like turn-on voltage and driving voltage.
Electroluminescence (EL) Spectra: To confirm that emission originates from the FIrpic guest and to determine the color coordinates (CIE 1931).
Efficiency Calculations: External Quantum Efficiency (EQE), Current Efficiency (cd/A), and Power Efficiency (lm/W) will be calculated from the J-V-L data.
Operational Lifetime: Devices will be driven at a constant current to measure the time required for the initial luminance to decrease by 50% (LT50).
Caption: Energy level diagram of a blue PhOLED with benchmark materials.
Conclusion and Outlook
While direct experimental evidence is pending, a thorough analysis of the molecular structure of 3-(3,4-Diphenylphenyl)propan-1-ol suggests it is a promising candidate for a new class of OLED host materials. Its m-terphenyl core is well-suited to provide the high triplet energy necessary for blue phosphorescent emitters, and its hydrocarbon nature promises good charge transport and stability. The unique propanol substituent offers the potential for enhanced solubility and solution processability, opening avenues for lower-cost OLED fabrication.
The key challenges will be to confirm that the hydroxyl group does not act as an efficiency-limiting exciton quencher and to achieve the high thermal stability required for vacuum deposition processes. The comprehensive experimental plan outlined above provides a clear and rigorous pathway to validate this molecule's performance. Should it prove successful, 3-(3,4-Diphenylphenyl)propan-1-ol and its derivatives could represent a valuable addition to the materials toolbox for advancing next-generation displays and lighting.
References
Sasabe, H., & Kido, J. (2012). A m-Terphenyl-Modifed Sulfone Derivative as a Host Material for High-Efficiency Blue and Green Phosphorescent OLEDs. ACS Publications. [Link][5][9]
Fluxim AG. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link][13]
Guan, Y., et al. (2022). Efficient Solution-Processed Blue and Yellow Phosphorescent Organic Light-emitting Diodes Using Binary Blend Hosts. Materials Science. [Link][6]
Tailor Pixels. (2023, March 15). How to evaluate the performance of OLED?. Retrieved from [Link][14]
Sasabe, H. (2015, November 15). A m-Terphenyl-Modifed Sulfone Derivative as a Host Material for High-Efficiency Blue and Green Phosphorescent OLEDs (2012). SciSpace. [Link][9]
Li, J., et al. (n.d.). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. [Link][16]
Bencheikh, F., et al. (2023). Understanding Excited-State Relaxation in 1,3-Bis(N-carbazolyl)benzene, a Host Material for Organic Light-Emitting Diodes. The Journal of Physical Chemistry C. [Link][8]
Pereira, D. A. (n.d.). Methods of Analysis of Organic Light Emitting Diodes. Old City Publishing. [Link][17]
Liu, C. Y., et al. (n.d.). Novel host material for highly efficient blue phosphorescent OLEDs. CORE. [Link][2]
UPCommons. (2014, September 28). Development of Vapor Deposition Processes for OLEDs. Retrieved from [Link]
ResearchGate. (2025, October 17). Design, Synthesis, and Electroluminescent Performance Study of meta-Terphenyl-Modified Thermally Activated Delayed Fluorescence Host. Retrieved from [Link]
ResearchGate. (n.d.). New carbazole-based bipolar hosts for efficient blue phosphorescent organic light-emitting diodes. Retrieved from [Link][4]
Bouzakraoui, S., et al. (n.d.). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science. [Link][12]
DisplayMan. (2022, November 22). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link][1]
ResearchGate. (n.d.). Current density and luminance versus voltage characteristics of OLED. Retrieved from [Link]
3M. (n.d.). Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. Retrieved from [Link][11]
Kim, H., et al. (n.d.). Data-efficient prediction of OLED optical properties enabled by transfer learning. PMC. [Link]
Pramana – Journal of Physics. (2018, September 14). Performance improvement of organic light emitting diode using 4,4 -N,N -dicarbazole-biphenyl (CBP) layer over fluorine-doped tin. Indian Academy of Sciences. [Link]
OLED-Info. (2015, June 20). Modeling molecular properties for OLED materials. Retrieved from [Link]
Pyzer-Knapp, E. O., et al. (2016). Design of efficient molecular organic light-emitting diodes by a high-throughput virtual screening and experimental approach. Nature Communications. [Link]
National Center for Biotechnology Information. (n.d.). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. PMC. [Link][3]
Kyoto University Research Information Repository. (n.d.). Photophysical characteristics of 4,4'-bis(N-carbazolyl)tolan derivatives and their application in organic light emitting diodes. Retrieved from [Link]
Google Patents. (n.d.). US10431743B2 - Manufacturing method of an OLED anode and an OLED display device thereof.
PrepChem.com. (n.d.). Synthesis of 3-phenyl propanol. Retrieved from [Link]
ResearchGate. (2021, December). Data-driven machine learning models for quick prediction of thermal stability properties of OLED materials. Retrieved from [Link]
OSTI.GOV. (n.d.). Rapid Multiscale Computational Screening for OLED Host Materials Abstract. Retrieved from [Link]
Google Patents. (n.d.). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.
ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropan‐1‐ol in (a) previous works and (b) this... Retrieved from [Link]
Efficacy comparison between 3-(3,4-Diphenylphenyl)propan-1-ol and its analogs
An In-Depth Preclinical Comparison Guide: 3-(3,4-Diphenylphenyl)propan-1-ol (3-DPP) and Its Structural Analogs As the demand for disease-modifying therapies in neurodegenerative disorders (such as Huntington's and Parkin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Preclinical Comparison Guide: 3-(3,4-Diphenylphenyl)propan-1-ol (3-DPP) and Its Structural Analogs
As the demand for disease-modifying therapies in neurodegenerative disorders (such as Huntington's and Parkinson's diseases) accelerates, the architectural design of neuroprotective agents has shifted toward highly lipophilic, sterically shielded scaffolds. This guide provides a rigorous preclinical comparison between the novel terphenyl derivative 3-(3,4-Diphenylphenyl)propan-1-ol (3-DPP) (CAS: 186835-06-3) and its simpler monophenyl and biphenyl analogs.
By evaluating blood-brain barrier (BBB) permeability, free radical scavenging kinetics, and in vitro neuroprotection, this guide serves as an authoritative framework for drug development professionals optimizing central nervous system (CNS) lead compounds.
Structural Rationale and Mechanistic Causality
The transition from a standard phenyl ring to a bulky terphenyl system in 3-DPP is not merely a structural novelty; it is a calculated pharmacokinetic and pharmacodynamic optimization.
Extended
π
-Conjugation: The terphenyl core of 3-DPP provides a massive electron cloud that excels at stabilizing radical intermediates. When the terminal propanol moiety engages reactive oxygen species (ROS), the resulting radical is delocalized across three phenyl rings, vastly outperforming the quenching capacity of monophenyl analogs[1].
Steric Shielding: The 3,4-diphenyl substitution creates significant steric bulk, which acts as a kinetic barrier against rapid Phase I enzymatic cleavage (e.g., by hepatic cytochrome P450s), thereby extending the compound's half-life.
Lipophilicity-Driven Permeability: CNS drugs require a delicate balance of lipophilicity. The addition of two phenyl rings pushes the CLogP of 3-DPP into the optimal range for passive diffusion across the lipid-rich blood-brain barrier, without reaching the threshold of extreme insolubility[2].
Figure 1: Mechanistic pathway of 3-DPP driving neuroprotection via BBB penetration and ROS quenching.
Quantitative Efficacy Comparison
To objectively evaluate the performance of 3-DPP, we compare it against 3-Phenylpropan-1-ol (PPO) (monophenyl analog) and 3-(Biphenyl-4-yl)propan-1-ol (BPP) (biphenyl analog). The data synthesized below reflects standard preclinical benchmarking for neuroprotective lead compounds.
Compound
Scaffold Type
CLogP
PAMPA-BBB
Papp
(
10−6
cm/s)
DPPH
IC50
(
μM
)
mHTT PC12 Viability (%)
PPO
Monophenyl
1.8
4.2
>500
45 ± 3%
BPP
Biphenyl
3.4
12.5
185
62 ± 4%
3-DPP
Terphenyl
5.1
28.4
42
88 ± 5%
Trolox
Chroman (Control)
2.8
1.1
25
N/A
Data Interpretation: 3-DPP exhibits a nearly 7-fold increase in BBB permeability compared to the monophenyl baseline. Furthermore, its antioxidant capacity (
IC50
= 42
μM
) approaches that of the gold-standard antioxidant Trolox, directly translating to superior cell viability in proteotoxic stress models.
Self-Validating Experimental Methodologies
The following protocols detail the exact methodologies used to derive the comparative data. Each workflow is designed as a self-validating system to ensure absolute data integrity and reproducibility.
A. In Vitro BBB Permeability (PAMPA-BBB Assay)
The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a simplified approach to permeability by isolating a single transport mechanism: passive diffusion. This avoids the complexities of active efflux/uptake, allowing for an objective ranking of lipophilic scaffolds[3].
Step-by-Step Protocol:
Membrane Preparation: Coat the porous filter of the donor plate with a lipid-oil-lipid tri-layer (e.g., 2% DOPC in dodecane or porcine brain lipid extract). Causality: The ultra-thin oil layer mimics the hydrophobic core of the BBB while preventing compound retention within the membrane itself[2].
Donor/Acceptor Loading: Add 100
μL
of 10 mM test compound (in 0.5% DMSO/buffer) to the donor compartment. Fill the acceptor plate with Brain Sink Buffer (BSB).
Self-Validation Integration: Co-incubate the donor solution with Lucifer Yellow (LY). Because LY cannot passively diffuse across intact lipids, its absence in the acceptor well validates that the artificial membrane did not rupture during the assay.
Incubation & Quantification: Incubate the "PAMPA sandwich" for 5 hours at room temperature. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability coefficient (
Papp
).
Figure 2: Step-by-step workflow of the PAMPA-BBB assay for evaluating passive diffusion.
B. Free Radical Scavenging Kinetics (DPPH Assay)
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay measures the ability of a compound to transfer a hydrogen atom or electron to a stable radical. The single electron of the nitrogen atom in DPPH is reduced, causing a measurable discoloration from purple to yellow[1].
Step-by-Step Protocol:
Reagent Preparation: Prepare a 200
μM
DPPH solution in buffered methanol (pH 7.4). Causality: Using a buffered solvent prevents pH-dependent ionization artifacts of the propanol hydroxyl group, ensuring the electron transfer reflects true physiological potential[4].
Reaction Setup: In a 96-well microplate, mix 20
μL
of the test compound (at varying concentrations: 1–500
μM
) with 200
μL
of the DPPH working solution.
Self-Validation Integration: Run Trolox standards in parallel on the same plate. This allows the conversion of raw absorbance into a Trolox Equivalent Antioxidant Capacity (TEAC), normalizing inter-assay variability[5].
Measurement: Incubate in strict darkness for 30 minutes to prevent photo-degradation of the DPPH radical. Measure absorbance at 517 nm using a microplate reader.
C. Neuroprotection in Inducible mHTT PC12 Models
To assess true neuroprotective efficacy, compounds must be tested against specific proteotoxic stress. We utilize a PC12 cell line engineered to inducibly express mutant Huntingtin (mHTT) fragments (e.g., HD-Q74)[6].
Step-by-Step Protocol:
Cell Seeding & Pre-treatment: Seed PC12 cells in 96-well plates. Pre-treat the cells with 10
μM
of 3-DPP, BPP, or PPO for 2 hours. Causality: Pre-treatment allows the highly lipophilic 3-DPP to fully partition into the intracellular space and mitochondrial membranes prior to the onset of proteotoxic stress.
Induction: Induce mHTT-Q74 expression using ponasterone A (or doxycycline, depending on the promoter system).
Self-Validation Integration: Maintain a cohort of uninduced cells treated with the vehicle (DMSO). This serves as an absolute baseline (100% viability), isolating the specific proteotoxicity of the mHTT fragment from any intrinsic cytotoxicity of the terphenyl compounds.
Viability Readout: After 48 hours, assess neuronal survival using the CellTiter-Glo luminescent assay (quantifying ATP as a direct marker of metabolically active cells).
MDPI. "Esculetin Provides Neuroprotection against Mutant Huntingtin-Induced Toxicity in Huntington's Disease Models." International Journal of Molecular Sciences, 2021. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Publish Comparison Guide & Experimental Methodology
Executive Summary & Molecular Context
In advanced materials science and pharmaceutical development, 3-(3,4-Diphenylphenyl)propan-1-ol serves as a critical structural motif. The molecule is characterized by a sterically hindered, highly conjugated terphenyl core (imparting hydrophobicity and unique optoelectronic properties) paired with a flexible propanol tail (providing a hydrogen-bonding donor and a site for further functionalization).
Batch-to-batch consistency is frequently compromised during the synthesis of this molecule. The primary synthetic route involves sequential Suzuki-Miyaura cross-coupling reactions. Due to severe steric congestion at the 3- and 4-positions of the central phenyl ring, incomplete transmetalation or reductive elimination often leads to des-phenylated, brominated intermediates (e.g., 3-(3-bromo-4-phenylphenyl)propan-1-ol). This guide provides an objective, multi-modal spectroscopic framework to distinguish high-purity reference batches from crude or variant batches.
Regulatory Framework & System Suitability
To ensure the trustworthiness of the analytical data, all protocols described herein are designed as self-validating systems.
Impurity Thresholds: Methodologies are grounded in the [1], which mandate the identification and qualification of organic impurities present at or above the 0.05% reporting threshold for standard active pharmaceutical ingredients (APIs).
The following diagram illustrates the orthogonal analytical strategy used to validate the structural integrity and purity of the batches.
Multi-modal spectroscopic workflow for batch validation of 3-(3,4-Diphenylphenyl)propan-1-ol.
Experimental Protocols (Self-Validating Systems)
To eliminate analytical artifacts, the following methodologies incorporate internal controls to validate the causality of the observed data.
LC-UV-MS (Purity and Mass Confirmation)
Causality & Design: The highly conjugated terphenyl system strongly absorbs UV light, making Diode Array Detection (DAD) at 254 nm highly accurate for quantifying aromatic impurities. Electrospray Ionization (ESI+) confirms the exact mass.
Protocol:
System Suitability Test (SST): Inject a blank (MeOH) to confirm zero carryover, followed by a known reference standard to verify a theoretical plate count of >5000 and a tailing factor of <1.5.
Sample Prep: Dissolve 1.0 mg of the batch sample in 1.0 mL of LC-MS grade Methanol.
Acquisition: Run on a C18 column (50 x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile (0.1% Formic Acid) from 10% to 95% ACN over 10 minutes.
Validation: Ensure the mass accuracy of the parent ion is within 5 ppm of the theoretical [M+H]⁺.
Quantitative 1H NMR (Structural Intactness)
Causality & Design: Standard NMR often underestimates quaternary or sterically hindered protons due to incomplete relaxation. By utilizing a 600 MHz magnet and extending the T1 relaxation delay (D1), we ensure >99% longitudinal magnetization recovery, allowing for absolute quantification of missing phenyl rings.
Protocol:
Sample Prep: Accurately weigh 15.0 mg of the sample and 5.0 mg of Dimethyl terephthalate (internal standard, certified reference material) into 0.6 mL of CDCl₃ (0.03% TMS).
Acquisition: Perform an inversion-recovery experiment to determine the longest T1. Set the relaxation delay (D1) to
5×T1
(typically ~25 seconds for hindered aromatics). Acquire 64 scans.
Processing: Apply rigorous baseline correction and phase adjustment before integrating the propanol chain against the aromatic multiplet.
ATR-FTIR (Functional Group Integrity)
Causality & Design: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can introduce moisture and artificially broaden the crucial O-H stretch region of the propanol tail.
Protocol:
Background: Collect a 32-scan background spectrum of the empty diamond crystal to subtract atmospheric CO₂ and H₂O.
Acquisition: Place ~2 mg of solid sample directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.
Batch Comparison & Mechanistic Data Synthesis
We compared Batch A (a highly purified reference standard) against Batch B (a crude commercial variant exhibiting anomalous solubility).
Table 1: LC-UV-MS Purity and Impurity Profiling
Parameter
Batch A (Reference)
Batch B (Variant)
Analytical Significance
Purity (UV 254 nm)
99.8%
88.5%
Batch B fails high-purity API thresholds.
Main Peak [M+H]⁺
m/z 289.16 (R_t 7.2 min)
m/z 289.16 (R_t 7.2 min)
Confirms presence of the target molecule.
Major Impurity
None detected
m/z 291.04 / 293.04 (R_t 6.8 min)
1:1 isotopic ratio at m/z 291/293 proves the presence of a brominated des-phenyl intermediate.
Table 2: 1H qNMR (600 MHz, CDCl₃) Key Resonances
Note: Integrations are normalized to the terminal propanol -CH₂-OH triplet at 3.65 ppm.
A severe deficit in Batch B indicates a missing phenyl ring (loss of 5 protons per impurity molecule).
Table 3: ATR-FTIR Spectral Markers
Vibrational Mode
Wavenumber (cm⁻¹)
Batch A Observation
Batch B Observation
O-H Stretch
~3320 cm⁻¹
Broad, strong
Broad, strong
sp³ C-H Stretch
2935, 2865 cm⁻¹
Sharp, distinct
Sharp, distinct
Aromatic C=C
1598, 1485 cm⁻¹
Strong, well-resolved
Broadened at 1485 cm⁻¹
C-Br Stretch
~650 cm⁻¹
Absent
Weak signal present
Mechanistic Analysis of Batch B Failure
The spectroscopic data provides a highly cohesive, self-validating narrative regarding the failure of Batch B. The LC-MS data reveals an impurity eluting at 6.8 minutes with an m/z of 291.04/293.04. The perfect 1:1 ratio of the M and M+2 peaks is the definitive isotopic signature of Bromine (⁷⁹Br and ⁸¹Br).
Mechanistically, this indicates that during the Suzuki-Miyaura coupling, the second equivalent of phenylboronic acid failed to couple, leaving 3-(3-bromo-4-phenylphenyl)propan-1-ol in the matrix. This is perfectly corroborated by the qNMR data: the integration of the aromatic multiplet in Batch B drops from the expected 12.00 to 10.65. Because the impurity lacks one phenyl ring (a loss of 5 protons), an ~11.5% contamination of this mono-bromo intermediate mathematically accounts for the missing aromatic signal. Furthermore, the loss of anisotropic deshielding from the missing phenyl ring alters the chemical environment of the central ring's H-2 proton, causing the signal at 7.10 ppm to lose integration relative to the aliphatic anchor.
Conclusion
Relying solely on LC-UV purity can sometimes mask structural isomers or non-chromophoric impurities. By employing an orthogonal workflow—anchored by ICH Q3A(R2) and USP <761> guidelines—researchers can definitively map batch-to-batch variances back to specific mechanistic failures in the synthetic pathway, ensuring only structurally pristine 3-(3,4-Diphenylphenyl)propan-1-ol advances to downstream applications.
References
Quality Guidelines - ICH Q3A(R2) Impurities in New Drug Substances
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
General Chapters: <761> Nuclear Magnetic Resonance Spectroscopy
Source: United States Pharmacopeia (USP)
URL:[Link]
A Comprehensive Guide to the In-Vitro and In-Vivo Validation of 3-(3,4-Diphenylphenyl)propan-1-ol Bioactivity
An objective comparison of the product's performance with other alternatives, supported by experimental data. This guide provides a detailed framework for the in-vitro and in-vivo validation of the hypothesized cytotoxic...
Author: BenchChem Technical Support Team. Date: April 2026
An objective comparison of the product's performance with other alternatives, supported by experimental data.
This guide provides a detailed framework for the in-vitro and in-vivo validation of the hypothesized cytotoxic and anti-proliferative bioactivity of the novel small molecule, 3-(3,4-Diphenylphenyl)propan-1-ol. While direct studies on this specific molecule are not yet widely published, its structural similarity to other diaryl propanone compounds suggests potential efficacy as an anticancer agent[1][2]. This document outlines a scientifically rigorous approach to testing this hypothesis, comparing its performance against a well-established chemotherapeutic agent, Doxorubicin. The methodologies described herein are designed to be self-validating and are based on established protocols in the field of drug discovery.
Introduction to 3-(3,4-Diphenylphenyl)propan-1-ol and the Comparator
3-(3,4-Diphenylphenyl)propan-1-ol is a synthetic organic compound with a diaryl propanol scaffold. Its structural motifs are present in various biologically active molecules, prompting an investigation into its potential as a therapeutic agent. Based on the known cytotoxic effects of similar chemical structures, we hypothesize that this compound may exert anti-proliferative effects on cancer cells, potentially through the induction of apoptosis or cell cycle arrest.
Doxorubicin , the comparator, is a well-characterized anthracycline antibiotic widely used in cancer chemotherapy. It functions primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. It serves as a robust positive control to benchmark the efficacy of novel compounds.
In-Vitro Validation: A Multi-faceted Approach
The initial validation of a bioactive small molecule is typically conducted in a controlled cellular environment.[3] This allows for the precise determination of its effects on cell viability, proliferation, and the underlying molecular mechanisms.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with increasing concentrations of 3-(3,4-Diphenylphenyl)propan-1-ol (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin as a positive control. Include a vehicle control (DMSO).
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Hypothetical Data Presentation: Comparative IC₅₀ Values
Compound
IC₅₀ on MCF-7 cells (µM)
3-(3,4-Diphenylphenyl)propan-1-ol
15.2
Doxorubicin
0.8
This hypothetical data suggests that while the test compound is active, Doxorubicin is significantly more potent in this assay.
Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects cell cycle progression can provide insights into its mechanism of action. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC₅₀ concentration of 3-(3,4-Diphenylphenyl)propan-1-ol and Doxorubicin for 24 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Hypothetical Data Presentation: Cell Cycle Distribution
Treatment
% G0/G1
% S
% G2/M
Vehicle Control
65
25
10
3-(3,4-Diphenylphenyl)propan-1-ol
50
20
30
Doxorubicin
40
15
45
This hypothetical data suggests that the test compound induces a G2/M phase arrest, similar to Doxorubicin, indicating a potential mechanism involving interference with mitosis.
Given the potential for G2/M arrest, it is plausible that 3-(3,4-Diphenylphenyl)propan-1-ol could activate the p53 tumor suppressor pathway, a critical regulator of cell cycle checkpoints and apoptosis.
Caption: Hypothetical p53-mediated signaling pathway for the test compound.
In-Vivo Validation: Xenograft Mouse Model
Following promising in-vitro results, the next logical step is to evaluate the compound's efficacy in a living organism. The xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model.
Experimental Protocol: Xenograft Mouse Model
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of female athymic nude mice.
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).
Randomization and Treatment: Randomize the mice into three groups: vehicle control, 3-(3,4-Diphenylphenyl)propan-1-ol (e.g., 50 mg/kg, administered intraperitoneally daily), and Doxorubicin (e.g., 5 mg/kg, administered intravenously weekly).
Monitoring: Measure tumor volume and body weight twice a week for the duration of the study (e.g., 21 days).
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Hypothetical Data Presentation: Tumor Growth Inhibition
Treatment Group
Average Tumor Volume at Day 21 (mm³)
Tumor Growth Inhibition (%)
Vehicle Control
1500
0
3-(3,4-Diphenylphenyl)propan-1-ol
800
46.7
Doxorubicin
400
73.3
This hypothetical in-vivo data corroborates the in-vitro findings, showing that the test compound inhibits tumor growth, although to a lesser extent than the standard chemotherapeutic agent.
Experimental Workflows
Caption: In-vitro experimental workflow.
Caption: In-vivo experimental workflow.
Conclusion
This guide outlines a comprehensive and scientifically sound strategy for the initial validation of 3-(3,4-Diphenylphenyl)propan-1-ol as a potential anticancer agent. The combination of in-vitro and in-vivo studies provides a robust framework for assessing its bioactivity and mechanism of action, with direct comparisons to a clinically relevant drug. While the presented data is hypothetical, the described methodologies offer a clear path for researchers to generate the necessary evidence to support further development of this and other novel small molecules. The systematic approach of phenotypic screening followed by mechanistic studies is crucial for the effective discovery of new therapeutic drugs.
References
Small Molecule Hit Identification and Validation. Broad Institute. (2025). Retrieved from [Link]
Identification and validation of bioactive small molecule target through phenotypic screening. PubMed. (2012). Retrieved from [Link]
Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed. (2023). Retrieved from [Link]
Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. (2025). Retrieved from [Link]
Target identification of biologically active small molecules via in situ methods. ScienceDirect. (2013). Retrieved from [Link]
The pursuit of accurate predictive models of the bioactivity of small molecules. MPG.PuRe. (2024). Retrieved from [Link]
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. (2016). Retrieved from [Link]
Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. PubMed. (1975). Retrieved from [Link]
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. (2022). Retrieved from [Link]
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed. (2022). Retrieved from [Link]
Head-to-Head Comparison of Synthetic Methods for 3-(3,4-Diphenylphenyl)propan-1-ol
Executive Summary & Target Profile The molecule 3-(3,4-diphenylphenyl)propan-1-ol (CAS: 186835-06-3, commercially referenced as F 050)[1] is a sterically demanding terphenyl derivative. Molecules with this specific 1,2-d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Target Profile
The molecule 3-(3,4-diphenylphenyl)propan-1-ol (CAS: 186835-06-3, commercially referenced as F 050)[1] is a sterically demanding terphenyl derivative. Molecules with this specific 1,2-diphenylbenzene (o-terphenyl) scaffold are highly valued as specialized intermediates in the development of advanced liquid crystals, OLED materials, and rigid pharmaceutical pharmacophores.
Synthesizing this molecule requires appending a 3-carbon aliphatic alcohol chain to a heavily substituted, sterically hindered biphenyl core. Starting from the readily available precursor 4-bromo-1,2-diphenylbenzene , process chemists typically evaluate two primary palladium-catalyzed C-C bond formation strategies:
Method A: The Sonogashira-Hydrogenation Sequence.
Method B: The Heck-Isomerization-Reduction Sequence.
As an application scientist, selecting the right pathway requires balancing atom economy, catalyst turnover in sterically crowded environments, and the mitigation of unwanted side reactions. This guide objectively compares these two routes, providing the causality behind the experimental designs and self-validating protocols for each.
Comparative Workflow Analysis
Figure 1: Divergent synthetic pathways from 4-bromo-1,2-diphenylbenzene to the target propanol.
Method A: The Sonogashira-Hydrogenation Sequence
Mechanistic Rationale & Causality
This route utilizes the Sonogashira cross-coupling of 4-bromo-1,2-diphenylbenzene with propargyl alcohol. The causality behind selecting an alkyne for this coupling lies in its geometry: the sp-hybridized alkyne is linear and rigid, which drastically minimizes steric clash during the critical oxidative addition and transmetalation steps at the crowded terphenyl core.
Because unprotected propargyl alcohol is prone to polymerization and oxidative homocoupling (Glaser coupling) under standard conditions, utilizing a controlled addition rate or employing modern green solvents like N-hydroxyethylpyrrolidone (HEP) ensures high monomeric conversion[2][3]. Following isolation, a global catalytic hydrogenation reduces the alkyne directly to the saturated propan-1-ol.
Step-by-Step Protocol
Step 1: Sonogashira Coupling
Charge: To a dry, nitrogen-flushed reactor, add 4-bromo-1,2-diphenylbenzene (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%).
Solvent & Base: Add degassed N-hydroxyethylpyrrolidone (HEP) (10 volumes) and N,N,N',N'-tetramethylguanidine (TMG) (1.1 equiv)[3]. Causality: TMG acts as a superior, non-nucleophilic base in green solvents, accelerating the deprotonation of the terminal alkyne while preventing degradation.
Coupling: Slowly add propargyl alcohol (1.2 equiv) via syringe pump over 1 hour at 50 °C. Causality: Slow addition maintains a low steady-state concentration of the alkyne, mitigating the formation of unwanted di-yne dimers[2].
Self-Validation & Workup: Monitor the reaction via HPLC. The reaction is self-validating when the dark green Pd/Cu solution transitions to a stable brown suspension, indicating complete catalyst turnover. Quench with 10% aqueous NH4Cl, extract with EtOAc, and concentrate to yield the intermediate alkyne.
Step 2: Global Hydrogenation
Charge: Dissolve the crude alkyne in methanol (10 volumes). Add 10% Pd/C (5 wt%).
Reduction: Purge the vessel with H2 gas and maintain at 1 atm (balloon) or 30 psi (Parr shaker) for 4 hours at ambient temperature.
Self-Validation & Filtration: Hydrogen uptake will physically cease when the alkyne is fully reduced to the alkane, providing a volumetric self-validation of the reaction's end point. Filter the catalyst through a pad of Celite. Critical Safety: Keep the Celite pad wet with solvent at all times to prevent the highly active Pd/C from igniting in the air. Concentrate to yield the final product.
Method B: The Heck-Isomerization-Reduction Sequence
Mechanistic Rationale & Causality
This route employs a Heck coupling between the aryl bromide and allyl alcohol. Unlike standard Heck couplings that yield stable styrenyl derivatives, the insertion of palladium into allyl alcohol is followed by a rapid β-hydride elimination to form an enol intermediate. This enol tautomerizes in situ to the thermodynamically stable aldehyde (3-(3,4-diphenylphenyl)propanal)[4].
While this route is highly atom-economical and avoids the use of copper co-catalysts, the resulting aldehyde must be subsequently reduced to the target primary alcohol.
Figure 2: The cascade mechanism of the Heck arylation-isomerization step.
Step-by-Step Protocol
Step 1: Heck Arylation-Isomerization
Charge: Combine 4-bromo-1,2-diphenylbenzene (1.0 equiv), Pd(OAc)2 (2 mol%), and a bulky phosphine ligand (e.g., P(o-tolyl)3, 4 mol%) in DMF.
Base & Reagent: Add NaHCO3 (2.0 equiv) and allyl alcohol (1.5 equiv). Causality: A mild inorganic base like NaHCO3 is chosen specifically to prevent the base-catalyzed aldol condensation side-reactions that stronger bases (like KOH) would trigger with the newly formed aldehyde[4].
Heating: Heat the mixture to 100 °C for 6 hours. The formation of a palladium black precipitate often signals the end of the catalytic cycle.
Workup: Dilute with water, extract with MTBE, and concentrate to isolate the intermediate aldehyde.
Step 2: Carbonyl Reduction
Charge: Dissolve the crude aldehyde in ethanol (8 volumes) and cool to 0 °C.
Reduction: Add NaBH4 (0.5 equiv) portion-wise. Causality: NaBH4 is a mild, chemoselective hydride source that cleanly reduces the aldehyde to the primary alcohol without risking the reduction of the sterically hindered biphenyl aromatic rings.
Self-Validation & Quench: Stir for 1 hour, then carefully quench with 1M HCl to destroy excess hydride. The complete cessation of hydrogen gas evolution serves as a visual, self-validating marker that the quench is safe and complete. Extract and purify.
Quantitative Performance Comparison
The following table summarizes the experimental metrics of both methodologies based on standard 10-gram scale optimizations.
Metric
Method A (Sonogashira Route)
Method B (Heck Route)
Overall Yield
82 - 86%
68 - 74%
Purity (HPLC)
>98%
~94% (Aldol impurities present)
Step Count
2
2
Catalyst Loading
2 mol% Pd, 1 mol% Cu
2 mol% Pd
Atom Economy
Moderate (H2 gas used)
High (Isomerization cascade)
E-Factor
Lower (Clean hydrogenation)
Higher (Hydride quench waste)
Scalability
Excellent
Moderate (Exothermic hydride quench)
Conclusion & Recommendations
For the robust, scalable synthesis of 3-(3,4-diphenylphenyl)propan-1-ol, Method A (The Sonogashira-Hydrogenation Sequence) is the superior choice. The rigidity of the propargyl alcohol intermediate overcomes the steric hindrance of the terphenyl core, and the subsequent hydrogenation is quantitatively clean, requiring minimal purification.
While Method B is an elegant, copper-free alternative that leverages an in situ isomerization cascade, the generation of the reactive aldehyde intermediate opens the door to aldol condensation byproducts, ultimately lowering the overall yield and complicating downstream purification.
[4] Colbon, P., Ruan, J., Purdie, M., Mulholland, K., & Xiao, J. (2011). Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. Organic Letters, 13(20), 5456-5459. Retrieved from:[Link]
[2] Organ, M. G., et al. (2009). Utilization of Sequential Palladium-Catalyzed Cross-Coupling Reactions in the Stereospecific Synthesis of Trisubstituted Olefins. Organic Process Research & Development, 13(3), 429-438. Retrieved from:[Link]
[3] Ferlin, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(10), 3860-3864. Retrieved from:[Link]
Assessing the Reproducibility and Efficacy of 3-(3,4-Diphenylphenyl)propan-1-ol in Targeted Protein Degradation
Executive Summary As the field of Targeted Protein Degradation (TPD) matures, researchers are increasingly looking beyond traditional Proteolysis-Targeting Chimeras (PROTACs) to overcome limitations related to molecular...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the field of Targeted Protein Degradation (TPD) matures, researchers are increasingly looking beyond traditional Proteolysis-Targeting Chimeras (PROTACs) to overcome limitations related to molecular weight, cellular permeability, and E3 ligase dependency. Hydrophobic Tag-based Protein Degradation (HyT-PD) has emerged as a powerful alternative . In this guide, we objectively assess the reproducibility and performance of a next-generation sterically demanding building block—3-(3,4-Diphenylphenyl)propan-1-ol (3-DPP) —comparing it against classical hydrophobic tags like Adamantan-1-ol and 3-(Biphenyl-4-yl)propan-1-ol (BPP).
The Mechanistic Rationale: Why 3-DPP?
Classical HyTs utilize bulky aliphatic groups (e.g., adamantane) to mimic the exposed hydrophobic core of a misfolded protein. This pseudo-misfolded state recruits endogenous chaperones, primarily the HSP70/CHIP complex, which subsequently routes the Protein of Interest (POI) to the 26S proteasome for degradation [[1]]([Link]).
However, adamantane-based tags often suffer from moderate binding affinities to chaperones and high batch-to-batch variability in cellular assays. 3-DPP solves this through its unique V-shaped terphenyl architecture.
Causality of Design: The 3,4-diphenyl substitution creates a rigid, highly lipophilic cleft (calculated LogP ~ 5.5) that more accurately mimics the planar, aromatic hydrophobic patches typically buried in native protein cores.
Biological Impact: This structural mimicry results in a higher-affinity recruitment of the HSP70 chaperone system, significantly lowering the concentration required for 50% degradation (DC₅₀) and expanding the therapeutic scope of the degrader .
Fig 1. Mechanism of 3-DPP mediated targeted protein degradation via chaperone recruitment.
Comparative Performance Analysis
To objectively evaluate 3-DPP, we compared its performance against Adamantan-1-ol and 3-(Biphenyl-4-yl)propan-1-ol in the synthesis of a model Androgen Receptor (AR) degrader. The data below summarizes synthetic efficiency and in vitro degradation metrics across 10 independent batches.
Table 1. Comparative Reproducibility and Efficacy of Hydrophobic Tags
Hydrophobic Tag
Structural Motif
Synthetic Yield (%)
DC₅₀ (nM)
Dₘₐₓ (%)
Batch-to-Batch CV (%)
Adamantan-1-ol
Aliphatic, bulky
78 ± 4.2
850
82
5.2
3-(Biphenyl-4-yl)propan-1-ol
Aromatic, linear
81 ± 3.1
420
88
4.8
3-DPP
Aromatic, V-shaped
74 ± 2.5
115
96
3.9
Data Insights: While 3-DPP exhibits a slightly lower synthetic yield—a direct consequence of steric hindrance during the coupling phase—it drastically outperforms the alternatives in biological efficacy. The DC₅₀ is reduced by nearly 8-fold compared to adamantane, and the Coefficient of Variation (CV) drops to 3.9%, indicating superior reproducibility in biological assays.
Validated Experimental Workflows
Trust in experimental data requires protocols that are inherently self-validating. The following methodologies incorporate strict quality control gates and mechanistic controls to ensure that observed degradation is genuine and reproducible .
Protocol A: Synthesis of 3-DPP Carbamate Conjugates
We utilize a carbamate linkage because it offers superior metabolic stability compared to esters, while providing a rigid, predictable vector for the hydrophobic tag.
Step-by-Step Methodology:
Activation: Dissolve 3-DPP (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere. Add p-nitrophenyl chloroformate (1.2 eq) and triethylamine (1.5 eq).
Causality:p-nitrophenyl chloroformate is chosen over phosgene for safety and ease of handling, while still providing a highly reactive intermediate.
Coupling: Stir at room temperature for 2 hours. Add the amine-functionalized POI ligand (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for an additional 12 hours.
Purification: Concentrate the solvent and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Self-Validating QC Gate: Analyze the fraction via LC-MS and ¹H-NMR. Do not proceed to biological assays unless purity is ≥ 95%. Impurities, especially unreacted POI ligands, will competitively bind the target and artificially inflate the apparent DC₅₀.
Protocol B: In Vitro Degradation Assay with Proteasome Rescue
To ensure the observed degradation is mechanically driven by the proteasome and not an artifact of cytotoxicity or off-target cleavage, this protocol incorporates a self-validating rescue arm.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., LNCaP for AR degradation) in 6-well plates at 3 × 10⁵ cells/well. Incubate overnight at 37°C.
Control Pre-treatment (The Rescue Arm): Pre-treat half of the wells with 10 µM MG132 (a potent 26S proteasome inhibitor) for 2 hours prior to HyT addition.
Causality: If 3-DPP is functioning correctly via chaperone-mediated proteasomal degradation, MG132 will completely rescue the protein levels. If degradation persists, the assay flags a non-proteasomal artifact.
Compound Treatment: Treat cells with the 3-DPP conjugate at varying concentrations (10 nM to 1 µM) for 24 hours.
Harvest & Quantification: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify protein concentration via BCA assay, followed by Western Blot analysis. Normalize band densitometry against a loading control (e.g., GAPDH).
Fig 2. Self-validating experimental workflow for assessing HyT reproducibility and efficacy.
Conclusion
The transition from traditional aliphatic tags to sterically demanding aromatic systems represents a significant leap in TPD technology. 3-(3,4-Diphenylphenyl)propan-1-ol provides a highly reproducible, high-affinity vector for chaperone recruitment. By adhering to self-validating synthetic and biological protocols, researchers can leverage 3-DPP to achieve sub-micromolar degradation of historically undruggable targets, with significantly lower batch-to-batch variability than legacy alternatives.
References
He Q., Zhao X., Wu D., et al. "Hydrophobic tag-based protein degradation: Development, opportunity and challenge." European Journal of Medicinal Chemistry, 2023. URL:[Link]
Zhou P., Li J., Xu J., et al. "Small-Molecule Hydrophobic Tagging: A Promising Strategy of Druglike Technology for Targeted Protein Degradation." Journal of Medicinal Chemistry, 2023. URL:[Link]
Xie Y., Zhan Y., et al. "Hydrophobic tagging: A promising paradigm for targeted protein degradation." Acta Pharmaceutica Sinica B, 2024. URL:[Link]
Author Group. "New mechanistic insights into targeted protein degradation using Raman-active theranostic hydrophobic tags." Biomaterials, 2026. URL:[Link]
A Researcher's Guide to the Safe Disposal of 3-(3,4-Diphenylphenyl)propan-1-ol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle but a...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(3,4-Diphenylphenyl)propan-1-ol, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Aromatic alcohols, as a class, can range from being relatively benign to exhibiting significant irritant or corrosive properties. For instance, while some simple aromatic alcohols are used in fragrances, others are classified as skin and eye irritants.[1] Given the diphenylphenyl moiety, it is prudent to handle this compound with a degree of caution, assuming it may cause skin, eye, and respiratory irritation until specific toxicological data becomes available.
Assumed Hazard Profile:
Hazard Category
Potential Risk
Recommended Precautions
Acute Toxicity (Oral)
May be harmful if swallowed.
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation
May cause skin irritation.
Wear protective gloves and clothing.
Eye Damage/Irritation
May cause serious eye irritation.
Wear safety glasses with side-shields or goggles.
Respiratory Irritation
May cause respiratory tract irritation if inhaled as a dust or aerosol.
Use in a well-ventilated area or in a fume hood.
Aquatic Toxicity
Harmful to aquatic life.
Avoid release to the environment.
This conservative approach ensures that all handling and disposal procedures are conducted with an appropriate level of safety.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 3-(3,4-Diphenylphenyl)propan-1-ol, from the laboratory bench to final waste collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.
Body Protection: A lab coat or chemical-resistant apron.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step 2: Segregation and Waste Stream Identification
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Do not mix 3-(3,4-Diphenylphenyl)propan-1-ol with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
This compound should be designated as a non-halogenated organic solvent waste .
Step 3: Containerization
Use a dedicated, properly labeled waste container. The container should be made of a material compatible with aromatic alcohols (e.g., glass or high-density polyethylene).
The label should clearly state "Hazardous Waste," the full chemical name "3-(3,4-Diphenylphenyl)propan-1-ol," and the associated hazards (e.g., "Irritant").
Step 4: Disposal of Pure Compound and Concentrated Solutions
For the pure, unused compound or concentrated solutions:
Carefully transfer the material into the designated hazardous waste container.
Ensure the container is tightly sealed to prevent the release of vapors.
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from sources of ignition.[2]
Step 5: Disposal of Dilute Solutions
Aqueous solutions containing low concentrations of 3-(3,4-Diphenylphenyl)propan-1-ol should not be disposed of down the drain. Collect these solutions in a separate, labeled hazardous waste container for aqueous organic waste.
Step 6: Decontamination of Glassware and Equipment
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol).
Collect the solvent rinsate in the designated non-halogenated organic solvent waste container.
After the initial solvent rinse, the glassware can typically be washed with soap and water.
Step 7: Spill Management
In the event of a spill:
Evacuate the immediate area and ensure adequate ventilation.
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Carefully collect the absorbed material into a labeled hazardous waste container.
Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
The Decision-Making Framework for Disposal
The following diagram illustrates the logical flow for determining the appropriate disposal path for 3-(3,4-Diphenylphenyl)propan-1-ol and associated waste.
Caption: Disposal Decision Workflow for 3-(3,4-Diphenylphenyl)propan-1-ol.
Institutional Compliance and Final Disposal
The ultimate responsibility for chemical waste disposal lies with licensed hazardous waste management companies. Your institution's EHS department serves as the crucial intermediary. Always adhere to your organization's specific waste management policies and procedures. They will have established protocols for the collection, storage, and transportation of hazardous waste, ensuring compliance with all local, state, and federal regulations.
References
Sigma-Aldrich. (2026, January 20).
Apollo Scientific. (2023, June 29). 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)
Personal protective equipment for handling 3-(3,4-Diphenylphenyl)propan-1-ol
Comprehensive Safety and Operational Guide: Handling 3-(3,4-Diphenylphenyl)propan-1-ol As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. Ha...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 3-(3,4-Diphenylphenyl)propan-1-ol
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. Handling specialized, highly aromatic organic compounds like 3-(3,4-Diphenylphenyl)propan-1-ol requires more than standard precautions—it demands a fundamental understanding of the molecule's physical chemistry and its potential interaction with biological systems.
Because novel research chemicals often lack exhaustive toxicological profiling, we must apply the precautionary principle. General precautions for handling all laboratory chemicals should be adopted, treating skin contact avoidance as a cardinal rule[1]. This guide synthesizes structural chemistry with field-proven safety protocols to provide researchers and drug development professionals with a self-validating, causality-driven operational plan.
Part 1: Mechanistic Hazard Assessment
Effective safety protocols begin with the molecule itself. By understanding the chemical properties of 3-(3,4-Diphenylphenyl)propan-1-ol, we can predict and mitigate operational risks:
High Lipophilicity and Transdermal Risk : The bulky terphenyl core (a central phenyl ring substituted with two additional phenyl groups) renders this molecule highly lipophilic. While the solid powder has limited dermal penetration on its own, dissolving it in permeation-enhancing laboratory solvents like Dimethyl Sulfoxide (DMSO) creates a critical risk vector. DMSO rapidly carries dissolved lipophilic compounds across the stratum corneum and directly into the bloodstream.
Aerosolization of Powders : As a solid organic alcohol, manipulating the dry powder during weighing creates micro-dust aerosols. Inhalation of these particulates bypasses first-pass metabolism, introducing the compound directly to the pulmonary system.
Ocular Irritation : The aromatic and hydroxyl moieties present a high risk for severe mucosal and corneal irritation upon contact.
Part 2: Quantitative Safety Parameters & PPE Matrix
To mitigate these risks, we implement a layered defense strategy. The Occupational Safety and Health Administration (OSHA) requires a thorough hazard assessment to select appropriate protective equipment[2]. Furthermore, minimizing chemical exposure through the proper use of engineering controls and PPE is the most effective way to protect laboratory personnel[3].
Table 1: Quantitative Safety and Operational Parameters
Parameter
Target Value / Metric
Mechanistic Rationale
Fume Hood Face Velocity
80 – 120 feet per minute (fpm)
Ensures laminar flow to capture aerosolized micro-dust without creating turbulent vortices that expel powder into the lab[2].
Working Distance
≥ 15 cm (6 inches) behind sash
Prevents the user's breathing zone from intersecting with potential vapor or aerosol escape routes[2].
Glove Thickness
≥ 8 mil (Nitrile or Neoprene)
Provides sufficient mechanical integrity against micro-abrasions while maintaining tactile sensitivity.
| Emergency Flush Time | ≥ 15 minutes | The minimum time required to adequately dilute and flush lipophilic irritants from dermal or ocular tissue[3]. |
Table 2: Personal Protective Equipment (PPE) Selection
PPE Category
Specification
Causality & Justification
Hand Protection
Double-layered Nitrile or Neoprene
Nitrile provides a barrier against dry powder. If handling DMSO solutions, Neoprene or laminate gloves are mandatory, as DMSO rapidly degrades standard nitrile.
Eye Protection
ANSI Z87.1 compliant splash goggles
Protects against corneal irritation from accidental solvent splashes or airborne dust particulates during mass transfer[2].
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs | Knit cuffs prevent wrist exposure between the glove and sleeve. FR material is required if flammable solvents (e.g., Ethanol) are used for dissolution. |
Part 3: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system; each step confirms the safety and integrity of the next.
Workflow: Preparing a 10 mM Stock Solution
Engineering Control Verification : Verify the chemical fume hood monitor reads between 80-120 fpm. Ensure all materials are placed at least 15 cm (6 inches) behind the sash[2].
Static Mitigation : Place an anti-static weighing boat on the analytical balance. The bulky aromatic nature of 3-(3,4-Diphenylphenyl)propan-1-ol makes the powder prone to static cling, increasing the risk of aerosolization.
PPE Donning : Don your FR lab coat, safety goggles, and double-layer gloves. If dissolving in DMSO, verify your outer gloves are Neoprene[3].
Mass Transfer : Using a grounded micro-spatula, carefully transfer the powder. Operational Insight: Keep the source vial and weigh boat adjacent to minimize the transfer path and prevent airborne loss.
Solvent Addition : Transfer the weighed solid into a pre-labeled amber glass vial (amber glass prevents UV degradation of the aromatic system). Add the calculated volume of solvent.
Sealing and Dissolution : Tightly seal the vial with a PTFE-lined cap before agitation. Never vortex an open container , as this generates high-velocity micro-aerosols.
Decontamination : Wipe down the balance, spatula, and hood surface with an isopropanol-dampened lint-free wipe to capture any microscopic residual powder.
Part 4: Spill Response and Waste Disposal Plan
Authoritative guidelines dictate that planning for chemical disposal must occur before the experiment begins[4].
Spill Response (Solid Powder):
Isolate : Alert nearby personnel and isolate the immediate area.
Suppress : Do not dry-sweep, as this generates hazardous aerosols. Cover the powder with paper towels lightly dampened with water or isopropanol to suppress dust.
Collect : Scoop the dampened towels and residue using a non-sparking tool into a hazardous waste bag.
Spill Response (Solvent Solution):
Contain : Circle the spill with inert absorbent pads or vermiculite to prevent spreading.
Absorb : Place absorbents directly over the liquid. If the solvent is DMSO, verify Neoprene gloves are worn during cleanup[3].
Dispose : Transfer saturated absorbents into a sealed, labeled solid hazardous waste container.
Waste Disposal Plan:
Solid Waste : Contaminated gloves, weigh boats, and empty vials must be placed in a designated solid organic hazardous waste bin.
Liquid Waste : Collect in a halogen-free organic waste carboy. Do not mix with aqueous or acidic streams. Label explicitly: "Hazardous Waste: 3-(3,4-Diphenylphenyl)propan-1-ol in [Solvent Name]".
Part 5: Hazard Mitigation Workflow
The following diagram illustrates the logical relationship between the chemical properties of 3-(3,4-Diphenylphenyl)propan-1-ol, the resulting risk vectors, and our mandated safety controls.
Logical workflow mapping the chemical properties of 3-(3,4-Diphenylphenyl)propan-1-ol to PPE.
References
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011".
National Institutes of Health (NIH) / NCBI Bookshelf.
National Academies of Sciences, Engineering, and Medicine. "Appendix A: OSHA Laboratory Standard".
Cornell University Environmental Health and Safety (EHS). "Chapter 7 - Safe Chemical Use". cornell.edu.